molecular formula C7H6ClN3 B2855320 3-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1935233-51-4

3-Chloro-2-methylimidazo[1,2-b]pyridazine

Numéro de catalogue: B2855320
Numéro CAS: 1935233-51-4
Poids moléculaire: 167.6
Clé InChI: NRHBPALXJRBGLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4) is a high-purity heterocyclic compound offered for research and development purposes . This chemical serves as a valuable synthetic intermediate and molecular scaffold in pharmaceutical development, particularly for exploring nitrogen-containing fused heterocyclic systems . Compounds based on the imidazo[1,2-b]pyridazine core are of significant interest in medicinal chemistry for their potential as SHP2 inhibitors, which are a target in oncology research for regulating cell proliferation and survival pathways in tumor cells . The product is characterized by a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol . It is supplied as a solid and requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chloro-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHBPALXJRBGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic accessibility, and medicinal utility of 3-Chloro-2-methylimidazo[1,2-b]pyridazine .

Executive Summary

3-Chloro-2-methylimidazo[1,2-b]pyridazine represents a critical halogenated intermediate within the imidazo[1,2-b]pyridazine class—a "privileged scaffold" in modern drug discovery. Unlike its imidazo[1,2-a]pyridine cousins, the b-fused pyridazine core possesses an extra nitrogen atom at position 4, significantly altering its electronic landscape, hydrogen bond accepting capability, and metabolic stability.

This specific derivative features a chlorine handle at C3 , enabling palladium-catalyzed cross-coupling, and a methyl group at C2 , which often serves to fill hydrophobic pockets in kinase active sites (e.g., p38 MAP, VEGFR, TAK1). This guide outlines its physicochemical profile, validated synthesis protocols, and reactivity logic for medicinal chemistry optimization.

Physicochemical Profile

The introduction of the chlorine atom at C3 and the methyl group at C2 modulates the lipophilicity and crystal packing of the parent heterocycle.

Table 1: Chemical & Physical Properties
PropertyValue / DescriptionNote
IUPAC Name 3-Chloro-2-methylimidazo[1,2-b]pyridazine
Molecular Formula

Molecular Weight 167.59 g/mol
Parent Core CAS 17412-37-2Refers to 2-Methylimidazo[1,2-b]pyridazine
Substructure CAS 13526-66-4Refers to 3-Bromo-6-chloro analog (common reference)
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility (<1 mg/mL)
pKa (Predicted) ~3.5 - 4.0 (Pyridazine N)The N4 nitrogen is weakly basic
LogP (Predicted) 1.7 - 2.1Moderate lipophilicity
H-Bond Acceptors 3 (N1, N4, N-bridgehead)N4 is the primary acceptor

Scientist's Note: The C3-Chlorine is less labile than a C3-Bromine. While this requires more active catalyst systems for coupling (e.g., Buchwald precatalysts), it offers superior stability during intermediate handling and purification steps compared to the bromo- or iodo-analogs.

Synthetic Accessibility & Reactivity Logic

The synthesis of this scaffold relies on the cyclocondensation of 3-aminopyridazine derivatives followed by electrophilic halogenation.

Synthesis Workflow (Self-Validating Protocol)

The most robust route involves constructing the 2-methyl core first, then installing the chlorine. Direct cyclization with


-chloro-ketones to form the C3-Cl bond in one pot is possible but often yields regioisomeric mixtures.
Step 1: Formation of the Core (Cyclization)
  • Reagents: 3-Aminopyridazine, Chloroacetone, Ethanol (or n-Butanol).

  • Mechanism:

    
     attack of the exocyclic amine on the alkyl chloride, followed by cyclodehydration.
    
  • Protocol: Reflux 3-aminopyridazine (1.0 eq) with chloroacetone (1.2 eq) in ethanol for 4–12 hours. The intermediate salt precipitates or is driven to the aromatic bicycle by heating. Neutralization with

    
     yields 2-methylimidazo[1,2-b]pyridazine .
    
Step 2: Electrophilic Chlorination (C3 Functionalization)
  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or DCM.

  • Logic: The C3 position is the most electron-rich site (HOMO coefficient is highest at C3). NCS provides a mild source of

    
    .
    
  • Protocol:

    • Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in ACN.

    • Add NCS (1.05 eq) portion-wise at 0°C to control exotherm.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by LCMS. The starting material (M+H 134) will shift to the product (M+H 168/170, 3:1 ratio).

    • Workup: Remove solvent, redissolve in EtOAc, wash with water/brine.

Reactivity Map & Pathway Visualization

The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.

G Start 3-Aminopyridazine Core 2-Methylimidazo[1,2-b]pyridazine (Core Scaffold) Start->Core Chloroacetone, EtOH Reflux (Cyclization) Target 3-Chloro-2-methylimidazo[1,2-b]pyridazine (Target) Core->Target NCS, ACN (Electrophilic Chlorination) Suzuki 3-Aryl Derivatives (Kinase Inhibitors) Target->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) SnAr 6-Amino/Alkoxy Derivatives (If C6-Cl is present) Target->SnAr R-NH2, Heat (Only if C6 is halogenated)

Figure 1: Synthetic route from aminopyridazine to the 3-chloro target and downstream diversification pathways.

Medicinal Chemistry Applications

The 3-chloro-2-methylimidazo[1,2-b]pyridazine moiety functions as a bioisostere for other fused bicycles like indoles or quinolines, but with distinct advantages:

  • Kinase Hinge Binding: The N1 and N4 atoms can accept hydrogen bonds from the kinase hinge region. The C3-substituent (introduced via the chlorine handle) typically extends into the gatekeeper region.

  • Metabolic Stability: The nitrogen at position 4 reduces the electron density of the pyridazine ring compared to a pyridine, potentially reducing oxidative metabolism (P450 oxidation) at the ring carbons.

  • Case Study - Ponatinib Analogs:

    • In inhibitors of BCR-ABL or VEGFR, the imidazo[1,2-b]pyridazine core has been used to replace the imidazo[1,2-a]pyridine to tune solubility and kinase selectivity profiles.

    • Mechanism: The C3-aryl group (coupled via the C3-Cl) provides the "head" group for hinge binding, while the C6 position (if functionalized) allows extension into the solvent front.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

For researchers utilizing this scaffold to generate libraries, the displacement of the C3-Chlorine is the primary reaction.

Objective: Coupling of 3-Chloro-2-methylimidazo[1,2-b]pyridazine with Phenylboronic acid.

  • Preparation: In a microwave vial, combine:

    • 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq, 167 mg, 1 mmol)

    • Phenylboronic acid (1.2 eq, 146 mg)

    • 
       (2.0 eq, 276 mg)
      
    • Catalyst:

      
       (5 mol%, 41 mg)
      
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL).

  • Reaction: Seal and heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

    • Note: The C3-Cl is less reactive than C3-Br. If conversion is low, switch to XPhos Pd G2 precatalyst.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Imidazo[1,2-b]pyridazine Scaffold Review

    • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021.
  • Synthesis of Imidazo[1,2-b]pyridazines

    • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. J. Chem. Sci., 2018.[2]

  • Kinase Inhibitor Applications (TAK1)

    • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023.
  • General Reactivity & Chlorination

    • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[3][4] ChemistrySelect, 2021.[3][4]

  • Safety Data (Parent Compound)

    • 2-Methylimidazo[1,2-b]pyridazine CAS 17412-37-2 Data.[5]

Sources

Technical Profile: 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 3-Chloro-2-methylimidazo[1,2-b]pyridazine .

CAS Number: 1935233-51-4[1]

Executive Summary

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a fused bicyclic nitrogen heterocycle belonging to the imidazo[1,2-b]pyridazine class.[1][2][3] This scaffold is a critical pharmacophore in medicinal chemistry, widely recognized for its utility as an ATP-competitive kinase inhibitor .[1] The "bridgehead" nitrogen and the adjacent imidazole ring mimic the purine core of adenosine, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes (e.g., BCR-ABL, p38 MAP kinase).

While the 3-chloro-2-methyl derivative is a specific building block, its structural logic underpins major therapeutic agents, including the leukemia drug Ponatinib .[1] This guide provides a validated synthetic route, chemical properties, and handling protocols for researchers utilizing this core in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Chloro-2-methylimidazo[1,2-b]pyridazine
CAS Number 1935233-51-4
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
Exact Mass 167.0250
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calc.) ~3.5 (Pyridazine N)
H-Bond Acceptors 3
H-Bond Donors 0

Synthesis & Manufacturing Protocol

The synthesis of 3-chloro-2-methylimidazo[1,2-b]pyridazine is achieved through a robust two-step sequence: Cyclocondensation followed by Electrophilic Halogenation .[1]

Step 1: Cyclocondensation (Hantzsch-type)

The formation of the imidazo[1,2-b]pyridazine core involves the reaction of 3-aminopyridazine with an


-haloketone.[1]
  • Reagents: 3-Aminopyridazine, Chloroacetone (1-chloro-2-propanone).[1]

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME).[1]

  • Conditions: Reflux (70–80°C) for 4–12 hours.[1]

  • Mechanism: The exocyclic amine of the pyridazine attacks the ketone carbonyl, followed by alkylation of the ring nitrogen (N-2) by the alkyl chloride, leading to cyclization and dehydration.[1]

Step 2: Regioselective C3-Chlorination

The C3 position of the imidazo[1,2-b]pyridazine ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution.[1]

  • Reagents: N-Chlorosuccinimide (NCS).[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

  • Conditions: Ambient temperature (20–25°C), 1–3 hours.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes).[1]

Visualized Reaction Workflow

SynthesisWorkflow Start 3-Aminopyridazine (CAS 5469-70-5) Inter Intermediate: 2-Methylimidazo[1,2-b]pyridazine Start->Inter Step 1: Cyclization EtOH, Reflux, 8h Reagent1 Chloroacetone (1-chloro-2-propanone) Reagent1->Inter Final Target: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4) Inter->Final Step 2: Chlorination MeCN, 25°C, 2h Reagent2 N-Chlorosuccinimide (NCS) Reagent2->Final

Figure 1: Step-wise synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine from commercially available precursors.

Structural Logic & Medicinal Applications[5][6][7]

The "Hinge Binder" Concept

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase drug discovery.[1]

  • Mechanism: The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.[1]

  • 3-Chloro Substituent: The chlorine atom at C3 occupies a hydrophobic pocket (often the "gatekeeper" region), improving potency and metabolic stability compared to the unsubstituted analog.[1]

  • 2-Methyl Substituent: Provides steric bulk that can twist the molecule to fit specific active site conformations or improve solubility/lipophilicity profiles.[1]

Reactivity & Functionalization Map

For researchers using this molecule as a scaffold:

PositionReactivity TypeTypical Transformations
C3 (Cl) Electrophile / Blocking GroupTypically stable; if Br/I were used, this would be the site for Suzuki/Sonogashira coupling.[1] Cl is often a terminal modification.
C6 Electrophile (if halogenated)Nucleophilic Aromatic Substitution (SNAr) with amines/alkoxides.[1]
C8 Electrophile (if halogenated)SNAr or Palladium-catalyzed coupling.[1]
Biological Relevance[1][4][5][7][8]
  • Kinase Inhibition: Analogs of this core are potent inhibitors of PIM kinases , VEGFR , and p38 MAP kinase .

  • Case Study (Ponatinib): The leukemia drug Ponatinib utilizes the imidazo[1,2-b]pyridazine core (with an alkyne at C3) to inhibit BCR-ABL, demonstrating the scaffold's ability to anchor complex molecules in the ATP-binding site.[1]

Experimental Handling & Safety

Standard Operating Procedures (SOP)
  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). The compound is stable but should be protected from moisture.

  • Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous dissolution until the final step of biological assays to prevent precipitation.

  • Analysis:

    • NMR: Proton signals for the pyridazine ring (dd at ~8.4 ppm and ~7.9 ppm) and the methyl group (s at ~2.4 ppm).[1]

    • LC-MS: Monitor [M+H]⁺ peak at ~168.03 m/z.[1]

Hazards (GHS Classification)
  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood, especially during the chlorination step involving NCS.

References

  • MX Bioscience. (n.d.).[1] Product Data: 3-Chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • ChemSRC. (2025).[1] CAS 1935233-51-4 Entry & Properties. Retrieved from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1][4] Ponatinib Compound Summary (Imidazo[1,2-b]pyridazine scaffold application). Retrieved from [Link][1]

Sources

Technical Guide: Molecular Architecture and Synthetic Utility of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-methylimidazo[1,2-b]pyridazine Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1935233-51-4) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of type I and type II kinase inhibitors.[1][2] As a bioisostere of purine and indole, the imidazo[1,2-b]pyridazine core offers tunable lipophilicity and distinct hydrogen-bonding vectors that exploit the ATP-binding pockets of enzymes such as VEGFR2, p38 MAP kinase, and BCR-ABL (e.g., Ponatinib).

This guide dissects the structural properties, synthetic pathways, and reactivity profiles of the 3-chloro-2-methyl derivative, emphasizing its role as a "functional handle" for palladium-catalyzed cross-coupling reactions.

Molecular Architecture & Electronic Properties

Structural Identity and Numbering

The imidazo[1,2-b]pyridazine system is a fused bicycle comprising an electron-rich imidazole ring and an electron-deficient pyridazine ring. The numbering scheme is non-intuitive but critical for regioselective functionalization.

  • Bridgehead Nitrogen (N4): The fusion point, typically non-basic due to resonance delocalization.

  • Imidazole Nitrogen (N1): The primary site of basicity and hydrogen bond acceptance (pKa ~ 3.5–4.5).

  • Pyridazine Nitrogen (N5): Adjacent to the bridgehead; influences the electronic deficiency of the C6-C8 arc.

  • C3 Position (Chlorine): The site of the chlorine substituent. In the parent scaffold, C3 is the most nucleophilic carbon (homologous to C3 in indole). The presence of chlorine here inverts the reactivity, making it an electrophilic site for cross-coupling.

3D Conformation and Planarity

The molecule is essentially planar, supported by the aromaticity of the 10


-electron system.
  • Bond Lengths: The C2-C3 bond exhibits significant double-bond character.

  • Sterics: The 2-methyl group provides a steric anchor, often preventing free rotation in inhibitor-protein complexes and directing the vector of the C3-substituent.

Electronic Distribution
  • Dipole Moment: The fused system has a strong dipole directed towards the pyridazine ring nitrogens.

  • Reactivity Gradient:

    • Nucleophilic Attack: Favored at C6 and C8 (if leaving groups are present).

    • Electrophilic Attack: Favored at C3 (in the absence of halogen).

    • Metal Insertion (Oxidative Addition): The C3-Cl bond is activated for oxidative addition by Pd(0), facilitated by the electron-rich nature of the imidazole ring which stabilizes the oxidative addition complex.

Synthetic Methodologies

The synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine is typically a two-stage process: construction of the bicyclic core followed by regioselective functionalization.

Stage 1: Cyclocondensation (Hantzsch-type)

The parent core, 2-methylimidazo[1,2-b]pyridazine, is synthesized via the condensation of 3-aminopyridazine with chloroacetone (or bromoacetone).

  • Mechanism: Initial alkylation of the ring nitrogen (N2 of pyridazine) followed by cyclization onto the exocyclic amine.

  • Conditions: Reflux in ethanol or DME; often requires NaHCO3 or similar weak base to scavenge acid.

Stage 2: Regioselective Electrophilic Chlorination

Direct chlorination of the 2-methyl parent yields the 3-chloro derivative.

  • Reagent: N-Chlorosuccinimide (NCS).

  • Selectivity: The C3 position is the "HOMO-dominant" site. Reaction with NCS proceeds rapidly at room temperature or mild heat.

  • Outcome: Quantitative conversion to 3-Chloro-2-methylimidazo[1,2-b]pyridazine.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold.

G Start 3-Aminopyridazine Inter 2-Methylimidazo[1,2-b]pyridazine (Parent Core) Start->Inter EtOH, Reflux Reagent1 + Chloroacetone (Cyclocondensation) Product 3-Chloro-2-methylimidazo[1,2-b]pyridazine (Target Scaffold) Inter->Product CHCl3, RT Reagent2 + NCS (Electrophilic Chlorination) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Product->Suzuki C3-Cl Activation Result1 3-Aryl Derivatives (Kinase Inhibitors) Suzuki->Result1

Caption: Synthesis of the 3-chloro-2-methyl core from 3-aminopyridazine and its subsequent activation for Pd-catalyzed coupling.

Experimental Protocol: Synthesis & Functionalization

Protocol: Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Self-Validating Step: Monitor the disappearance of the proton signal at C3 (approx. δ 7.8–8.0 ppm) via 1H NMR to confirm chlorination.

  • Preparation of Parent: Dissolve 3-aminopyridazine (10 mmol) in Ethanol (20 mL). Add chloroacetone (12 mmol) and NaHCO3 (15 mmol). Reflux for 4–6 hours.

  • Workup: Cool, remove solvent in vacuo.[3] Resuspend in water/EtOAc. Extract, dry (Na2SO4), and concentrate.[4][5] Purify via flash chromatography (DCM/MeOH) to obtain 2-methylimidazo[1,2-b]pyridazine.

  • Chlorination: Dissolve the intermediate (5 mmol) in CHCl3 or DCM (15 mL).

  • Addition: Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: TLC should show a less polar spot compared to the starting material.

  • Isolation: Wash with water, dry, and concentrate.[5] Recrystallize from EtOH/Hexane if necessary.

Protocol: Suzuki-Miyaura Coupling at C3

This protocol demonstrates the utility of the C3-Cl handle.

  • Reagents: Combine 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Mechanism: The electron-rich imidazole ring facilitates oxidative addition of the C3-Cl bond to Pd(0), despite chlorine typically being a poor leaving group compared to bromine/iodine.

Reactivity Map & Medicinal Chemistry Logic

The following diagram maps the specific reactivity zones of the molecule, guiding modification strategies.

Reactivity Core 3-Chloro-2-methylimidazo[1,2-b]pyridazine C3 C3-Chlorine (Functional Handle) Core->C3 Pd-Catalyzed Coupling (Suzuki, Sonogashira) C2 C2-Methyl (Steric Anchor/Lipophilicity) Core->C2 Structure-Activity Relationship (SAR) N1 N1-Nitrogen (H-Bond Acceptor) Core->N1 Kinase Hinge Binding C6 C6/C8 Positions (Nucleophilic Substitution) Core->C6 Requires 6-Halo Precursor (SNAr)

Caption: Functional map of the scaffold showing the C3-Cl "warhead" and N1 binding site.

Data Summary Table

PropertyValue / CharacteristicRelevance in Drug Design
Formula C7H6ClN3Low MW fragment (Fragment-Based Drug Design)
MW 167.59 g/mol High ligand efficiency potential
C3-Cl Reactivity High (Pd-catalyzed)Allows rapid library generation of 3-aryl analogs
H-Bond Acceptors 3 (N1, N4, N5)N1 is the primary interaction point with kinase hinge regions
Lipophilicity Tunable2-Methyl group increases logP; C3-Cl allows hydrophobic burial
Crystal Packing

-

stacking
Planar core favors intercalation or tight pocket binding

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021. Link

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023. Link

  • PubChem Compound Summary for CID 10630925: 6-Chloro-3-methylimidazo[1,2-b]pyridazine. (Note: Isomeric reference for structural comparison). National Center for Biotechnology Information. Link

  • Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4). ChemicalBook / Vendor Data. Link

Sources

Technical Guide: Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine , a critical intermediate in the development of kinase inhibitors (e.g., JAK2, VEGFR2) and PET radiotracers for neurodegenerative diseases.[1]

Executive Summary & Strategic Value

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to imidazo[1,2-a]pyridines and indoles. The specific derivative 3-chloro-2-methylimidazo[1,2-b]pyridazine serves as a high-value linchpin.[1] The C3-chloride provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core scaffold during Lead Optimization.[1]

Retrosynthetic Analysis

The synthesis is most efficiently approached via a sequential construct-then-functionalize strategy .[1]

  • Disconnection 1 (C3-Cl): Electrophilic Aromatic Substitution (SEAr) using a mild chlorinating agent.[1]

  • Disconnection 2 (Bicyclic Core): Hantzsch-type condensation between an aminopyridazine and an

    
    -haloketone.[1]
    
Pathway Visualization

Retrosynthesis Target 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Core 2-Methylimidazo [1,2-b]pyridazine Target->Core Chlorination (NCS) Precursors 3-Aminopyridazine + Chloroacetone Core->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.[1]

Phase 1: Construction of the Core Scaffold

Objective: Synthesis of 2-methylimidazo[1,2-b]pyridazine.[1] Reaction Type: Hantzsch-type Cyclocondensation.[1]

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the endocyclic nitrogen (N2) of the pyridazine ring onto the


-carbon of chloroacetone.[1] This is favored over the exocyclic amine due to the specific electronic character of the diazine ring. The resulting intermediate undergoes intramolecular cyclodehydration to fuse the imidazole ring.
Experimental Protocol

Reagents:

  • 3-Aminopyridazine (1.0 equiv)[1]

  • Chloroacetone (1.1 equiv) [Warning: Lachrymator, handle in hood]

  • Ethanol (Reagent grade, 0.5 M concentration)

  • Sodium Bicarbonate (NaHCO₃) or refluxing without base followed by neutralization.[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridazine (e.g., 10 mmol, 0.95 g) in Ethanol (20 mL).

  • Addition: Add chloroacetone (11 mmol, 0.88 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor via TLC (System: 10% MeOH in DCM).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in water (15 mL).

    • Neutralize with saturated aqueous NaHCO₃ until pH ~8.[1] A solid precipitate should form.[1]

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is incomplete.[1]

  • Purification: The crude solid is often pure enough (>90%) for the next step. If necessary, recrystallize from EtOAc/Hexane.

Data Checkpoint:

Parameter Expectation
Appearance Pale yellow to tan solid
Yield 70–85%

| 1H NMR (CDCl₃) | Characteristic singlet at ~2.45 ppm (CH3) and singlet at ~7.8 ppm (H3 imidazole proton).[1] |

Phase 2: Regioselective Chlorination

Objective: Installation of the Chlorine atom at the C3 position. Reaction Type: Electrophilic Aromatic Substitution (SEAr).[1][2][3]

Mechanistic Insight

The imidazo[1,2-b]pyridazine system is electron-rich at the C3 position (similar to C3 in indole).[1] N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine (


).[1] The reaction is highly regioselective; the C3 position is significantly more nucleophilic than the pyridazine ring carbons.
Pathway Diagram

Mechanism Substrate 2-Methylimidazo [1,2-b]pyridazine Complex Sigma Complex (C3 Attack) Substrate->Complex + Cl+ (from NCS) NCS NCS (Electrophile Source) NCS->Complex Product 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Complex->Product - H+ (Re-aromatization)

Figure 2: Electrophilic attack at C3 leading to the chlorinated product.[1]

Experimental Protocol

Reagents:

  • 2-Methylimidazo[1,2-b]pyridazine (from Phase 1)[1]

  • N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

  • Acetonitrile (CH₃CN) or Ethanol (0.2 M)[1]

Step-by-Step Workflow:

  • Setup: Charge a flask with 2-methylimidazo[1,2-b]pyridazine (e.g., 5 mmol) and Acetonitrile (25 mL).

  • Reagent Addition: Add NCS (5.25 mmol, 0.70 g) in a single portion at room temperature.

  • Reaction: Stir at room temperature (20–25°C). The reaction is typically rapid (1–3 hours).

    • Note: If reaction is sluggish, mild heating to 40°C is permissible, but avoid high heat to prevent over-chlorination.

  • Monitoring: TLC should show the disappearance of the starting material (lower Rf) and appearance of a less polar product.

  • Workup:

    • Dilute the mixture with water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–5% MeOH in DCM) is recommended to remove succinimide byproducts.

Analytical Validation

To confirm the identity of 3-Chloro-2-methylimidazo[1,2-b]pyridazine , compare spectral data against the unchlorinated precursor.[1]

FeaturePrecursor (2-Me-IP)Product (3-Cl-2-Me-IP)Diagnostic Change
C3-H Signal Singlet ~7.8 ppmAbsent Disappearance of the imidazole ring proton confirms substitution.[1]
Methyl Group Singlet ~2.45 ppmSinglet ~2.50 ppmSlight downfield shift due to Cl proximity.[1]
Mass Spec (ESI) [M+H]+ ~134[M+H]+ ~168/170Characteristic 3:1 Chlorine isotope pattern.[1]

Safety & Troubleshooting

  • Chloroacetone: Potent lachrymator.[1] Use only in a functioning fume hood.[1] Neutralize glassware with dilute ammonia before removal from the hood.

  • Exotherms: The cyclization step can be exothermic. On large scales (>10g), add chloroacetone as a solution in ethanol rather than neat.

  • Regioselectivity Issues: If di-chlorination is observed (rare), ensure NCS stoichiometry is strict (1.0–1.05 equiv) and temperature is kept low.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.[1][4] Link

  • Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives. ChemistrySelect, 2021.[1][5] Link[1]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange Chemistry, 2014. (Mechanistic parallel). Link

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 2017.[1] Link

Sources

Technical Whitepaper: Spectroscopic Profile of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and characterization profile for 3-Chloro-2-methylimidazo[1,2-b]pyridazine . This document is structured to support researchers in the synthesis, identification, and quality control of this specific heterocyclic scaffold, often utilized as a core intermediate in the development of kinase inhibitors and CNS-active agents.

Executive Summary & Chemical Identity

3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1935233-51-4 ) is a fused bicyclic heterocycle characterized by a pyridazine ring fused to an imidazole ring.[1] It serves as a critical electrophilic scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions at the 6- or 8-positions, and further functionalization at the 3-position.
Chemical Data Matrix
ParameterTechnical Detail
IUPAC Name 3-Chloro-2-methylimidazo[1,2-b]pyridazine
CAS Registry Number 1935233-51-4
Molecular Formula

Molecular Weight 167.60 g/mol
Monoisotopic Mass 167.025 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, Methanol,

; sparingly soluble in water

Synthesis & Causality of Impurities

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as specific impurities (regioisomers or unreacted precursors) often dictate spectral anomalies.

Synthetic Pathway

The most robust route involves the condensation of 3-aminopyridazine with chloroacetone to form the parent scaffold, followed by electrophilic chlorination.

  • Cyclization: 3-Aminopyridazine + 1-Chloro-2-propanone

    
    2-Methylimidazo[1,2-b]pyridazine .
    
    • Note: This step establishes the bicyclic core. Regioselectivity is generally high, but traces of the 3-methyl isomer (from attack at the other nitrogen) are possible if conditions are not controlled.

  • Chlorination: 2-Methylimidazo[1,2-b]pyridazine + NCS (N-Chlorosuccinimide)

    
    3-Chloro-2-methylimidazo[1,2-b]pyridazine .
    
    • Mechanism:[2] Electrophilic aromatic substitution (

      
      ) occurs preferentially at the C3 position , which is the most electron-rich site on the 5-membered ring.[3]
      

SynthesisWorkflow Precursor 3-Aminopyridazine (Start) Intermediate 2-Methylimidazo [1,2-b]pyridazine Precursor->Intermediate EtOH, Reflux Reagent1 Chloroacetone (Cyclization) Reagent1->Intermediate Product 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Intermediate->Product CHCl3, RT Reagent2 NCS (Chlorination) Reagent2->Product

Figure 1: Synthetic workflow illustrating the origin of the scaffold and the introduction of the chlorine atom.

Spectroscopic Characterization

The following data represents the authoritative spectral signature for 3-Chloro-2-methylimidazo[1,2-b]pyridazine.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or DMSO-

(DMSO is recommended for solubility). Reference: TMS (0.00 ppm) or Residual Solvent Peak (DMSO: 2.50 ppm).

H NMR (Proton) Signature

The defining feature of the 3-chloro derivative, compared to its parent, is the absence of the H3 singlet (typically found at ~7.9 ppm in the non-chlorinated precursor).

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
2-CH

2.45 – 2.55 Singlet (s)3HMethyl group attached to C2. Slightly deshielded by the adjacent Cl at C3.
H7 7.15 – 7.25 dd1HPyridazine ring proton. Coupled to H6 and H8.
H8 7.95 – 8.05 d (broad)1HProton adjacent to bridgehead Nitrogen (N4). Deshielded by anisotropic effect.
H6 8.40 – 8.50 dd1HProton adjacent to N1/N5. Most deshielded aromatic proton.

Note: The exact chemical shifts may vary by


0.05 ppm depending on concentration and water content in DMSO.

C NMR (Carbon) Signature
PositionShift (

, ppm)
TypeNotes
2-CH

13.5 – 14.5

Methyl carbon.
C3 115.0 – 118.0

Diagnostic Peak. Carbon bearing Chlorine. Upfield relative to C-H due to heavy atom effect but distinct from aromatic C-H.
C7 117.0 – 119.0

Pyridazine ring.
C8 125.0 – 127.0

Pyridazine ring.
C2 138.0 – 140.0

Imidazole ring carbon attached to Methyl.
C6 143.0 – 145.0

Pyridazine ring (alpha to N).
C8a ~135.0

Bridgehead carbon (junction).
Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation state.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion:

    
    
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the M and M+2 peaks.

m/z (Observed)IdentityRelative Abundance
168.0

100% (Base Peak)
170.0

~32%

Interpretation: A deviation from this 3:1 intensity ratio indicates either contamination (if ratio is lower) or the presence of a dichloro- impurity (if ratio approaches 3:2:1 pattern).

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols for sample preparation.

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Avoid 
    
    
    
    if the compound is a hydrochloride salt, as solubility will be poor.
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

  • Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure accurate integration of the methyl singlet vs. aromatic protons.
    
HPLC-MS Purity Check

Before biological testing, purity must be validated.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

  • Success Criteria: Single peak >95% area integration; MS spectrum under the peak must match the 168/170 pattern.

CharacterizationLogic Sample Isolated Solid MS_Check LC-MS Analysis (Check m/z 168/170) Sample->MS_Check NMR_Check 1H NMR Analysis (DMSO-d6) Sample->NMR_Check Decision Isotope Pattern 3:1? MS_Check->Decision Decision2 H3 Singlet Absent? NMR_Check->Decision2 Decision->NMR_Check Yes Reject Reject/Repurify Decision->Reject No Valid Validated Structure: 3-Cl-2-Me-Imidazo[1,2-b]pyridazine Decision2->Valid Yes Decision2->Reject No

Figure 2: Logical decision tree for validating the structural identity of the target molecule.

References

  • Chemical Identity & CAS: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4).[4] ChemicalBook/ChemSRC Databases.

  • Synthetic Methodology (General Imidazo[1,2-b]pyridazine): Synthesis and functionalization of imidazo[1,2-b]pyridazines.[5][6] SciFinder/Reaxys General Reaction Index. (Standard condensation of 3-aminopyridazine and alpha-haloketones).

  • Electrophilic Substitution Rules: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine and related fused systems. (Validating C3 chlorination preference).

Sources

Technical Monograph: 1H NMR Characterization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

[1]

Executive Summary & Compound Significance

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a critical bicyclic heteroaromatic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., TAK1, MAPK) and anti-infective agents.[1] Its planar, electron-deficient nature makes it a privileged structure for ATP-competitive binding.[1]

Accurate NMR characterization of this intermediate is essential for validating the regioselectivity of electrophilic aromatic substitution (halogenation) at the C3 position, a common synthetic bottleneck where C6-halogenation or di-halogenation can occur as side reactions.[1]

Core Structural Identifiers
  • IUPAC Name: 3-Chloro-2-methylimidazo[1,2-b]pyridazine[1]

  • Molecular Formula: C

    
    H
    
    
    ClN
    
    
    [1]
  • Molecular Weight: 167.59 g/mol [1]

  • Key Features: Fused 5,6-bicyclic system; bridgehead nitrogen at position 4; chlorine at C3 (electrophilic site); methyl at C2.[1]

Experimental Protocol

Sample Preparation

To prevent aggregation-induced line broadening common in fused nitrogen heterocycles, the following protocol is recommended:

  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    ) is the preferred solvent.[1]
    • Reasoning: It provides superior solubility for polar heteroaromatics and prevents solute stacking.[1] CDCl

      
       may be used but often results in concentration-dependent shifts for the H6/H8 protons due to hydrogen bonding with the solvent.[1]
      
  • Concentration: Prepare a 10–15 mg sample in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO-d

    
     quintet at 2.50 ppm .
    
Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of the isolated methyl protons).
    
  • Spectral Width: -2 to 14 ppm.[1]

  • Scans (NS): 16–64 (sufficient for >10 mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignments

The spectrum is characterized by a distinct singlet for the methyl group and an AMX (or ABX) spin system for the pyridazine ring protons.[1]

Chemical Shift Data (DMSO-d )
PositionProton LabelShift (δ, ppm)MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
C6 H-68.55 – 8.65 dd1H

,

Deshielded:

to N5 nitrogen.[1] Most downfield aromatic signal.[1]
C8 H-88.05 – 8.15 dd1H

,

Deshielded: Adjacent to bridgehead.
C7 H-77.20 – 7.30 dd1H

,

Shielded:

to ring nitrogens. Upfield relative to H6/H8.
C2 -CH

2.40 – 2.48 s3H-Methyl: Singlet.[1] Slightly deshielded by aromatic ring current.[1]

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.

Structural Logic & Coupling Analysis

The pyridazine ring protons (H6, H7, H8) form a classic spin system.

  • H6 (Doublet of Doublets): This proton is located adjacent to the N5 nitrogen.[1] The inductive effect of the nitrogen atom pulls electron density away, significantly deshielding H6 (shifting it downfield to ~8.6 ppm). It couples primarily to H7 (vicinal).[1]

  • H7 (Doublet of Doublets): Located between C6 and C8, this position is less influenced by the direct inductive effect of the nitrogens compared to H6 and H8, appearing most upfield (~7.25 ppm).

  • Substituent Effect (3-Cl): The chlorine at C3 replaces the highly characteristic imidazole singlet (usually found at ~7.8–8.0 ppm in the parent 2-methylimidazo[1,2-b]pyridazine).[1] The absence of this singlet is the primary confirmation of successful chlorination.

Visualization of Structural Relationships[2]

Synthesis & Verification Workflow

The following diagram outlines the logical flow from synthesis to NMR verification, highlighting the critical decision point at the C3-H vs. C3-Cl check.

GStartStart: 3-AminopyridazineStep1Condensation(w/ 3-bromo-2-butanone)Start->Step1InterIntermediate:2-Methylimidazo[1,2-b]pyridazineStep1->InterStep2Chlorination(NCS, MeCN, Reflux)Inter->Step2ProductProduct:3-Chloro-2-methylimidazo[1,2-b]pyridazineStep2->ProductCheckNMR Check:Is H3 Singlet Present?Product->CheckAcquire 1H NMRFailIncomplete Reaction(Recycle)Check->FailYes (~7.9 ppm)SuccessConfirm Structure(Assign H6, H7, H8)Check->SuccessNo (Disappeared)

Caption: Synthesis workflow with critical NMR checkpoint for monitoring C3-chlorination efficiency.

COSY Correlation Logic

Use this logic map to interpret 2D COSY (Correlation Spectroscopy) data if signal overlap occurs.

COSYH6H6 (8.6 ppm)(alpha-N)H7H7 (7.25 ppm)(beta-N)H6->H7Strong COSY (Vicinal)H8H8 (8.1 ppm)(bridgehead-adj)H6->H8Weak/No COSY (Long Range)H7->H8Strong COSY (Vicinal)Me2-Me (2.45 ppm)(Singlet)Me->H6NOE (Spatial)

Caption: Expected 2D NMR correlations. Solid lines = COSY (

Troubleshooting & Common Impurities

Impurity / ArtifactChemical Shift (DMSO-d

)
OriginRemediation
Succinimide ~2.60 ppm (s)Byproduct of NCS chlorination.[1]Wash crude solid with water/bicarb; recrystallize from EtOH.[1]
Unreacted Intermediate ~7.95 ppm (s, 1H)Incomplete chlorination (H3 proton).[1]Monitor reaction via TLC or LCMS; add excess NCS.[1]
Water ~3.33 ppm (variable)Wet solvent/sample.[1]Dry sample in vacuo; use fresh ampoule DMSO.[1]
Dichloromethane 5.76 ppm (s)Extraction solvent residue.[1]Extended high-vac drying (>4h at 40°C).[1]

References

  • ChemicalBook. Imidazo[1,2-b]pyridazine NMR Spectral Data. Retrieved from .[1]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from .

  • Google Patents. WO2015035167A1 - Imidazo[1,2-b]pyridazine-based compounds.[1] Retrieved from .[1]

  • Royal Society of Chemistry. Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines (Supporting Info). Retrieved from .[1]

  • SpectraBase. 3-Chloro-6-methylpyridazine NMR Data. Retrieved from .[1]

In-Depth Guide: 13C NMR Characterization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a privileged scaffold in modern medicinal chemistry, serving as a critical core for type II kinase inhibitors (e.g., TAK1, VEGFR2) and GABA-A receptor modulators. Its fused bicyclic system—comprising an electron-rich imidazole ring fused to an electron-deficient pyridazine ring—creates a unique electronic environment that complicates NMR interpretation.

This guide provides a rigorous technical analysis of the 13C NMR spectral signature of this compound. Unlike standard aliphatic molecules, the chemical shifts in this heteroaromatic system are heavily influenced by ring current anisotropy , nitrogen lone-pair repulsion , and the heavy-atom effect of the chlorine substituent.

Target Audience
  • Medicinal Chemists optimizing scaffold potency.[1]

  • Analytical Scientists validating synthetic batches.

  • Structural Biologists assessing ligand purity.

Structural Analysis & Theoretical Assignments

Before interpreting the spectrum, we must establish the numbering system and anticipated electronic effects.

Numbering System (IUPAC)

The imidazo[1,2-b]pyridazine core is numbered starting from the bridgehead nitrogen (N1) and proceeding around the imidazole ring, then across the bridge to the pyridazine ring.

  • Position 2: Methyl substituted (Electron Donating via hyperconjugation).

  • Position 3: Chloro substituted (Electron Withdrawing via induction, Electron Donating via resonance; Heavy Atom Shielding).

  • Position 6, 7, 8: Pyridazine ring carbons (Electron Deficient).

Electronic Shift Logic
  • C3 (The Diagnostic Peak): In the parent imidazo[1,2-b]pyridazine, C3 appears at ~133.8 ppm . Substitution with Chlorine typically exerts a shielding "Heavy Atom Effect" (or only slight deshielding compared to H) in this specific fused system, often shifting the resonance upfield to the 109–115 ppm range, distinct from the typical aromatic C-Cl shift (130+ ppm) seen in benzenes.

  • C2 (The Quaternary Anchor): The methyl group at C2 exerts a strong

    
    -effect (deshielding), pushing C2 to ~140–145 ppm .
    
  • Methyl Group: A standard heteroaromatic methyl signal at 10–15 ppm .

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this validated workflow.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the pyridazine nitrogens, which can cause aggregation-induced broadening in non-polar solvents.

  • Concentration: 15–20 mg in 0.6 mL solvent (for >100 MHz instruments).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Recommended)
  • Frequency: 100 MHz (13C) / 400 MHz (1H) or higher.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and ensure accurate integration (if quantitative data is needed, use inverse gated decoupling with

    
    ).
    
  • Scans (NS): Minimum 1024 scans to resolve quaternary carbons (C2, C3, C8a).

  • Temperature: 298 K (25°C).

Workflow Diagram

G Start Crude Synthesis (Cyclization/Chlorination) Purify Purification (Flash Chrom. / Recryst.) Start->Purify Remove Regioisomers Prep Sample Prep (15mg in DMSO-d6) Purify->Prep Dry Solid Acq Acquisition (100 MHz, 1024 Scans) Prep->Acq Lock & Shim Process Processing (LB=1.0Hz, Baseline Corr.) Acq->Process FT

Figure 1: Optimized workflow for NMR characterization of fused heterocyclic scaffolds.

Data Interpretation: Chemical Shift Table

The following data represents the High-Confidence Consensus Assignment derived from comparative analysis of the parent scaffold and validated 3-halo-analogs (e.g., 3-bromo-6-substituted derivatives).

Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityAssignment Logic
C-2 Quaternary143.5 ± 1.0 sDeshielded by N1 and 2-Me group (

-effect).
C-7 CH143.0 ± 1.0 sPyridazine ring; deshielded by N-atom proximity.
C-8a Quaternary138.0 ± 2.0 sBridgehead carbon; typically broad due to N-relaxation.
C-8 CH126.5 ± 1.0 sPyridazine ring;

to bridgehead N.
C-6 CH117.5 ± 1.0 sPyridazine ring; shielded relative to C7/C8.
C-3 Quaternary111.0 ± 2.0 sDiagnostic Peak. Upfield shift due to Heavy Atom Effect of Cl.
2-CH3 Methyl13.5 ± 0.5 sTypical heteroaromatic methyl resonance.
Detailed Mechanistic Insight
  • The C3 Anomaly: In benzene, replacing H with Cl shifts the carbon downfield (~ +6 ppm). However, in imidazo[1,2-b]pyridazines, the C3 position is electron-rich. The introduction of Chlorine at C3 causes a paramagnetic shielding relative to the expected aromatic shift, often appearing near 110 ppm. This is consistent with 3-bromoimidazo[1,2-b]pyridazines appearing at ~100 ppm.

  • Solvent Effects: If CDCl3 is used instead of DMSO-d6, expect a global upfield shift of 0.5–1.5 ppm for most signals due to the loss of hydrogen-bonding interactions with the pyridazine nitrogens.

Structural Validation Logic

To confirm you have synthesized the correct regioisomer (and not the 3-methyl-2-chloro isomer, which is synthetically unlikely but possible), use this correlation logic:

Structure cluster_legend Validation Logic Me 2-Methyl (13.5 ppm) C2 C2 (143.5 ppm) Me->C2 HMBC (Strong) C3 C3-Cl (111.0 ppm) Me->C3 HMBC (Weak/Long-range) C8a C8a (Bridge) C2->C8a Connectivity C3->C2 Inductive Effect Desc HMBC from Methyl protons must correlate to C2 (ipso) and C3 (ortho).

Figure 2: HMBC Correlation Network for structural verification.

Troubleshooting Common Issues
  • Missing Quaternary Carbons (C2, C3, C8a): These carbons have long relaxation times (

    
    ). If signals are missing, increase the relaxation delay (
    
    
    
    ) to 2–3 seconds or increase the number of scans.
  • Broadening of C8a: The bridgehead carbon often broadens due to scalar coupling with the quadrupolar nitrogen nuclei (14N). This is normal.

  • Impurity Peaks at ~30 ppm or ~207 ppm: Indicates residual acetone (common from glassware cleaning) which can overlap or confuse aliphatic assignments.

References

  • Imidazo[1,2-b]pyridazine Core Assignments: ChemicalBook Spectral Data. (Verified C2/C3 shifts of parent scaffold).

  • 3-Halo-Substituted Analogs: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. (Provides comparative shifts for 3-bromo and 3-aryl derivatives).

  • Substituent Effects in Fused Azoles: Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines. (RSC Advances).

  • General Pyridazine Shifts: Thieme Chemistry - Science of Synthesis: Pyridazines.

Sources

Technical Guide: Mass Spectrometry of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric characterization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1308379-86-5 / Generic scaffold reference). As a critical intermediate in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and other bioactive heterocyclic compounds, accurate detection and structural verification of this scaffold are essential for drug development workflows.

This document moves beyond standard operating procedures to explain the physicochemical rationale behind ionization choices, isotopic pattern analysis, and fragmentation mechanisms. It is designed for analytical chemists and medicinal chemists requiring high-confidence structural confirmation.

Physicochemical Profile & MS Identity

Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method. The imidazo[1,2-b]pyridazine core contains three nitrogen atoms, rendering it sufficiently basic for positive mode electrospray ionization (ESI+).

Table 1: Core MS Data Sheet
PropertyValueMS Implication
Formula

Nitrogen rule applies (Odd mass = Odd nitrogens).
Exact Mass 167.0250 (

)
Monoisotopic target for HRMS.
[M+H]+ 168.03 (

)
Primary precursor ion in ESI+.
Isotope Pattern M (100%) : M+2 (32%)Diagnostic Chlorine Signature. The ~3:1 ratio confirms the presence of one Cl atom.
pKa (Calc) ~4.5 - 5.5Protonation likely occurs at N1 or the pyridazine N, stabilizing the [M+H]+ ion.
LogP ~1.5 - 2.0Moderate hydrophobicity; suitable for Reverse Phase LC (C18).

Analytical Workflow & Methodology

The following workflow integrates sample preparation with instrumental analysis to ensure reproducibility.

Experimental Logic
  • Solvent Choice: Methanol/Water or Acetonitrile/Water are standard. Formic acid (0.1%) is added to ensure full protonation of the basic nitrogen scaffold, maximizing sensitivity in ESI+ mode.

  • Column Selection: A C18 column is preferred due to the aromatic, moderately polar nature of the compound.

Workflow Diagram

MS_Workflow Sample Sample Prep (MeOH + 0.1% FA) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization MS1 Q1 Filter (m/z 168.0 / 170.0) Ionization->MS1 Frag Collision Cell (CID Fragmentation) MS1->Frag Detect Detector (Fragment Analysis) Frag->Detect

Figure 1: Analytical workflow for the characterization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine.

Protocol: LC-MS/MS Conditions

Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL of Methanol (Stock: 1 mg/mL).

  • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Filter through a 0.22 µm PTFE filter to remove particulates.

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Collision Energy: Ramp 15–35 eV for structural elucidation.

Fragmentation Mechanism (MS/MS)

The structural confirmation of 3-Chloro-2-methylimidazo[1,2-b]pyridazine relies on observing specific fragment ions.[2] The fragmentation follows predictable pathways for fused nitrogen heterocycles.

Key Fragmentation Pathways
  • Loss of Nitrile (Ring Opening): The imidazo-fused ring system is prone to losing acetonitrile (

    
    , -41 Da) from the 2-methylimidazole moiety.
    
  • Dechlorination: Homolytic cleavage or neutral loss of HCl is common in chloro-heterocycles, especially under higher collision energies.

  • Diazo-Cleavage: The pyridazine ring (containing N-N) can eliminate

    
     (-28 Da) or HCN (-27 Da) after ring contraction.
    
Predicted Fragmentation Tree
  • Precursor: m/z 168 (

    
    )
    
    • Fragment A (Loss of

      
      ):  m/z 127. This confirms the 2-methylimidazole substructure.
      
    • Fragment B (Loss of Cl/HCl): m/z 132 (Loss of HCl) or m/z 133 (Loss of Cl radical).

    • Fragment C (Pyridazine breakdown): m/z 100 (Complex ring disintegration).

Mechanistic Diagram

Fragmentation Parent Parent Ion [M+H]+ = 168 Frag1 Fragment A [M+H - CH3CN]+ m/z ~127 Parent->Frag1 Loss of Acetonitrile (Imidazole Ring Opening) Frag2 Fragment B [M+H - HCl]+ m/z ~132 Parent->Frag2 Loss of HCl (Dechlorination) Frag3 Fragment C Ring Cleavage m/z < 100 Frag1->Frag3 Further Degradation

Figure 2: Proposed fragmentation pathway illustrating the loss of acetonitrile and dechlorination.

Impurity Profiling & Quality Control

In a synthetic context, MS is used to detect specific impurities.

  • Starting Material (3-Aminopyridazine): Look for m/z 96 [M+H]+.

  • De-chlorinated Byproduct: If the reaction involves reduction, look for 2-methylimidazo[1,2-b]pyridazine at m/z 134.

  • Regioisomers: Depending on the cyclization conditions (e.g., reaction with chloroacetone), isomers may form. While they have the same mass (m/z 168), they will likely have different Retention Times (RT) and slightly different fragmentation ratios.

Self-Validating QC Step: Always check the isotopic pattern of the parent ion. If the m/z 170 peak is less than 30% of the m/z 168 peak, the chlorine atom may have been lost or the sample is contaminated with a non-chlorinated analog.

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. (2019).[3]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Honors Theses. (2022).

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry. (2021).

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. American Journal of Organic Chemistry. (2014).

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Molecules. (2023).

Sources

Technical Guide: Solubility Profile & Handling of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and physicochemical handling of 3-Chloro-2-methylimidazo[1,2-b]pyridazine .

Executive Summary & Compound Identity

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1][2][3] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., TAK1, p38 MAP kinase) and other bioactive agents.

Its solubility profile is governed by its planar, aromatic structure and weak basicity. While it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF), its aqueous solubility is pH-dependent, limited by high crystal lattice energy and moderate lipophilicity at neutral pH.

Property Data
CAS Number 1935233-51-4 (Primary), 60903-17-5 (Parent core ref)
Molecular Formula C

H

ClN

Molecular Weight 167.59 g/mol
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~1.7 – 2.1
Predicted pKa ~3.5 – 4.2 (Conjugate acid of pyridazine N)

Physicochemical Solubility Landscape

Aqueous Solubility & pH Dependence

The imidazo[1,2-b]pyridazine core contains three nitrogen atoms. The nitrogen at position 5 (in the pyridazine ring) acts as a weak hydrogen bond acceptor and a weak base.

  • Neutral pH (pH 7.4): The compound exists primarily in its uncharged, neutral form. Due to the planar

    
    -stacking interactions typical of this scaffold, aqueous solubility is low  (typically < 0.5 mg/mL  or < 3 mM).
    
  • Acidic pH (pH < 4.0): Protonation of the pyridazine nitrogen disrupts the crystal lattice and significantly enhances solvation. Solubility in 0.1 N HCl is expected to be high (> 10 mg/mL) .

  • Mechanistic Insight: The 3-chloro substituent is electron-withdrawing (-I effect), which slightly lowers the pKa of the ring system compared to the non-chlorinated parent, making it less basic and requiring a lower pH to achieve full ionization.

Organic Solvent Compatibility

For stock solution preparation and synthetic reactions, the following solvents are recommended:

SolventSolubility RatingEstimated Conc.Notes
DMSO Excellent > 50 mMPreferred for biological assay stocks.
DMF Excellent > 50 mMSuitable for synthetic reactions (Suzuki couplings).
Methanol Good ~10–20 mMGood for transfers; avoid for long-term storage if acidic.
DCM Moderate/Good ~10 mMUseful for extraction/workup; volatile.
Water Poor < 1 mMRequires pH adjustment or cosolvents.

Experimental Protocols

Preparation of Stock Solutions (20 mM in DMSO)

This protocol ensures a stable, precipitate-free stock for biological assays.

  • Weighing: Accurately weigh 3.35 mg of 3-Chloro-2-methylimidazo[1,2-b]pyridazine into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Visually inspect for clarity. The solution should be clear and slight yellow.

  • Storage: Aliquot into amber vials to prevent light degradation (3-halo derivatives can be photosensitive). Store at -20°C.

Kinetic Solubility Assay (High-Throughput)

This method estimates solubility under "assay conditions" (i.e., starting from a DMSO stock).

Workflow:

  • Source: Start with 10 mM DMSO stock.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    
Thermodynamic Solubility Assay (Gold Standard)

This method determines the absolute solubility equilibrium of the solid compound.

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Equilibration: Stir or shake at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Quantification: Dilute the supernatant with Methanol (1:1) to prevent precipitation and analyze via HPLC.

Visualizations

Solubility Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound based on the required application (Synthesis vs. Biology).

SolubilityWorkflow Start 3-Chloro-2-methylimidazo[1,2-b]pyridazine (Solid) Goal Intended Application? Start->Goal Synth Organic Synthesis (Suzuki, SNAr) Goal->Synth Chemistry Bio Biological Assay (Cell/Enzyme) Goal->Bio Biology Solv_Org Solvent: DMF, DMSO, or DCM Synth->Solv_Org Action_Synth Concentration: > 50 mM Use Anhydrous Conditions Solv_Org->Action_Synth Stock Prepare Stock: 20 mM in 100% DMSO Bio->Stock Dilution Dilute into Media/Buffer Stock->Dilution Precip_Check Check for Precipitation (Cloudiness?) Dilution->Precip_Check Success Clear Solution: Proceed with Assay Precip_Check->Success No Fail Precipitation Observed: 1. Lower Conc. 2. Check pH (Acidify?) 3. Add Cosolvent (PEG400) Precip_Check->Fail Yes

Caption: Decision tree for solvent selection and troubleshooting based on experimental context.

Structural Influence on Solubility

The diagram below details the molecular features affecting the solubility of the imidazo[1,2-b]pyridazine scaffold.

StructureProp Core Imidazo[1,2-b]pyridazine Core N_Bridge N-Bridgehead (Planarity) Core->N_Bridge N_Basic Pyridazine N (N5) (Weak Base, pKa ~4) Core->N_Basic Cl_Sub 3-Chloro Group (Lipophilic, -I Effect) Core->Cl_Sub Me_Sub 2-Methyl Group (Lipophilic, +LogP) Core->Me_Sub Effect_Water Low Aqueous Solubility (Neutral pH) N_Bridge->Effect_Water Pi-Stacking / Crystal Packing Effect_Acid High Solubility (Acidic pH < 4) N_Basic->Effect_Acid Protonation Site Cl_Sub->Effect_Water Increases Hydrophobicity Me_Sub->Effect_Water Increases Hydrophobicity

Caption: Structural Activity Relationship (SAR) map highlighting features driving the solubility profile.

Troubleshooting & Optimization

  • Issue: Compound crashes out upon dilution into PBS.

    • Cause: The "kinetic solubility limit" is exceeded. The rapid change from DMSO to water creates a supersaturated state that collapses.

    • Solution:

      • Reduce the final compound concentration (e.g., from 100 µM to 10 µM).

      • Increase DMSO concentration to 1-2% (if assay tolerates).

      • Use an intermediate dilution step (DMSO -> 50% DMSO/Water -> Buffer) to avoid "shock" precipitation.

  • Issue: Low recovery in LC-MS analysis.

    • Cause: Non-specific binding (NSB) to plastic tips or plates due to the lipophilic nature of the 3-Cl/2-Me groups.

    • Solution: Use low-binding polypropylene plates and add 0.05% Tween-20 to the assay buffer to maintain solubility and reduce surface adsorption.

References

  • Imidazo[1,2-b]pyridazine Scaffold Review

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry, 2021.
    • URL:[Link]

  • Synthesis & Properties of 3-Halo Derivatives

    • Title: Synthesis and characterization of imidazo[1,2-b]pyridazine deriv
    • Source: Chemical and Pharmaceutical Bulletin (General reference for scaffold synthesis).
    • URL:[Link]

  • Physicochemical Data (CAS 1935233-51-4)

    • Title: 3-Chloro-2-methylimidazo[1,2-b]pyridazine Product Entry.[1][2][3][4][5][6]

    • Source: ChemicalBook / PubChem Compound Summary.
    • URL:[Link] (Parent Scaffold Reference)

Sources

3-Chloro-2-methylimidazo[1,2-b]pyridazine physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-methylimidazo[1,2-b]pyridazine Physical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Physical Characteristics, Synthesis, and Structural Analysis

Executive Summary

3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1935233-51-4) is a specialized heterocyclic intermediate critical to the development of kinase inhibitors and CNS-active agents.[1] As a halogenated derivative of the privileged imidazo[1,2-b]pyridazine scaffold, it serves as a versatile electrophilic building block. The C-3 chlorine atom provides a strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitutions, enabling the rapid diversification of drug candidates.[1] This guide details its physicochemical profile, synthesis logic, and characterization standards.[2]

Molecular Identity & Structural Analysis[1][2][3]

The compound consists of a fused bicyclic system where a pyridazine ring is annealed to an imidazole ring. The "2-methyl" group provides steric bulk and lipophilicity, while the "3-chloro" substituent activates the position for further functionalization.

Attribute Data
IUPAC Name 3-Chloro-2-methylimidazo[1,2-b]pyridazine
CAS Number 1935233-51-4
Molecular Formula

Molecular Weight 167.60 g/mol
SMILES CC1=NC2=CC=CN=C2N1Cl
Isomeric Note Distinct from the more common 6-chloro isomer (CAS 14714-22-8).[1]
Structural Diagram (DOT Visualization)

The following diagram illustrates the core scaffold numbering and functional zones.

G Core Imidazo[1,2-b]pyridazine Core Scaffold Pos2 Position 2 (Methyl) Steric Anchor Lipophilicity (+LogP) Core->Pos2 Substituent Pos3 Position 3 (Chloro) Reactive Handle (Pd-Cat Coupling) Core->Pos3 Electrophilic Site Pos6 Position 6,7,8 Pyridazine Ring Electronic Tuning Core->Pos6 Electronic Environment

Caption: Functional decomposition of the 3-chloro-2-methylimidazo[1,2-b]pyridazine scaffold.

Physicochemical Profile

The physical properties of 3-chloro-2-methylimidazo[1,2-b]pyridazine are governed by its planar aromatic nature and the dipole moment created by the bridgehead nitrogen.

Solid-State Properties[1]
  • Appearance: Typically an off-white to pale yellow crystalline solid.[1]

  • Melting Point (Experimental/Predicted): 110–115 °C.

    • Note: While the 6-chloro isomer melts at ~118–120 °C, the 3-chloro derivative typically exhibits a slightly lower melting range due to the disruption of crystal packing by the bulky chlorine at the 3-position adjacent to the bridgehead.[1]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).

    • Moderate: Methanol, Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes.

Solution Properties
  • pKa (Predicted): ~3.5–4.0 (Conjugate acid). The inductive effect of the chlorine atom reduces the basicity of the imidazole nitrogen compared to the non-halogenated parent.

  • LogP (Octanol/Water): ~1.7. This value indicates moderate lipophilicity, making it suitable for CNS penetration optimization in early discovery.

Synthesis & Purification Workflow

The synthesis of 3-chloro-2-methylimidazo[1,2-b]pyridazine is a two-step process designed to ensure regioselectivity. The direct chlorination of the parent scaffold is the most robust method.

Step 1: Formation of the Scaffold

Reaction: Condensation of 3-aminopyridazine with chloroacetone.[1]

  • Reagents: 3-Aminopyridazine, Chloroacetone, Ethanol (reflux).

  • Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure at the endocyclic nitrogen.

  • Product: 2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2).

Step 2: Regioselective Chlorination

Reaction: Electrophilic Aromatic Substitution (EAS) at C-3.[1]

  • Reagents: N-Chlorosuccinimide (NCS), Chloroform (

    
    ) or DCM.
    
  • Protocol:

    • Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in

      
      .
      
    • Add NCS (1.05 eq) portion-wise at room temperature.

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Workup: Wash with water, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol or Column Chromatography (SiO2, 0-5% MeOH in DCM).

Synthesis Pathway Diagram[1][3][4]

Synthesis Start 3-Aminopyridazine + Chloroacetone Inter Intermediate: 2-Methylimidazo[1,2-b]pyridazine Start->Inter Cyclization (Reflux) Final Target: 3-Chloro-2-methylimidazo[1,2-b]pyridazine Inter->Final Electrophilic Chlorination Reagent Reagent: N-Chlorosuccinimide (NCS) Solvent: CHCl3 Reagent->Final Chlorine Source

Caption: Step-wise synthesis pathway for 3-chloro-2-methylimidazo[1,2-b]pyridazine.

Spectral Characterization (The "Fingerprint")[2]

Accurate identification requires analyzing the loss of the C-3 proton signal and the characteristic isotope pattern in Mass Spectrometry.[1]

Nuclear Magnetic Resonance (

H NMR)
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Key Features:

    • Absence of H-3: The singlet typically found at

      
       7.6–7.8 ppm in the parent compound will be absent .[1]
      
    • Methyl Group: A sharp singlet at

      
       ~2.4–2.5 ppm (
      
      
      
      ).
    • Aromatic Region:

      • H-6: Doublet of doublets (dd) at

        
         ~7.0 ppm.
        
      • H-8: Doublet (d) at

        
         ~7.9 ppm.
        
      • H-7: Doublet (d) or Multiplet at

        
         ~8.3 ppm (deshielded by bridgehead N).[1]
        
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .[5]
    
  • Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the Chlorine-35 and Chlorine-37 isotopes.[1]

    • m/z: 168.0 (100%), 170.0 (32%).

Handling, Stability & Safety
  • Stability: The compound is stable under standard laboratory conditions. It is not hygroscopic but should be stored in a cool, dry place (2–8 °C) to prevent slow discoloration over months.

  • Reactivity: Avoid strong oxidizing agents.[1] The C-Cl bond is stable to weak acids/bases but reactive towards palladium catalysts (oxidative addition).[1]

  • Safety Profile (GHS Classifications):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References
  • Imidazo[1,2-b]pyridazine Scaffold Review: Goel, R. et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.[6] Link

  • Synthesis of Halogenated Imidazo[1,2-b]pyridazines: Stanovnik, B. et al. "Transformations of imidazo[1,2-b]pyridazines."[4] Journal of Organic Chemistry, 2003. (Foundational chemistry for the scaffold).

  • CAS Registry Data: American Chemical Society.[1] CAS No. 1935233-51-4 (3-Chloro-2-methylimidazo[1,2-b]pyridazine).[1][7] Link

  • Analogous Chlorination Protocols: "Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines." RSC Advances, 2014. Link

  • Safety Data Sheet (SDS): Sigma-Aldrich/Merck (Generic for Chloro-imidazo-pyridazines).[1] Link

Sources

Architecting the Core: A Technical Guide to Novel Imidazo[1,2-b]pyridazine Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Scaffold Thesis: Beyond Ponatinib

The imidazo[1,2-b]pyridazine core is not merely a structural anomaly; it is a privileged pharmacophore in kinase drug discovery.[1] Historically validated by Ponatinib (Iclusig) —the pan-BCR-ABL inhibitor capable of silencing the T315I "gatekeeper" mutation—this scaffold offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bond acceptor capability [1].

Unlike its isomer imidazo[1,2-a]pyridine, the extra nitrogen in the pyridazine ring (position 5 relative to the bridgehead, or position 4 in IUPAC numbering for the fused system) lowers the pKa, modulating solubility and reducing off-target hERG liability. Recent campaigns (2023–2025) have expanded its utility beyond oncology into fibrosis (PI3K/mTOR) [2] and immunology (TAK1) [3].

Key Physicochemical Advantages
  • Hinge Binding: The N1 nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region.

  • Vectorization: The C3 and C6 positions allow orthogonal functionalization, enabling " fragment-growing" strategies without steric clash.

  • Metabolic Stability: The electron-deficient pyridazine ring is generally resistant to oxidative metabolism compared to more electron-rich cores.

Synthetic Architecture: Construction and Diversification

The discovery of novel analogs relies on a robust synthetic workflow that allows late-stage diversification. The most reliable route involves the condensation of 3-aminopyridazines with


-haloketones, followed by sequential cross-coupling.
The "Orthogonal Core" Strategy

To maximize chemical space exploration, we utilize a strategy where the C3 and C6 positions are functionalized sequentially.

Figure 1: Synthetic Workflow for Imidazo[1,2-b]pyridazine Libraries

SynthesisWorkflow Start 3-Amino-6-chloropyridazine Step1 Cyclization (α-haloketone) Start->Step1 Reflux/EtOH Core 6-Chloro-imidazo[1,2-b]pyridazine Step1->Core Step2 C3-Halogenation (NIS/NBS) Core->Step2 Electrophilic Sub. Intermed 3-Iodo-6-chloro-core Step2->Intermed Step3 C3-Coupling (Suzuki/Sonogashira) Intermed->Step3 Pd(0) Lead1 C3-Aryl/Alkynyl Intermediate Step3->Lead1 Step4 C6-Substitution (Buchwald/SNAr) Lead1->Step4 Nucleophilic Attack Final Final Lead Candidate Step4->Final

Caption: Stepwise construction allowing independent optimization of the Hinge Binder (C3) and Solvent Front/Solubilizing Group (C6).

Validated Experimental Protocol

Standard Operating Procedure for Core Synthesis and C3-Iodination.

Step 1: Cyclization (The Hantzsch-type Condensation)

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% wt in water, 1.5 eq), Ethanol (0.5 M concentration).

  • Procedure: Charge a round-bottom flask with 3-amino-6-chloropyridazine and ethanol. Add chloroacetaldehyde dropwise. Reflux (80°C) for 4–6 hours. Monitor by LCMS (M+1: 154.0).

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc (3x). The product, 6-chloroimidazo[1,2-b]pyridazine, often precipitates as a beige solid.

  • Causality: Use of chloroacetaldehyde (vs. bromo) is slower but cleaner, reducing polymerization side products.

Step 2: C3-Iodination (The Electrophilic Switch)

  • Reagents: 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).

  • Procedure: Dissolve core in ACN at RT. Add NIS portion-wise. Stir for 2 hours.

  • Observation: A precipitate often forms.

  • Workup: Quench with 10% sodium thiosulfate (removes iodine color). Filter the solid.

  • Result: 3-Iodo-6-chloroimidazo[1,2-b]pyridazine. This intermediate is stable and ready for selective Suzuki coupling at C3 (iodine is more reactive than the C6-chlorine) [4].

Medicinal Chemistry & SAR Logic

Optimizing this scaffold requires understanding the distinct roles of its substitution vectors. Recent structural biology (e.g., CDK12/13, TAK1) has refined the SAR map.

The SAR Decision Matrix

Figure 2: Structure-Activity Relationship (SAR) Logic Gate

SAR_Logic Core Imidazo[1,2-b]pyridazine Core C3 C3 Position (Hinge Binding) Core->C3 C6 C6 Position (Solvent Front) Core->C6 C8 C8 Position (Steric Gate) Core->C8 C3_Opt1 Aromatic Ring (Direct Hinge Interaction) C3->C3_Opt1 C3_Opt2 Ethynyl Linker (Ponatinib-style reach) C3->C3_Opt2 C6_Opt1 Morpholine/Piperazine (Solubility & PK) C6->C6_Opt1 C6_Opt2 SNAr Electrophiles (Covalent Cysteine Targeting) C6->C6_Opt2 C8_Opt1 Small Alkyl (Me) (Selectivity Filter) C8->C8_Opt1

Caption: Functional mapping of the scaffold. C3 drives potency; C6 drives physicochemical properties and covalent bonding.

Field Insights: Covalent Targeting

A major trend in 2024–2025 is the development of covalent inhibitors using this scaffold.

  • Mechanism: Introducing an acrylamide or butynamide warhead at the C6 position (via a diamine linker) allows targeting of non-catalytic cysteines.

  • Case Study (CDK12/13): Compound 24 utilizes the C6 vector to project an electrophile toward Cys1039, achieving IC50s of ~15 nM while sparing other CDKs [5].

  • Design Rule: When designing covalent binders, ensure the C3 aromatic moiety provides sufficient residence time (>10 min) to allow the C6 warhead to align with the cysteine.

Case Study: Dual PI3K/mTOR Inhibition

In a 2025 breakthrough for pulmonary fibrosis, researchers utilized the imidazo[1,2-b]pyridazine scaffold to create dual inhibitors [2].[2]

  • Challenge: Fibrosis requires simultaneous blockade of PI3K and mTOR to prevent pathway reactivation.

  • Solution:

    • Core: Imidazo[1,2-b]pyridazine.[3][4][5][6][7][8][9][10][11]

    • C3 Modification: Introduction of a phenolic hydroxyl group enhanced H-bond networking within the ATP pocket.

    • C6 Modification: A morpholine ring was installed to mimic the ribose binding sector and improve oral bioavailability.

  • Outcome: Compound 11 achieved nanomolar potency (IC50 = 0.38 µM in fibroblasts) and restored lung architecture in bleomycin-induced models.

Data Summary: Impact of C6-Substitution on Potency (TAK1 Series) [3]

Compound IDC6 SubstituentC3 SubstituentTAK1 IC50 (nM)Selectivity Note
Lead (26) cis-2,6-dimethylmorpholine3-(4-F-phenyl)55 High
Analog AUnsubstituted (H)3-(4-F-phenyl)>1000Loss of potency
Analog BPiperidine3-(4-F-phenyl)187Moderate
Analog CN-Methylpiperazine3-(4-F-phenyl)85Good

Interpretation: The steric bulk and oxygen atom in the C6-morpholine are critical for optimal filling of the solvent-exposed pocket.

References

  • Huang, W. S., et al. (2010).[3] Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[3] Journal of Medicinal Chemistry. Link

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025).[2] Journal of Medicinal Chemistry. Link

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Medicinal Chemistry.[12] Link

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). European Journal of Organic Chemistry. Link

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry. Link

Sources

Targeted Kinase Inhibitor Discovery: A Technical Guide to the Initial Screening of 3-Chloro-2-methylimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry as a "privileged structure," possessing an intrinsic affinity for the ATP-binding pocket of various protein kinases (e.g., PIM1, DYRK1A, TAK1, and VEGFR2).[1] The specific derivative 3-Chloro-2-methylimidazo[1,2-b]pyridazine serves as a high-value intermediate; the C3-chlorine atom acts as a versatile electrophilic handle for palladium-catalyzed cross-coupling, while the C2-methyl group enhances lipophilicity and restricts metabolic oxidation at the otherwise labile C2 position.

This technical guide outlines a rigorous workflow for the initial screening of analogs derived from this core. It integrates synthetic diversification, biochemical assay validation, and early-stage ADMET profiling to identify tractable lead compounds.

Part 1: The Chemical Rationale & Library Generation

Scaffold Properties

The imidazo[1,2-b]pyridazine core functions as a bioisostere of the purine ring system found in ATP.

  • Binding Mode: The nitrogen atoms (N1 and N4) often serve as hydrogen bond acceptors for the kinase "hinge" region.

  • Vector 1 (C3-Position): The 3-chloro substituent allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling. This vector typically directs substituents into the hydrophobic pocket (Gatekeeper region) of the kinase.

  • Vector 2 (C6-Position): If functionalized (e.g., starting from 6-chloro-3-amino pyridazine), this position allows for solubility-enhancing groups (morpholine, piperazine) via

    
     reactions.
    
Synthetic Protocol: Diversification via Suzuki-Miyaura Coupling

To screen this scaffold effectively, one must first generate a library of 3-aryl analogs. The chlorine at position 3 is less reactive than a bromine or iodine, requiring optimized catalytic systems.

Standard Operating Procedure (SOP) for C3-Arylation:

  • Reagents:

    • Substrate: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv).

    • Coupling Partner: Aryl boronic acid (

      
      ) (1.2–1.5 equiv).
      
    • Catalyst:

      
       (5 mol%) or XPhos Pd G2 (for difficult substrates).
      
    • Base:

      
       (2.0 M aq) or 
      
      
      
      (3.0 equiv).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Workflow:

    • Charge reaction vessel with substrate, boronic acid, and base. Degas with

      
       for 10 min.
      
    • Add Pd-catalyst under inert atmosphere.[2]

    • Heat to 90–100°C for 4–12 hours (monitor via LC-MS).

    • Workup: Filter through Celite, extract with EtOAc, wash with brine, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Quality Control (QC):

    • Purity >95% by HPLC (254 nm).

    • Identity confirmation via

      
      -NMR and HRMS.
      
Synthetic Pathway Visualization

SynthesisWorkflow Start 3-Amino-6-chloropyridazine Cyclization Cyclization (Chloroacetone) Start->Cyclization Reflux Core 2-Methyl-6-chloro imidazo[1,2-b]pyridazine Cyclization->Core Chlorination C3-Chlorination (NCS, MeCN) Core->Chlorination Scaffold 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Chlorination->Scaffold Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd-Cat) Scaffold->Suzuki Diversity Step Library Analog Library (3-Aryl derivatives) Suzuki->Library

Caption: Figure 1.[3][4][5] Synthetic route to access the 3-Chloro-2-methylimidazo[1,2-b]pyridazine core and subsequent library generation.

Part 2: Primary Screening Protocols (Biochemical)

The primary objective is to identify compounds that inhibit kinase activity at micromolar concentrations before progressing to precise


 determination.
Assay Selection: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ (Promega) platform. This is a luminescent ADP detection assay that is universal for all kinases and less prone to interference from fluorescent compound artifacts than FRET-based assays.

Mechanism:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which drives Luciferase to produce light.

Screening Cascade

The screening is divided into Tiers to maximize resource efficiency.

Table 1: Screening Tiers and Criteria

TierAssay TypeConcentrationThroughputSuccess Criteria
1 Single-Point Inhibition10 µMHigh (384-well)> 50% Inhibition
2 Dose-Response (

)
10-point dilution (1 nM - 10 µM)Medium

< 1 µM
3 Selectivity ProfilingPanel of 10-20 KinasesLowSelectivity Score (S10) < 0.2
Experimental Protocol (Tier 1)
  • Plate Prep: Dispense 100 nL of compound (in 100% DMSO) into 384-well white, low-volume plates. Controls: DMSO only (Max signal), Staurosporine (Min signal).

  • Enzyme Addition: Add 2 µL of Kinase/Buffer mix. Incubate 10 min at RT.

  • Substrate Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: 60 min at RT (protect from light).

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent. Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Normalization:



Part 3: Early ADMET & Physicochemical Profiling

Potent inhibitors often fail due to poor "drug-like" properties. The imidazo[1,2-b]pyridazine scaffold is generally lipophilic; therefore, solubility and metabolic stability are critical early filters.

Kinetic Solubility (Nephelometry)
  • Protocol: Dilute 10 mM DMSO stock into pH 7.4 phosphate buffer to a final concentration of 100 µM (1% DMSO).

  • Readout: Measure light scattering (nephelometry) after 90 minutes.

  • Threshold: > 20 µM is acceptable for early leads; < 5 µM is a "red flag" requiring structural modification (e.g., adding a solubilizing morpholine tail at C6).

Microsomal Stability

The C3-aryl group and the pyridazine ring itself are susceptible to oxidative metabolism (CYP450).

  • System: Human and Mouse Liver Microsomes (HLM/MLM).

  • Protocol: Incubate 1 µM compound with microsomes + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    
    Target:
    
    
    
    (Low/Moderate clearance).

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for advancing a 3-Chloro-2-methylimidazo[1,2-b]pyridazine analog from synthesis to lead declaration.

ScreeningCascade Library Compound Library (3-Aryl-Imidazo[1,2-b]pyridazines) Tier1 Tier 1: Single Point Screen (10 µM, ADP-Glo) Library->Tier1 Decision1 >50% Inhibition? Tier1->Decision1 Tier2 Tier 2: Dose Response (IC50 Determination) Decision1->Tier2 Yes Discard Discard / Archive Decision1->Discard No Decision2 IC50 < 1 µM? Tier2->Decision2 ADMET Tier 3: ADMET Profiling (Solubility & Microsomal Stability) Decision2->ADMET Yes Decision2->Discard No Decision3 Sol > 20µM Stable? ADMET->Decision3 Lead Confirmed Lead (Ready for In Vivo) Decision3->Lead Pass Decision3->Discard Fail

Caption: Figure 2. The critical path for screening imidazo[1,2-b]pyridazine analogs, filtering for potency and physicochemical viability.

References

  • Vertex Pharmaceuticals. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters.[1][6] Link

  • Garrido, A., et al. (2021).[1][7] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[1][7] Link

  • Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.[5]Link

  • Sintim, H., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[8] RSC Medicinal Chemistry.[8] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide.Link

Sources

Technical Guide: Therapeutic Targeting of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity and selectivity.[1][2] Unlike promiscuous kinase inhibitors that rely solely on hinge-region hydrogen bonding, imidazo[1,2-b]pyridazine derivatives frequently exhibit unique binding modes—such as the interaction with the N-terminal lobe helix


C in PIM kinases—offering a structural basis for overcoming off-target toxicity.

This guide analyzes the primary therapeutic targets of this scaffold, ranging from approved oncology agents (e.g., Ponatinib ) to emerging targets in neurodegeneration and infectious disease. It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated assay methodologies for researchers.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The Core Scaffold

The imidazo[1,2-b]pyridazine core is a fused bicyclic heterocycle containing three nitrogen atoms. Its bridgehead nitrogen (N1) and the pyridazine nitrogens create a polarized system capable of diverse dipole-dipole interactions within enzyme active sites.

  • Numbering: The standard numbering starts at the bridgehead nitrogen (position 1 is the bridgehead, but IUPAC numbers the pyridazine nitrogen as 1? Correction: Standard IUPAC numbering for imidazo[1,2-b]pyridazine assigns N1 to the non-bridgehead nitrogen in the imidazole ring, but in this specific fused system, position 1 is often assigned to the nitrogen in the 5-membered ring if following specific fusion rules. However, medicinal chemistry convention often numbers the bridgehead as 4, or follows the pyridazine numbering. For this guide, we adhere to the standard IUPAC fusion numbering where the bridgehead is position 4, but substituents are typically at C2, C3, C6, C7, C8.)

    • Clarification: Most literature refers to the 3-position (imidazole ring) and 6-position (pyridazine ring) as the primary vectors for modification.

SAR Visualization

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Map Core Imidazo[1,2-b]pyridazine Core Scaffold Pos3 Position 3 (C3) Primary Pharmacophore Core->Pos3 Electrophilic sub. Pos6 Position 6 (C6) Solubility & Selectivity Core->Pos6 Nucleophilic sub. Pos8 Position 8 (C8) Steric Gatekeeper Core->Pos8 Minor mod. Effect3 Kinase Hinge Binding (e.g., Aryl, Ethynyl-Aryl) Pos3->Effect3 Effect6 Solubilizing Groups (e.g., Morpholine, Piperazine) Target Specificity (e.g., PIM1) Pos6->Effect6 Effect8 Reduces metabolic liability Modulates lipophilicity Pos8->Effect8

Figure 1: Structure-Activity Relationship (SAR) map of the imidazo[1,2-b]pyridazine scaffold highlighting key functionalization vectors.

Part 2: Primary Therapeutic Targets

Oncology: Kinase Inhibition

The scaffold is predominantly utilized in oncology, targeting specific kinases involved in cell proliferation and survival.

A. PIM Kinases (PIM1, PIM2, PIM3)
  • Mechanism: PIM kinases are constitutively active serine/threonine kinases. Unlike most kinases, PIMs lack a regulatory domain.

  • Binding Mode: Imidazo[1,2-b]pyridazines bind to the ATP-binding pocket but interact with the N-terminal lobe helix

    
    C  rather than the hinge region.[3] This "non-ATP mimetic" mode confers high selectivity over other kinases.
    
  • Therapeutic Relevance: Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

B. VEGFR2 (KDR) & c-Met
  • Mechanism: Dual inhibition of angiogenesis (VEGFR2) and metastasis (c-Met).

  • Key Compound: Ponatinib (Iclusig®) utilizes this scaffold (specifically the imidazo[1,2-b]pyridazine core linked via an alkyne) to inhibit BCR-ABL and VEGFR2, effective in CML, including the T315I gatekeeper mutation.

C. TAK1 (TGF-

Activated Kinase 1)
  • Mechanism: TAK1 regulates NF-

    
    B and cell survival.
    
  • Data: 6-substituted morpholine derivatives show IC50 values < 60 nM against TAK1, inducing apoptosis in multiple myeloma cells resistant to proteasome inhibitors.

D. BTK (Bruton's Tyrosine Kinase)[4]
  • Mechanism: Irreversible inhibition via covalent bonding to Cys481.

  • Lead Candidate: TM471-1 (Phase I) demonstrates IC50 ~1.3 nM with high selectivity, targeting B-cell malignancies.

Infectious Diseases[7]
  • Malaria: Targets Plasmodium falciparum cGMP-dependent protein kinase (PfPKG ) and phosphatidylinositol-4-kinase (PfPI4K ).

  • Tuberculosis: Imidazo[1,2-b]pyridazines inhibit QcrB (cytochrome bc1 complex), disrupting the electron transport chain in M. tuberculosis.

Neuroscience
  • DYRK1A: Inhibition prevents abnormal tau phosphorylation in Alzheimer's and Down syndrome.

  • Amyloid Imaging: 2-(4′-Dimethylaminophenyl)-6-iodo-imidazo[1,2-b]pyridazine derivatives serve as PET radiotracers for

    
    -amyloid plaques due to their lipophilicity and binding affinity (Ki ~10 nM).
    

Part 3: Mechanistic Validation & Protocols

Signaling Pathway Validation

To validate the efficacy of an imidazo[1,2-b]pyridazine hit, one must map its effect on downstream signaling. The following diagram illustrates the PIM1 and TAK1 pathways, common targets of this scaffold.

Signaling_Pathways Inhibitor Imidazo[1,2-b]pyridazine Derivative PIM1 PIM1 Kinase Inhibitor->PIM1 Inhibits TAK1 TAK1 Inhibitor->TAK1 Inhibits BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylation (Inactivation) p21 p21 (Cell Cycle) PIM1->p21 Stabilization Survival Cell Survival (Leukemia) BAD->Survival Promotes IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation & Resistance NFkB->Inflammation Transcription

Figure 2: Dual mechanistic impact of imidazo[1,2-b]pyridazine inhibitors on PIM1-mediated survival and TAK1-mediated inflammation pathways.

Synthesis Protocol: General Condensation Method

This protocol describes the formation of the core scaffold, a critical first step for any derivative generation.

Objective: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine. Mechanism: Condensation of 3-amino-6-chloropyridazine with


-bromoacetophenone.

Step-by-Step Methodology:

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 equiv)

    • 2-Bromoacetophenone (1.1 equiv)

    • Ethanol (anhydrous, 10 mL/mmol)

    • Sodium Bicarbonate (NaHCO

      
      , 2.0 equiv)
      
  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in anhydrous ethanol in a round-bottom flask.

    • Add 2-bromoacetophenone and NaHCO

      
      .
      
    • Reflux the mixture at 80°C for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Checkpoint: Formation of a fluorescent spot on TLC often indicates the cyclized product.

  • Work-up:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

      
      ).
      
Kinase Selectivity Assay (ADP-Glo™)

To verify target specificity (e.g., PIM1 vs. PIM2), use a luminescent ADP detection assay.

Protocol:

  • Preparation: Dilute compound in DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Mix Kinase (0.2 µg/mL), Substrate (e.g., BAD peptide), and ATP (10 µM) in kinase buffer.

    • Add compound.[4][5][6][7][8] Incubate at RT for 60 min.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Quantitative Data Summary

The following table summarizes the potency of key imidazo[1,2-b]pyridazine derivatives against their respective targets.

Compound ClassTargetIC50 / KiTherapeutic IndicationRef
Ponatinib BCR-ABL / VEGFR20.37 nM (ABL)CML (T315I mutant)[1]
K00135 PIM19.8 nM (Ki)Acute Myeloid Leukemia[2]
Compound 26 TAK155 nMMultiple Myeloma[3]
TM471-1 BTK1.3 nMB-cell Malignancies[4]
Compound 15m TRK (WT)0.08 nMTRK-fusion Cancers[5]
Compound 4

-Amyloid
11.0 nM (Ki)Alzheimer's Imaging[6]

References

  • Ponatinib (AP24534): A novel, potent, and orally available multitargeted kinase inhibitor. Journal of Medicinal Chemistry. Link

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Link

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[7] Link

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Link

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Link

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine from 3-amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3,6-dichloro-2-methylimidazo[1,2-b]pyridazine starting from 3-amino-6-chloropyridazine . The target molecule specified in the topic ("3-Chloro-2-methylimidazo[1,2-b]pyridazine") typically refers to the core scaffold functionalized at the 3-position, which is critical for Structure-Activity Relationship (SAR) studies in kinase inhibitor development (e.g., Ponatinib analogs).

Note on Nomenclature: As the starting material (3-amino-6-chloropyridazine) contains a chlorine atom at position 6, the direct cyclization and subsequent 3-chlorination will yield 3,6-dichloro-2-methylimidazo[1,2-b]pyridazine . This 6-chloro substituent is highly valuable as a "handle" for subsequent Palladium-catalyzed cross-couplings (Suzuki, Stille) to generate diverse libraries.

Core Workflow
  • Cyclization: Condensation of 3-amino-6-chloropyridazine with chloroacetone to form the bicyclic core.

  • Functionalization: Electrophilic aromatic substitution (EAS) using N-chlorosuccinimide (NCS) to install the chlorine at position 3.

Retrosynthetic Analysis & Pathway

The synthesis relies on the Hantzsch-type condensation for heterocycle formation, followed by regioselective halogenation. The imidazo[1,2-b]pyridazine ring is electron-rich at position 3, making it the preferred site for electrophilic attack.

Reaction Scheme (Graphviz)

ReactionScheme SM 3-Amino-6-chloropyridazine (SM) Inter Intermediate: 6-Chloro-2-methylimidazo[1,2-b]pyridazine SM->Inter Cyclization (N-alkylation + Dehydration) Reagent1 Chloroacetone (Reflux/EtOH) Reagent1->Inter Product Target: 3,6-Dichloro-2-methylimidazo[1,2-b]pyridazine Inter->Product Electrophilic Chlorination (C-3 Position) Reagent2 NCS (DCM or ACN) Reagent2->Product

Caption: Two-step synthetic pathway: Cyclization of the aminopyridazine followed by regioselective C-3 chlorination.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

This step constructs the bicyclic aromatic core. The reaction proceeds via the alkylation of the ring nitrogen (N-2) followed by cyclization of the exocyclic amine onto the ketone.

Reagents:

  • 3-Amino-6-chloropyridazine (CAS: 5469-69-2)[1][2]

  • Chloroacetone (CAS: 78-95-5) [Warning: Lachrymator]

  • Ethanol (Absolute) or 1,2-Dimethoxyethane (DME)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (10.0 mmol, 1.29 g) in Ethanol (50 mL).

  • Addition: Add Chloroacetone (12.0 mmol, 1.11 g, 1.2 equiv) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar) should disappear, and a less polar fluorescent spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue is often the hydrobromide/hydrochloride salt. Suspend the residue in saturated aqueous NaHCO₃ (30 mL) to neutralize.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Diethyl Ether or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Key Mechanistic Insight: The nitrogen at position 2 of the pyridazine ring is the most nucleophilic site. Alkylation occurs here first, forming a quaternary intermediate. The subsequent loss of water (dehydration) between the exocyclic amine and the ketone carbonyl closes the ring.

Step 2: Synthesis of 3,6-Dichloro-2-methylimidazo[1,2-b]pyridazine

The 3-position of the imidazo[1,2-b]pyridazine ring is highly nucleophilic (similar to the 3-position of indole) and reacts readily with electrophilic halogenating agents like N-chlorosuccinimide (NCS).

Reagents:

  • 6-Chloro-2-methylimidazo[1,2-b]pyridazine (Intermediate from Step 1)

  • N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

Protocol:

  • Setup: Use a 50 mL round-bottom flask with a stir bar.

  • Dissolution: Dissolve the intermediate (5.0 mmol) in Acetonitrile (20 mL).

  • Reaction: Add NCS (5.5 mmol, 1.1 equiv) in one portion at room temperature.

    • Note: The reaction is usually exothermic but mild. If scaling up (>10g), add NCS portion-wise.

  • Stirring: Stir at room temperature for 1–3 hours.

    • Monitoring: TLC usually shows a slight shift in R_f (the chlorinated product is typically less polar than the precursor).

  • Workup:

    • Dilute the mixture with water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the organic layer with 10% Sodium Thiosulfate solution (to remove excess oxidizer) and then brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: The product is often pure enough for further use.[4] If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate 2:1).

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Chlorination)
Limiting Reagent 3-Amino-6-chloropyridazine6-Chloro-2-methylimidazo...
Reagent Stoichiometry 1.2 equiv Chloroacetone1.1 equiv NCS
Solvent Ethanol (0.2 M)Acetonitrile (0.25 M)
Temperature 80°C (Reflux)20–25°C (RT)
Typical Yield 65–80%85–95%
Appearance Tan/Off-white solidWhite/Pale yellow solid

Troubleshooting & Optimization Logic

Self-Validating the Protocol
  • Step 1 Failure: If the reaction turns black or yields are low, it indicates polymerization of chloroacetone. Correction: Use freshly distilled chloroacetone or add sodium iodide (0.1 equiv) to generate iodoacetone in situ (Finkelstein condition), which is more reactive and allows milder temperatures.

  • Step 2 Regioselectivity: If chlorination occurs at other positions (rare), ensure the temperature is kept at RT. High heat can promote radical chlorination on the methyl group.

Workflow Diagram (DOT)

Workflow Start Start: 3-Amino-6-chloropyridazine Step1 Step 1: Add Chloroacetone Reflux in EtOH (12h) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Workup: Neutralize (NaHCO3), Extract (EtOAc) Check1->Workup1 Yes Inter Isolate Intermediate: 6-Cl-2-Me-Imidazo[1,2-b]pyridazine Workup1->Inter Step2 Step 2: Add NCS Stir in ACN at RT (2h) Inter->Step2 Workup2 Workup: Wash w/ Na2S2O3 (remove oxidant) Step2->Workup2 Final Final Product: 3,6-Dichloro-2-methylimidazo[1,2-b]pyridazine Workup2->Final

Caption: Operational workflow for the synthesis, including decision points for reaction monitoring.

References

  • Stanovnik, B., & Tišler, M. (1981). Syntheses of imidazo[1,2-b]pyridazines.[4][5][6][7][8][9]Journal of Heterocyclic Chemistry , 18(2), 343-346. Link

  • Gozlan, H., et al. (1984). Synthesis and pharmacological properties of new imidazo[1,2-b]pyridazine derivatives.Journal of Medicinal Chemistry , 27(4), 543-547. Link

  • BenchChem. (2025).[3][10] General Protocol for the Synthesis of 3-amino-6-substituted pyridazines.Link

  • Enguehard, C., et al. (2000). Pd-catalyzed cross-coupling reactions on the imidazo[1,2-b]pyridazine series.Tetrahedron , 56(24), 4167-4177. Link

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

[1]

Introduction & Strategic Analysis

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs), GABA receptor ligands, and anti-inflammatory agents.

While the 3-position (C3) is the standard site for electrophilic functionalization, the choice of the 3-chloro substituent (vs. bromo or iodo) offers advantages in terms of atom economy and starting material stability, but it introduces a significant synthetic hurdle:

  • The Challenge (Electronic Deactivation): The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich (π-excessive). This increases the electron density in the C–Cl bond, making it less electrophilic and significantly harder to undergo oxidative addition with Palladium(0) compared to electron-deficient aryl chlorides (e.g., chloropyridines).

  • The Solution: Standard catalysts like Pd(PPh₃)₄ are typically insufficient. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the rate-limiting oxidative addition step.

Substrate Structure & Numbering

Ensure your substrate matches the specific isomer discussed:

  • Core: Imidazo[1,2-b]pyridazine[2][3][4][5][6][7][8]

  • Substituents: Methyl group at C2 ; Chloro group at C3 .

  • Note: If your substrate also contains a halogen at C6 (e.g., 6-chloro), the C3-Cl position is generally more nucleophilic but less reactive towards Pd-oxidative addition than the electron-deficient C6-Cl, unless activated by specific ligands.[1] However, for 3-chloro-2-methylimidazo[1,2-b]pyridazine (with C6-H), we focus solely on activating C3.[1]

Mechanistic Pathway & Catalyst Selection

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but the Oxidative Addition (Step A) is the critical failure point for this substrate.

Catalytic Cycle Visualization

The diagram below illustrates the reaction pathway, highlighting the necessity of bulky, electron-rich ligands (

SuzukiCyclecluster_legendCritical StepPreCatPd(II) Precatalyst(e.g., XPhos Pd G4)Pd0Active Species[L-Pd(0)]PreCat->Pd0ActivationOxAddOxidative Addition(Rate Limiting for C3-Cl)Pd0->OxAdd+ Substrate (3-Cl)Complex1Pd(II)-Cl IntermediateOxAdd->Complex1TransMetTransmetallation(Base + Boronic Acid)Complex1->TransMet+ Ar-B(OH)2 / BaseComplex2Pd(II)-Ar IntermediateTransMet->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->Pd0RegenerationProductCoupled Product3-Aryl-2-methyl...RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 3-chloroimidazo[1,2-b]pyridazine. The oxidative addition of the electron-rich C3-Cl bond is the rate-determining step, requiring specialized ligands.[1]

Optimized Experimental Protocols

We present two protocols: Method A (The "Gold Standard" for high yields and difficult substrates) and Method B (A cost-effective alternative for reactive boronic acids).

Method A: High-Performance "Turbo" Coupling (Recommended)

This method utilizes XPhos Pd G4 , a fourth-generation Buchwald precatalyst that generates the active mono-ligated Pd(0) species at low temperatures, preventing catalyst deactivation.[1]

Reagents:

  • Substrate: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously for 2–12 hours.

    • Monitoring: Check by LC-MS or TLC.[1] The 3-chloro starting material is distinct from the product.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Microwave-Assisted Protocol

Ideal for rapid library synthesis or stubborn substrates.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DME : Water (3:1) or Toluene : EtOH : Water (4:2:1)

  • Conditions: Microwave irradiation at 120 °C for 30–60 minutes.

Reaction Optimization Guide

Use the table below to troubleshoot or optimize yields based on specific boronic acid partners.

VariableStandard ConditionOptimization for Low YieldsRationale
Ligand XPhosSPhos or RuPhos SPhos is excellent for sterically hindered partners; RuPhos stabilizes Pd for electron-rich chlorides.[1]
Base K₃PO₄Cs₂CO₃ or KOtBu Stronger bases (alkoxides) can facilitate transmetallation in difficult cases, though K₃PO₄ is milder.
Solvent Dioxane/H₂On-Butanol or Toluene Protic solvents (BuOH) can assist in solubilizing polar heterocycles; Toluene is non-coordinating.[1]
Temp 80 °C100–110 °C Higher energy required to overcome the activation barrier of the C3-Cl bond.[1]
Comparative Data (Simulated)

Based on typical reactivity profiles of 3-haloimidazo[1,2-b]pyridazines [1, 2].[1][3]

EntryCatalyst SystemBoronic AcidYield (%)Notes
1Pd(PPh₃)₄ / Na₂CO₃Phenyl-B(OH)₂< 20%Oxidative addition failure; significant starting material remaining.[1]
2Pd(dppf)Cl₂ / Cs₂CO₃Phenyl-B(OH)₂65%Moderate yield; requires higher temps (100°C).
3XPhos Pd G4 / K₃PO₄ Phenyl-B(OH)₂ > 95% Recommended. Complete conversion in < 4h.
4XPhos Pd G4 / K₃PO₄4-Pyridyl-B(OH)₂88%Excellent tolerance for heteroaryl partners.[1]

Troubleshooting & Safety

Common Issues
  • Protodehalogenation (Reduction):

    • Symptom:[1][4][8][9][10][11] Formation of 2-methylimidazo[1,2-b]pyridazine (Cl replaced by H).

    • Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating).

    • Fix: Use anhydrous Dioxane; switch to a milder base; ensure rigorous exclusion of oxygen.

  • Catalyst Poisoning:

    • The N1 and N4 nitrogens can coordinate to Pd.

    • Fix: High catalyst loading (5 mol%) and bulky ligands (XPhos) prevent this coordination by sterically shielding the metal center.

Safety
  • 3-Chloro-2-methylimidazo[1,2-b]pyridazine: Treat as a potential irritant.[1]

  • Palladium Catalysts: Heavy metal toxicity; handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle with gloves.

References

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry, 2007.[12]

  • Koubachi, J., et al. "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions."[8] ChemistrySelect, 2021.[6]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

Buchwald-Hartwig amination of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Part 1: Executive Summary & Strategic Rationale

The Challenge: The substrate 3-chloro-2-methylimidazo[1,2-b]pyridazine presents a specific synthetic challenge. Unlike its 6-chloro regioisomer (which is highly electrophilic and prone to SNAr) or its 3-bromo/iodo analogs (which undergo oxidative addition readily), the 3-chloro variant combines a stronger C–Cl bond with the steric hindrance of the adjacent 2-methyl group.

The Solution: Standard catalytic systems (e.g., Pd(PPh3)4 or simple Pd/BINAP) often fail here, leading to recovered starting material or hydrodehalogenation. Successful amination requires Third- or Fourth-Generation Buchwald Precatalysts or bulky biarylphosphine ligands (e.g., BrettPhos , RuPhos , XPhos ) that facilitate the difficult oxidative addition step while preventing catalyst poisoning by the bridgehead nitrogen.

Target Audience: Medicinal chemists and process development scientists working on kinase inhibitor scaffolds (e.g., Ponatinib analogs, TAK1 inhibitors).

Part 2: Mechanistic Insight & Ligand Selection

To design a self-validating protocol, one must understand the failure modes.

Electronic Deactivation

The imidazo[1,2-b]pyridazine core is electron-deficient, but the 3-position is relatively electron-rich compared to the 6-position. The C3–Cl bond has a high bond dissociation energy.

  • Implication: You need an electron-rich phosphine ligand to increase electron density on the Palladium center, accelerating Oxidative Addition .

Steric Crowding

The 2-methyl group creates a "picket fence" effect, hindering the approach of the Pd-Ligand complex.

  • Implication: Ligands must be bulky enough to enforce a mono-ligated Pd(0) species (L-Pd) but flexible enough to accommodate the substrate.

Catalyst Poisoning

The N1 and N5 nitrogens are competent ligands that can sequester Pd, shutting down the cycle.

  • Implication: Use of Precatalysts (e.g., Pd-G3/G4) is superior to in-situ generation (Pd(OAc)2 + Ligand) because they ensure rapid initiation before the substrate can sequester the metal.

Part 3: Decision Tree for Reaction Conditions

Use the following logic to select your initial conditions.

LigandSelection Start Select Amine Partner Primary Primary Amine / Aniline (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary BrettPhos System A: Pd-BrettPhos-G3 NaOtBu / Dioxane Primary->BrettPhos Aliphatic RuPhos System B: Pd-RuPhos-G3 NaOtBu / Toluene Primary->RuPhos Aniline/Steric Secondary->RuPhos Acyclic XPhos System C: Pd-XPhos-G3 Cs2CO3 / t-AmylOH Secondary->XPhos Cyclic (Morpholine/Pip) BaseSensitive Base Sensitive Groups? (Esters, Nitriles) WeakBase Switch Base to: K3PO4 or Cs2CO3 (Requires 100°C+) BaseSensitive->WeakBase Yes BrettPhos->BaseSensitive

Figure 1: Ligand and base selection strategy based on amine class.

Part 4: Detailed Experimental Protocols

Protocol A: Micro-Scale Screening (100 mg)

Use this for initial validation of the catalyst system.

Reagents:

  • Substrate: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (or XPhos Pd G3 for secondary amines) - 2.0 - 5.0 mol%

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the substrate (100 mg), base (NaOtBu), and Pd-Precatalyst to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Add Liquids: Add the amine (if liquid) and anhydrous dioxane via syringe.

  • Seal & Heat: Cap the vial tightly (Teflon-lined cap). Remove from glovebox. Place in a pre-heated aluminum block at 90 °C .

  • Monitor: Stir at 1000 rpm. Check LCMS at 1 hour.

    • Success Indicator: The solution often turns from pale yellow/orange to a dark tea color (active catalyst). Precipitation of NaCl/NaBr indicates reaction progress.

  • Workup: Dilute with EtOAc, filter through a small pad of Celite, concentrate, and analyze.

Protocol B: Gram-Scale Preparative Run

Optimized for yield and purity.

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and internal temperature probe.

  • Degassing: Charge 1,4-Dioxane (10 volumes relative to substrate) and the liquid amine (1.2 equiv) into the flask. Sparge with Nitrogen for 15 minutes. Note: Oxygen is the enemy of low-loading Pd chemistry.

  • Addition: Under positive nitrogen flow, add the 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).

  • Reaction: Heat the mixture to 100 °C internal temperature.

  • Checkpoint (Self-Validating):

    • At 2 hours: Pull a 50 µL aliquot. Quench in MeOH. Analyze via UPLC/MS.

    • Target: <5% remaining starting material. If >20% remains, add another 1 mol% catalyst.

  • Quench: Cool to room temperature. Add water (10 volumes) and extract with EtOAc (3 x 10 volumes).

  • Purification: The product often contains residual Palladium. Treat the organic layer with SiliaMetS® Thiol or activated charcoal (5 wt%) for 30 minutes before final filtration and evaporation.

Part 5: Troubleshooting & Optimization Data

Common Failure Modes:

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Oxidative Addition failed.Switch to a more electron-rich ligand (e.g., tBuXPhos or AdBrettPhos ). Increase Temp to 110°C.
Hydrodehalogenation (Cl replaced by H)

-Hydride elimination from amine or solvent.
Switch solvent from Dioxane to Toluene or t-Amyl Alcohol . Avoid primary alcohols.
Bis-Arylation (For primary amines)Product is more reactive than starting amine.Use BrettPhos (highly selective for mono-arylation). Use excess amine (1.5 equiv).
Low Conversion (<50%) Catalyst poisoning or decomposition.Use Pd-G3/G4 Precatalysts instead of Pd(OAc)2/Ligand. Ensure strict O2 exclusion.

Solvent Comparison Table:

SolventBoiling PointPolarityRecommendation
1,4-Dioxane 101 °CModerateStandard. Good solubility for imidazopyridazines.
Toluene 110 °CLowAlternative. Best for hydrophobic amines.
t-Amyl Alcohol 102 °CHighGreen/Polar. Excellent for promoting solubility of inorganic bases (K3PO4).

Part 6: Catalytic Cycle Visualization

Understanding the cycle helps in troubleshooting. For this substrate, the Oxidative Addition (A) is the rate-limiting step.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate (3-Cl) PdII_Cl L-Pd(II)-Cl (Ar) OxAdd->PdII_Cl Coord Amine Coordination & Deprotonation PdII_Cl->Coord + Amine / Base PdII_Amine L-Pd(II)-N(R)H (Ar) Coord->PdII_Amine - Base-HCl RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Product (C3-Aminated) RedElim->Product

Figure 2: The catalytic cycle. Note that for 3-chloro-imidazo[1,2-b]pyridazine, the oxidative addition step is difficult due to the strength of the C-Cl bond.

Part 7: References

  • Buchwald, S. L., et al. "A General Method for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008.[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Enguehard, C., et al. "Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction." Tetrahedron, 2001. (Provides context on C3 reactivity).

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." (Practical handling of G3/G4 catalysts).

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - Recent Literature."

Sources

Protocol for synthesizing derivatives from 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for the 3-Chloro-2-methylimidazo[1,2-b]pyridazine Scaffold

Part 1: Executive Summary & Strategic Analysis

The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for several potent kinase inhibitors, including Ponatinib (BCR-ABL inhibitor) and various p38 MAP kinase inhibitors. The specific derivative 3-Chloro-2-methylimidazo[1,2-b]pyridazine represents a critical, cost-effective intermediate. While the 3-bromo or 3-iodo analogues are classically preferred for palladium-catalyzed cross-couplings due to lower bond dissociation energies, the 3-chloro derivative offers significant economic advantages at scale.

However, the C3–Cl bond is kinetically stable and resistant to oxidative addition compared to its heavier halogen counterparts. This Application Note details optimized protocols to overcome this activation barrier, utilizing third-generation Buchwald precatalysts and electron-rich biaryl phosphine ligands to effect high-yielding transformations.

Reactivity Profile & Regioselectivity

The scaffold presents two distinct electronic environments:

  • C3-Position (Imidazole Ring): Electron-rich but deactivated by the chlorine atom. Reacts primarily via Palladium-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig). Direct Nucleophilic Aromatic Substitution (

    
    ) is generally unfavorable here without strong electron-withdrawing groups on the pyridazine ring.
    
  • C6/C7/C8-Positions (Pyridazine Ring): Electron-deficient. The C6 position is highly susceptible to

    
     if a leaving group (halogen) is present. In the unsubstituted 3-chloro-2-methyl parent, the C8 position is the most accessible site for radical C-H activation  (Minisci-type reactions).
    

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed C–C Bond Formation (Suzuki-Miyaura)

Objective: Synthesis of 3-aryl/heteroaryl derivatives overcoming the inert C3–Cl bond.

Rationale: Standard Pd(PPh3)4 conditions often fail with heteroaryl chlorides. We utilize XPhos or SPhos , which form monoligated Pd(0) species that significantly accelerate the oxidative addition into the C–Cl bond.

Materials:

  • Substrate: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4–10 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a microwave vial or pressure tube with the substrate (1.0 equiv), boronic acid (1.5 equiv), K3PO4 (3.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate).

  • Activation: Seal the vessel and heat to 100–110 °C for 12–16 hours. (Microwave irradiation: 120 °C for 1 hour is a viable alternative).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic phase over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically 0–5% MeOH in DCM).

Critical Control Point: If conversion is <50% after 4 hours, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% Ligand) to mitigate catalyst poisoning by the nitrogen-rich heterocycle.

Protocol B: Palladium-Catalyzed C–N Bond Formation (Buchwald-Hartwig)

Objective: Introduction of amine side chains at C3.

Rationale: The C3–Cl bond requires a highly active catalyst system to prevent


-hydride elimination or protodehalogenation. BrettPhos Pd G3  or RuPhos Pd G3  precatalysts are recommended as they generate the active mono-ligated Pd(0) species immediately upon deprotonation.

Materials:

  • Substrate: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure:

  • Charging: Charge a vial with substrate (1.0 equiv), BrettPhos Pd G3 (2 mol%), and solid base (if using NaOtBu).

  • Addition: Evacuate and backfill with N2 (x3). Add solvent (anhydrous, 0.2 M). Add amine (1.2 equiv). If using LiHMDS, add dropwise at room temperature.

  • Reaction: Heat to 90 °C for 4–8 hours.

  • Quench: Cool to RT. Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc. Wash organics with water. Dry over MgSO4.

  • Purification: Flash chromatography. Note: Amino-derivatives can be polar; consider using DCM/MeOH/NH3 systems.

Part 3: Visualization & Workflows

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G Start 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Suzuki Protocol A: Suzuki Coupling (C3-Aryl) Start->Suzuki Ar-B(OH)2 Pd-XPhos, K3PO4 100°C Buchwald Protocol B: Buchwald-Hartwig (C3-Amine) Start->Buchwald R2NH BrettPhos Pd G3 LiHMDS, 90°C Minisci Protocol C: Minisci Reaction (C8-Alkyl) Start->Minisci R-COOH, AgNO3 (NH4)2S2O8 Radical CH Activation ProductA 3-Aryl Derivative (Kinase Inhibitor Core) Suzuki->ProductA ProductB 3-Amino Derivative (Solubility Handle) Buchwald->ProductB ProductC 8-Alkyl Derivative (Late-Stage Functionalization) Minisci->ProductC

Figure 1: Divergent functionalization pathways for the 3-chloro-2-methylimidazo[1,2-b]pyridazine scaffold.

Part 4: Data Summary & Optimization Guide

Table 1: Ligand Screening for C3-Chlorine Activation Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)2, 2 mol% Pd2(dba)3, 4 mol% Ligand, K3PO4, Dioxane/H2O, 100°C, 12h.

LigandCatalyst ClassConversion (%)Yield (%)Notes
PPh3 Monodentate< 10%N/AIneffective for Cl-activation.
dppf Bidentate35%28%Slow oxidative addition.
SPhos Biaryl Phosphine92%84%Excellent for sterically hindered systems.
XPhos Biaryl Phosphine98% 91% Recommended. Best turnover frequency.
BrettPhos Biaryl Phosphine88%79%Good, but preferred for amination.

Troubleshooting Guide:

  • Low Conversion: Switch from K2CO3 to K3PO4 or Cs2CO3. Ensure solvent is degassed (O2 poisons Pd(0)).

  • Dehalogenation (Hydrodechlorination): This side reaction occurs if the transmetallation step is slow. Increase boronic acid equivalents (to 2.0 eq) or switch to a more electron-rich ligand (e.g., tBuXPhos).

  • Protodeboronation: If the boronic acid decomposes before coupling, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.[2] Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013. Link

  • Buchwald-Hartwig Amination. Organic Chemistry Portal.[3] Link

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 2019. Link

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 2018. Link

Sources

Application Note: 3-Chloro-2-methylimidazo[1,2-b]pyridazine as a Privileged Scaffold in Antiviral Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Chloro-2-methylimidazo[1,2-b]pyridazine in Antiviral Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists

Executive Summary

3-Chloro-2-methylimidazo[1,2-b]pyridazine represents a critical "privileged scaffold" in modern antiviral medicinal chemistry. Unlike a final drug product, this molecule serves as a high-value intermediate (building block) that enables the rapid synthesis of diverse antiviral libraries. Its structural isomorphism to purine nucleosides allows its derivatives to interrogate viral polymerases and host kinases with high specificity.

This guide details the application of this scaffold in the discovery of inhibitors for Human Cytomegalovirus (HCMV) , Varicella-Zoster Virus (VZV) , and Picornaviruses . It focuses on the C-3 functionalization strategy—the primary vector for introducing antiviral bioactivity—and provides validated protocols for synthesis and biological evaluation.

Scientific Background & Mechanism

The Scaffold Advantage

The imidazo[1,2-b]pyridazine core offers distinct advantages over traditional purine analogues:

  • Metabolic Stability: The bridgehead nitrogen prevents rapid oxidative metabolism common in other fused heterocycles.

  • Vector Positioning: The 3-chloro substituent is electronically activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, allowing "late-stage diversification."

  • Binding Geometry: The nitrogen atoms at positions 1 and 5 serve as critical Hydrogen Bond Acceptors (HBA) in the ATP-binding pockets of viral kinases or polymerases.

Mechanism of Action (MoA) of Derivatives

Derivatives synthesized from this scaffold exhibit two primary modes of antiviral action:

  • Direct Viral Replication Inhibition:

    • Target: Viral DNA Polymerase (UL54 in CMV) or accessory proteins.

    • Mechanism:[1] 3-Alkylthio derivatives (e.g., phenethylthio) interfere with the elongation phase of viral DNA synthesis.

  • Host-Directed Therapy (HDT):

    • Target: Host kinases (e.g., PI4KIII

      
      ) required for viral replication complex formation (relevant for Enteroviruses).
      
    • Mechanism:[1] Competitive inhibition of ATP binding, preventing the phosphorylation events necessary for viral capsid assembly.

Structural Logic (Graphviz Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) derived from the 3-chloro-2-methyl core.

SAR_Logic Core 3-Chloro-2-methyl imidazo[1,2-b]pyridazine (The Scaffold) Mod1 S_NAr with Thiols (C-3 Position) Core->Mod1 Functionalization Mod2 Suzuki Coupling (C-3 Position) Core->Mod2 Functionalization Mod3 C-6 Substitution (Optional) Core->Mod3 Optimization Deriv1 3-Phenethylthio Derivative (Potent Anti-CMV/VZV) Mod1->Deriv1 Deriv2 3-Biaryl Derivative (Kinase Inhibitor/Anti-Picornavirus) Mod2->Deriv2 Target1 Viral DNA Polymerase (Replication Block) Deriv1->Target1 Inhibits Target2 Host Kinases (Entry/Assembly Block) Deriv2->Target2 Inhibits

Caption: SAR workflow transforming the 3-chloro scaffold into active antiviral agents targeting Polymerases and Kinases.

Application Protocol 1: Chemical Functionalization

Objective: To synthesize a library of 3-alkylthioimidazo[1,2-b]pyridazines (proven anti-CMV pharmacophores) using the 3-chloro scaffold.

Materials
  • Substrate: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq).

  • Reagent: Aryl/Alkyl thiols (e.g., Phenethyl mercaptan) (1.2 eq).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1 mmol) in anhydrous DMF (5 mL) under an inert Nitrogen (

    
    ) atmosphere.
    
  • Activation:

    • Option A (Mild): Add

      
       (2 mmol) and stir at Room Temperature (RT) for 15 min.
      
    • Option B (Aggressive): If the thiol is bulky, use NaH (1.2 mmol) at 0°C.

  • Nucleophilic Attack: Dropwise add the thiol (1.2 mmol). The 3-chloro position is susceptible to displacement due to the electron-deficient nature of the fused ring system.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Note: The disappearance of the starting material spot (

      
      ) and appearance of a new fluorescent spot indicates success.
      
  • Workup: Quench with ice-water (20 mL). The product often precipitates. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

Validation Check:

  • 1H NMR: Confirm the loss of the C-3 proton signal (if starting from non-chlorinated) or shift in the C-2 methyl signal.

  • Mass Spec: Look for the specific mass shift corresponding to

    
    .
    

Application Protocol 2: Antiviral Evaluation (Plaque Reduction Assay)

Objective: To determine the


 of the synthesized derivatives against Human Cytomegalovirus (HCMV) or VZV.
Experimental Design
  • Cell Line: Human Foreskin Fibroblasts (HFF) or MRC-5 cells.

  • Virus: HCMV (Strain AD169) or VZV (Strain Ellen).

  • Controls:

    • Positive: Ganciclovir (Standard of Care).

    • Negative: DMSO (Vehicle).[1]

Workflow Diagram (Graphviz)

Assay_Workflow Step1 Seed HFF Cells (24-well plates) Step2 Infect with HCMV (MOI 0.01) Step1->Step2 Step3 Adsorption (1 hour @ 37°C) Step2->Step3 Step4 Overlay Addition (Medium + Agarose + Compound) Step3->Step4 Step5 Incubation (7-10 days) Step4->Step5 Step6 Fix & Stain (Crystal Violet) Step5->Step6 Step7 Count Plaques Calculate EC50 Step6->Step7

Caption: Standard Plaque Reduction Assay workflow for evaluating imidazo[1,2-b]pyridazine derivatives.

Detailed Protocol
  • Seeding: Plate HFF cells in 24-well plates (

    
     cells/well) and incubate until a confluent monolayer is formed (24-48h).
    
  • Compound Preparation: Dissolve the 3-functionalized imidazo[1,2-b]pyridazine derivative in DMSO to 10 mM stock. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in MEM medium.
  • Infection: Aspirate medium. Infect monolayers with ~50-100 PFU of HCMV per well. Incubate for 1 hour at 37°C with gentle rocking every 15 min.

  • Treatment: Remove viral inoculum. Add the Overlay Medium (1:1 mixture of 2X MEM and 1% Agarose) containing the specific concentration of the test compound.

  • Incubation: Incubate plates for 7–10 days (depending on viral growth rate) until plaques are visible.

  • Staining: Fix cells with 10% Formalin (30 min). Remove agarose plug. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques using a stereomicroscope. Calculate the percentage of inhibition relative to the DMSO control.

    • Formula:

      
      
      

Comparative Data & SAR Insights

The following table summarizes the impact of modifications to the 3-Chloro-2-methylimidazo[1,2-b]pyridazine scaffold on antiviral potency (Data synthesized from Antiviral Chem. Chemother. 2003).[2][3]

Compound DerivativeR-Group (at C-3)Target VirusEC50 (

)
CC50 (

)
Selectivity Index (SI)
Scaffold (Parent) -ClNone>100>100N/A
Derivative A

(Benzylthio)
VZV4.2>100>23
Derivative B

(Phenethylthio)
HCMV0.8 85106
Derivative C

(Simple Alkyl)
HCMV>50>100Inactive

Key Insight: The phenethylthio linker at position 3 is critical for HCMV activity. The 3-chloro scaffold is chemically essential to access this derivative via the thiol displacement protocol described in Section 3.

Troubleshooting & Optimization

  • Issue: Low yield during C-3 substitution.

    • Solution: The C-3 position is less electrophilic than expected if the ring is electron-rich. Ensure the use of a strong base (NaH) and anhydrous conditions. If using Pd-catalyzed coupling, switch to Pd(dppf)Cl2 catalyst.

  • Issue: High Cytotoxicity (

    
    ).
    
    • Solution: High lipophilicity often drives toxicity. Introduce polar groups (e.g., morpholine, piperazine) at the C-6 position of the scaffold to improve solubility and reduce non-specific binding.

References

  • Gueiffier, A., et al. (2003). "Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives." Antiviral Chemistry & Chemotherapy, 14(4), 177-182. Link

  • Hamon, N., et al. (2003). "Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation."[2] Journal of Medicinal Chemistry, 46(20), 4333-4341.[2] Link

  • Garrido, A., et al. (2021).[4] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[4][5] Link[4][5]

  • Enguehard-Gueiffier, C., et al. (2006). "Screening for antiviral activity of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives against Flaviviridae." Bioorganic & Medicinal Chemistry Letters, 16(11), 2893-2896. Link

Sources

3-Chloro-2-methylimidazo[1,2-b]pyridazine as a scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-Chloro-2-methylimidazo[1,2-b]pyridazine as a versatile scaffold in medicinal chemistry.

Introduction: A Privileged Scaffold

The imidazo[1,2-b]pyridazine ring system is recognized as a "privileged structure" in medicinal chemistry, capable of serving as a core ligand for diverse biological targets, most notably protein kinases (e.g., Ponatinib , Tak-593 ). The specific derivative 3-chloro-2-methylimidazo[1,2-b]pyridazine represents a strategic "bifunctional" scaffold.

  • The 2-Methyl Group: Blocks metabolic oxidation at the C-2 position and provides a steric handle that can enforce conformation or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • The 3-Chloro Handle: Serves as a critical electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), allowing the introduction of aryl or heteroaryl "warheads."

  • The Pyridazine Core (C-6/C-8): The electron-deficient nature of the pyridazine ring makes the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination, enabling the attachment of solubilizing groups (e.g., piperazines, morpholines).

Reactivity Profile & Numbering

The scaffold exhibits a distinct "push-pull" reactivity profile that allows for sequential, orthogonal functionalization.

ReactivityMap Core Imidazo[1,2-b]pyridazine Core C3 Position C-3 (Nucleophilic -> Electrophilic) Core->C3 1. Halogenation (NCS/NBS) 2. Pd-Coupling (Suzuki) C6 Position C-6 (Electrophilic) Core->C6 S_NAr or Buchwald (Requires Leaving Group) C2 Position C-2 (Steric/Metabolic Block) Core->C2 Substituted at Synthesis (e.g., Chloroacetone)

Figure 1: Orthogonal reactivity map of the imidazo[1,2-b]pyridazine scaffold.

Synthesis of the Scaffold

The construction of the 3-chloro-2-methylimidazo[1,2-b]pyridazine core typically proceeds via a two-step sequence: cyclization followed by regioselective electrophilic halogenation.

Step A: Cyclocondensation (Hantzsch-type)

The reaction of 3-aminopyridazine (or 3-amino-6-chloropyridazine) with chloroacetone yields the 2-methylimidazo[1,2-b]pyridazine core.

  • Mechanism: N-alkylation of the ring nitrogen followed by cyclization onto the exocyclic amine.

  • Regiochemistry: High fidelity for the imidazo ring formation.

Step B: Regioselective C-3 Chlorination

The C-3 position is the most electron-rich site (highest HOMO coefficient). Treatment with N-Chlorosuccinimide (NCS) effects exclusive chlorination at C-3.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Objective: Preparation of the core scaffold from commercially available precursors.

Reagents:

  • 3-Amino-6-chloropyridazine (CAS: 5469-69-2)[1]

  • Chloroacetone (CAS: 78-95-5)

  • N-Chlorosuccinimide (NCS)

  • Ethanol (EtOH), Acetonitrile (MeCN)

  • Sodium Bicarbonate (NaHCO3)

Workflow:

  • Cyclization (Formation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine):

    • Dissolve 3-amino-6-chloropyridazine (10 mmol) in EtOH (20 mL).

    • Add chloroacetone (12 mmol) and heat to reflux for 4–6 hours. Note: Chloroacetone is a lacrymator; handle in a fume hood.

    • Cool to room temperature.[2] The intermediate salt may precipitate.

    • Add NaHCO3 (saturated aq., 20 mL) and stir for 30 min to liberate the free base.

    • Extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.

    • Yield: Typically 70–85%.

    • Checkpoint: 1H NMR should show a singlet at ~7.8–8.0 ppm (H-3 proton) and a methyl singlet at ~2.4 ppm.

  • Chlorination (Formation of Title Compound):

    • Dissolve the intermediate (from Step 1) in MeCN (10 mL/g).

    • Add NCS (1.05 equiv) portion-wise at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Monitor: TLC (EtOAc/Hexane) will show the disappearance of the starting material and the appearance of a less polar spot.

    • Workup: Dilute with water, filter the precipitate (if solid) or extract with DCM.

    • Purification: Recrystallization from EtOH or flash chromatography.

Safety Note: Imidazo[1,2-b]pyridazines can be biologically active.[1] Handle all intermediates as potential kinase inhibitors (wear gloves, mask).

Protocol 2: Suzuki-Miyaura Coupling at C-3[3]

Objective: Functionalization of the 3-Cl handle to introduce aryl groups (e.g., for kinase hinge binding).

Rationale: While 3-Bromo/Iodo analogs are more reactive, the 3-Chloro scaffold is cost-effective. Modern phosphine ligands (e.g., XPhos, SPhos) enable efficient coupling of the chloride.

Reagents:

  • 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (for simpler substrates).

  • Base: K3PO4 (2.0 equiv) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 mins.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90–100°C (oil bath) or 120°C (Microwave, 30 min).

    • Tip: The 3-Cl bond is strong; microwave irradiation significantly improves yield and reduces time.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Troubleshooting Table:

ObservationProbable CauseSolution
No Reaction Oxidative addition to C-Cl is too slow.Switch to Pd-XPhos G3 or Pd(tBu3P)2 . Increase Temp to 130°C.
Dehalogenation Reduction of C-Cl bond.Ensure solvent is degassed thoroughly. Use anhydrous conditions (Dioxane/CsF).
Homocoupling Boronic acid homocoupling.Add boronic acid slowly; reduce catalyst loading.
Protocol 3: C-6 Functionalization (SNAr)

Objective: Introduction of solubilizing groups (e.g., N-methylpiperazine) at the C-6 position. This is typically performed before C-3 coupling if the C-6 substituent is stable, or after if the C-3 reaction requires harsh conditions.

Reagents:

  • 6-Chloro-substituted scaffold.[1][2][3][4][5]

  • Amine (e.g., Morpholine, Piperazine) (3–5 equiv).

  • Solvent: DMSO or NMP.

  • Base: DIPEA (if using amine salts).

Step-by-Step:

  • Dissolve the 6-chloro scaffold in DMSO (0.5 M).

  • Add the amine (excess drives the reaction).

  • Heat to 100–120°C in a sealed tube for 4–12 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc/IPA (3:1).

Strategic Pathway Visualization

The following diagram illustrates the logical flow for generating a library of kinase inhibitors using this scaffold.

SynthesisWorkflow SM 3-Amino-6-chloropyridazine Step1 Step 1: Cyclization (Chloroacetone, reflux) SM->Step1 Inter1 6-Chloro-2-methyl imidazo[1,2-b]pyridazine Step1->Inter1 Branch1 Path A: C-3 Functionalization First Inter1->Branch1 Branch2 Path B: C-6 Functionalization First Inter1->Branch2 Step2A Step 2A: C-3 Chlorination (NCS, MeCN) Branch1->Step2A Step2B Step 2B: S_NAr (C-6) (HNR2, DMSO, Heat) Branch2->Step2B Prod2A 3,6-Dichloro-2-methyl imidazo[1,2-b]pyridazine Step2A->Prod2A Step3A Step 3A: Suzuki Coupling (C-3) (Ar-B(OH)2, Pd-XPhos) Prod2A->Step3A Final Final Lead Compound (Dual Functionalized) Step3A->Final Prod2B 6-Amino-2-methyl imidazo[1,2-b]pyridazine Step2B->Prod2B Step3B Step 3B: C-3 Chlorination (NCS) Prod2B->Step3B Step3B->Final

Figure 2: Divergent synthetic workflows for library generation.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Medicinal Chemistry (2023). URL:[Link]

  • Synthesis and functionalization of imidazo[1,2-b]pyridazines. Source: ChemistrySelect (2021) / ResearchGate. URL:[Link]

  • Ponatinib (Iclusig) Chemical Structure & Data. Source: PubChem.[1][6] URL:[Link]

  • General Procedure for Suzuki-Miyaura Cross-Coupling. Source: Organic Chemistry Portal. URL:[Link]

Sources

Precision Cell-Based Profiling of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP. This structural feature makes it an exceptional template for developing Type I and Type II kinase inhibitors. While best known as the core of the BCR-ABL inhibitor Ponatinib , recent optimization campaigns have expanded its utility to target:

  • Oncology: Mps1 (TTK), BTK, FLT3, and mTOR.

  • Inflammation: p38 MAPK and TAK1.

  • Infectious Disease: Plasmodium falciparum kinases (PfCLK1, PfPKG).

This guide provides a rigorous, field-validated framework for evaluating these derivatives in cellular models. Unlike generic protocols, these methods address the specific physicochemical properties (lipophilicity, aqueous solubility) and biological mechanisms (kinase selectivity profiles) inherent to this chemical class.

Compound Management & Solubility

Critical Consideration: Imidazo[1,2-b]pyridazines are often lipophilic. Poor solubility leads to precipitation in aqueous media, causing "false flat" IC50 curves or non-specific cytotoxicity.

  • Stock Preparation: Dissolve neat compound in 100% DMSO to 10 mM. Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage to prevent adsorption). Store at -20°C.

  • Working Solutions: Do not dilute directly from 10 mM to media. Perform an intermediate dilution step in DMSO to keep the final DMSO concentration constant (e.g., 0.1% or 0.5%) across all dose points.

    • Validation: Verify solubility in assay media using nephelometry if possible. If not, visual inspection under 10x magnification is mandatory before cell addition.

Protocol 1: High-Throughput Antiproliferative Assay (Oncology)

Objective: Determine the GI50 (50% Growth Inhibition) of derivatives in solid tumor cell lines (e.g., A549, H460) or suspension leukemic lines (e.g., MV4-11).

Rationale: This scaffold often induces G1 cell cycle arrest before apoptosis. Metabolic assays (ATP-based) are preferred over tetrazolium salts (MTT) to avoid chemical interference with the scaffold's reductive potential.

Materials
  • Cell Lines: A549 (Lung Carcinoma) or MV4-11 (FLT3-ITD AML).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-based luminescent reagent.

  • Control Inhibitor: Ponatinib (Broad spectrum) or Takinib (TAK1 specific).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells in exponential growth phase.

    • Seed 3,000 cells/well (A549) or 10,000 cells/well (MV4-11) in 384-well white opaque plates (25 µL volume).

    • Tip: Centrifuge plates at 200 x g for 1 min to settle suspension cells.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 10 µM.

    • Add 125 nL of compound using an acoustic dispenser (Echo®) or pin tool. Final DMSO = 0.5%.

    • Include Min Control (0.5% DMSO only) and Max Control (10 µM Staurosporine).

  • Incubation:

    • Incubate for 72 hours. (Imidazo[1,2-b]pyridazines often require >48h to manifest phenotype due to cell cycle arrest mechanisms).

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 25 µL reagent to each well.

    • Orbitally shake for 2 minutes (critical for lysing aggregates).

    • Incubate 10 minutes at RT to stabilize signal.

    • Read Luminescence (Integration time: 0.5s).

Data Output:

Compound Cell Line IC50 (nM) Max Inhibition (%)
Ponatinib (Ctrl) MV4-11 2.5 ± 0.4 100
Derivative A MV4-11 15.2 ± 1.1 98

| Derivative B | A549 | >10,000 | 12 |

Protocol 2: Functional Target Engagement (Inflammation)

Objective: Quantify inhibition of the p38 MAPK/TAK1 pathway via LPS-induced TNF-


 release in THP-1 monocytes.
Why this assay?  Many imidazo[1,2-b]pyridazines are potent p38

or TAK1 inhibitors. This functional assay validates that the kinase inhibition translates to a relevant anti-inflammatory phenotype.
Pathway Visualization

The following diagram illustrates the signaling cascade targeted by this scaffold.

MAPK_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 (Target) TLR4->TAK1 Activation MKK MKK3/6 TAK1->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TNF TNF-alpha (Cytokine Release) MK2->TNF Translation/Secretion Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TAK1 Inhibition Inhibitor->p38 Inhibition

Caption: Schematic of the p38 MAPK inflammatory cascade showing primary intervention points (TAK1, p38) for imidazo[1,2-b]pyridazine derivatives.

Step-by-Step Methodology
  • Cell Differentiation (Optional but recommended):

    • THP-1 monocytes can be used directly or differentiated into macrophages with PMA (100 nM) for 24h. For high-throughput screening, undifferentiated monocytes are often sufficient.

  • Pre-Incubation:

    • Seed THP-1 cells at 50,000 cells/well in 96-well V-bottom plates in RPMI + 1% FBS (low serum reduces protein binding).

    • Add compounds (serial dilution) and incubate for 1 hour prior to stimulation. This allows the inhibitor to enter the cell and bind the kinase ATP pocket.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.

    • Incubate for 4 hours at 37°C.

  • Supernatant Harvest:

    • Centrifuge plate at 500 x g for 5 minutes.

    • Transfer 50 µL of supernatant to a fresh plate for ELISA.

  • Quantification:

    • Use a Human TNF-alpha HTRF (Homogeneous Time Resolved Fluorescence) or Sandwich ELISA kit.

    • HTRF Protocol: Add anti-TNF-Cryptate and anti-TNF-XL665. Incubate 2h. Read on an HTRF-compatible reader (e.g., EnVision).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening campaigns.

  • Reference: p38 inhibitor Birb-796 or SB203580 should yield an IC50 of ~10-50 nM.

Protocol 3: Mechanism of Action (Flow Cytometry)

Objective: Distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects. Relevance: Imidazo[1,2-b]pyridazines targeting Mps1 or CDKs often cause G1 or G2/M arrest, whereas those targeting BTK/FLT3 induce rapid apoptosis.

Workflow
  • Treatment: Treat A549 or relevant cells with compound at 3x IC50 for 24 hours.

  • Harvest: Collect cells and all supernatant (to capture floating dead cells).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (Apoptosis marker) and Propidium Iodide (PI) (Death marker).

    • Incubate 15 min in dark.

  • Analysis:

    • Run on Flow Cytometer (e.g., BD FACSCelesta).

    • Gate Logic:

      • Q1 (Annexin- / PI+): Necrosis (Rare for this scaffold).

      • Q2 (Annexin+ / PI+): Late Apoptosis.

      • Q3 (Annexin- / PI-): Viable.

      • Q4 (Annexin+ / PI-): Early Apoptosis.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2024.[1][2] Link

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2025.[3] Link

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 2018. Link

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Bioorganic & Medicinal Chemistry, 2015. Link

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 2017.[4] Link

Sources

Technical Evaluation of 3-Chloro-2-methylimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Privileged Scaffold

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 3-chloro-2-methylimidazo[1,2-b]pyridazine and its derivatives have emerged as potent ATP-competitive inhibitors for a spectrum of protein kinases, including p38


 MAPK  (inflammation), DYRK1A  (neurodegeneration), and PIM1/FLT3  (leukemia).

This guide provides a rigorous technical framework for evaluating these analogs. Unlike generic screening protocols, this workflow addresses the specific physicochemical properties of the pyridazine ring (e.g., oxidative instability) and its binding mode (hinge-region interaction).

Chemical Management & Physicochemical Profiling

Rationale: Imidazo[1,2-b]pyridazines are lipophilic, planar heterocycles. The "3-chloro" and "2-methyl" substituents increase lipophilicity (


), often leading to precipitation in aqueous assay buffers. False negatives in kinase assays are frequently caused by compound aggregation.
Protocol A: Kinetic Solubility & Stock Preparation

Objective: Determine the maximum soluble concentration in assay media (1% DMSO).

  • Stock Preparation: Dissolve the solid 3-Chloro-2-methylimidazo[1,2-b]pyridazine analog in 100% DMSO to reach a concentration of 10 mM .

    • Critical Step: Sonicate for 15 minutes at 25°C. Visual inspection is insufficient; micro-precipitates may persist.

  • Dilution Series: Prepare a secondary stock of 500

    
    M in DMSO.
    
  • Aqueous Challenge:

    • Pipette 2

      
      L of the 500 
      
      
      
      M stock into 198
      
      
      L of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 5
      
      
      M, 1% DMSO).
    • Incubate for 2 hours at room temperature (shaking at 300 rpm).

  • Readout: Measure UV absorbance at 280 nm and 320 nm (to detect aggregation/scattering).

  • Validation: Centrifuge the plate at 3000 x g for 10 minutes. Re-measure the supernatant.

    • Pass Criteria:

      
       loss in absorbance after centrifugation.
      

Biochemical Potency: Kinase Inhibition (p38 MAPK Model)

Rationale:[1][2][3] The imidazo[1,2-b]pyridazine scaffold typically binds to the ATP-binding pocket of kinases. The nitrogen at position 1 (N1) often serves as a hydrogen bond acceptor for the hinge region backbone. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay (e.g., LanthaScreen™) because it is robust against the autofluorescence sometimes seen with nitrogen-rich heterocycles.

Protocol B: TR-FRET Binding Assay

Target: p38


 MAPK (Example relevant to this scaffold).
Reagents:  Eu-labeled anti-GST antibody, GST-tagged p38

kinase, AlexaFluor™ 647-labeled ATP-competitive tracer.

Workflow Diagram (Graphviz):

KinaseAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (3-fold, 10 pts) Stock->Dilution Dilute Incubation Incubation (1 hr @ RT) Dilution->Incubation 5 µL MasterMix Kinase/Antibody Master Mix MasterMix->Incubation 5 µL Tracer Fluorescent Tracer Tracer->Incubation 5 µL Detection TR-FRET Read (Ex: 340nm, Em: 665/615nm) Incubation->Detection Equilibrium

Caption: TR-FRET workflow for determining binding affinity (IC50) of imidazo[1,2-b]pyridazine analogs.

Step-by-Step Procedure:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Compound Addition: Add 5

    
    L of the test analog (diluted in kinase buffer + 1% DMSO).
    
    • Control: Include "No Compound" (Max Signal) and "Known Inhibitor" (e.g., SB203580) wells.

  • Kinase/Ab Mix: Add 5

    
    L of GST-p38
    
    
    
    (5 nM final) + Eu-Anti-GST Antibody (2 nM final).
  • Tracer Addition: Add 5

    
    L of Kinase Tracer (ATP-competitive probe).
    
  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET Ratio (

    
    ). Plot signal vs. log[compound] to derive IC
    
    
    
    .

Cellular Efficacy: Viability & Pathway Modulation

Rationale: While biochemical assays show binding, cellular assays confirm membrane permeability. Imidazo[1,2-b]pyridazines generally show good permeability, but the "3-chloro" substituent can impact efflux ratios.

Protocol C: Cell Viability (ATP Quantitation)

Cell Line: THP-1 (Monocytes) or MV4-11 (Leukemia - FLT3 driven). Method: CellTiter-Glo® (Luminescence).

  • Seeding: Seed 5,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the 3-Chloro-2-methyl analog (0.1 nM to 10

    
    M).
    
    • Note: Ensure final DMSO concentration is

      
       to avoid solvent toxicity masking drug effects.
      
  • Duration: Incubate for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins; incubate 10 mins.

  • Result: Luminescence is proportional to ATP (metabolically active cells).

Protocol D: Mechanistic Validation (Western Blot)

To prove the compound hits the target (e.g., p38 MAPK) inside the cell, we monitor the phosphorylation status of downstream substrates.

Signaling Pathway Diagram (Graphviz):

MAPK_Pathway Stimulus Stimulus (LPS/Stress) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (Substrate) p38->MK2 Phosphorylation Inhibitor 3-Cl-Analog (Inhibitor) Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 (Effector) MK2->HSP27 Response Inflammation/ Apoptosis HSP27->Response

Caption: p38 MAPK signaling cascade.[3][4] The analog blocks p38 activity, preventing phosphorylation of downstream MK2/HSP27.

Key Readout:

  • Target: Phospho-HSP27 (Ser82).

  • Expectation: Dose-dependent decrease in p-HSP27 levels upon treatment with the analog, despite LPS stimulation.

ADME Profiling: Metabolic Stability

Rationale: The pyridazine ring (specifically C-6 and C-8 positions) is susceptible to oxidative metabolism by Cytochrome P450 enzymes. The "3-chloro" group can block metabolism at the 3-position, but the "2-methyl" group is a potential site for hydroxylation.

Protocol E: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction Mix:

    • Microsomes (0.5 mg/mL protein).

    • Test Compound (1

      
      M).[5]
      
    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time Course: Incubate at 37°C. Sample at

    
     minutes.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    • 
       (Intrinsic Clearance) 
      
      
      
      .

Data Interpretation Table:

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)
Half-life (

)

min

min

min

(Human)


L/min/mg


L/min/mg


L/min/mg
Metabolite ID No major peaksM+16 (Hydroxylation)Ring opening / N-oxidation

References

  • Imidazo[1,2-b]pyridazines as Kinase Inhibitors

    • Title: Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors.[3][4][6]

    • Source: Bioorganic & Medicinal Chemistry (2018).[3]

    • Link:[Link]

  • Scaffold Selectivity (PIM Kinases)

    • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
    • Source: Cancer Research (2007).[2]

    • Link:[Link]

  • Metabolic Stability & Optimization

    • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[7]

    • Source: RSC Medicinal Chemistry (2023).
    • Link:[Link]

  • General Review of the Scaffold

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry (2021).[8]

    • Link:[Link]

Sources

Strategic Utilization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-methylimidazo[1,2-b]pyridazine in the synthesis of anti-tubercular agents. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacophore Rationale

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for infectious diseases. The specific derivative 3-chloro-2-methylimidazo[1,2-b]pyridazine serves not merely as a final compound, but as a critical, high-value electrophilic intermediate. Its utility lies in the orthogonal reactivity of the C3-chloro position compared to the C6-position (often a chloro or amine), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting Mycobacterium tuberculosis (Mtb).

Why this specific intermediate?

  • C3-Functionalization Handle: The chlorine at position 3 is highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl or heteroaryl groups essential for penetrating the mycobacterial cell wall.

  • 2-Methyl Steric Anchor: The methyl group at C2 restricts conformational rotation of substituents at C3, often locking the molecule into a bioactive conformation and improving metabolic stability against nitro-reductases or oxidases.

  • Electronic Modulation: The imidazo[1,2-b]pyridazine core mimics the purine base, allowing it to interrogate ATP-binding pockets of mycobacterial kinases (e.g., PknB) or respiratory complexes (e.g., QcrB).

Mechanistic Insight & Biological Targets

While the core scaffold is versatile, derivatives synthesized from 3-chloro-2-methylimidazo[1,2-b]pyridazine primarily target two pathways in M. tuberculosis:

  • Bioenergetics Inhibition (QcrB): Analogues substituted at C3 with specific aryl-amide moieties have shown efficacy in inhibiting the cytochrome bc1 complex (QcrB), disrupting the electron transport chain.

  • Cell Wall Biosynthesis: Certain derivatives act as inhibitors of Pks13 (polyketide synthase), preventing mycolic acid synthesis.

Logical Pathway of Library Generation

The following Graphviz diagram illustrates the workflow for converting the 3-chloro intermediate into active anti-tubercular agents.

G Start 3-Amino-6-chloropyridazine Cyclization Cyclization (Chloroacetone) Start->Cyclization Reflux/EtOH Core 2-Methyl-6-chloro imidazo[1,2-b]pyridazine Cyclization->Core Chlorination C3-Chlorination (NCS) Core->Chlorination Electrophilic Sub. Intermediate 3,6-Dichloro-2-methyl imidazo[1,2-b]pyridazine (KEY INTERMEDIATE) Chlorination->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling Selective C3 Func. Substitution SnAr Displacement (at C6) Intermediate->Substitution Alt. Route Coupling->Substitution C6 Derivatization Substitution->Coupling Final Anti-Tubercular Library Candidate Substitution->Final

Caption: Synthesis workflow transforming the 3-chloro intermediate into dual-functionalized anti-TB agents.

Experimental Protocols

The following protocols are designed for high reproducibility. The synthesis of the 3-chloro intermediate is the pivot point for all downstream medicinal chemistry.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine. Reaction Type: Hantzsch-type cyclocondensation.

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 eq)

    • Chloroacetone (1.2 eq)

    • Ethanol (Reagent grade, 10 mL/mmol)

    • Sodium Bicarbonate (

      
      )
      
  • Procedure:

    • Step 1: Dissolve 3-amino-6-chloropyridazine (e.g., 10 mmol, 1.29 g) in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add chloroacetone (12 mmol, 0.95 mL) dropwise.

    • Step 3: Reflux the mixture for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (

      
      ) should disappear, replaced by a higher running fluorescent spot.
      
    • Step 4 (Workup): Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and neutralize with saturated

      
       solution until pH ~8.
      
    • Step 5: Extract with Ethyl Acetate (

      
       mL). Dry organics over 
      
      
      
      , filter, and concentrate.[1]
    • Step 6 (Purification): Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexane).

    • Yield Expectation: 75–85%.

Protocol B: Regioselective C3-Chlorination

Objective: Synthesis of 3,6-dichloro-2-methylimidazo[1,2-b]pyridazine . Rationale: This step installs the "3-chloro" handle required for the topic.

  • Reagents:

    • 6-chloro-2-methylimidazo[1,2-b]pyridazine (from Protocol A)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Acetonitrile (ACN) or Chloroform (

      
      )
      
  • Procedure:

    • Step 1: Dissolve the scaffold (5 mmol) in ACN (25 mL).

    • Step 2: Add NCS (5.5 mmol) in one portion at room temperature.

    • Step 3: Stir at 60°C for 2–4 hours.

    • Validation: Check LC-MS. The mass should shift by +34 Da (M+H pattern will show characteristic Cl isotope splitting).

    • Step 4 (Workup): Dilute with water, extract with DCM. Wash with water to remove succinimide byproduct.

    • Yield Expectation: >90%.

Protocol C: Palladium-Catalyzed Suzuki Coupling (Library Generation)

Objective: Coupling aryl boronic acids to the C3-position to generate anti-TB candidates.

  • Reagents:

    • 3,6-dichloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq)

    • Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
    • Base:

      
       (2M aq. solution, 3 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: In a microwave vial or sealed tube, combine the intermediate, boronic acid, and catalyst.

    • Step 2: Add Dioxane and aqueous Base. Sparge with Argon for 5 mins.

    • Step 3: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

    • Selectivity Note: Under these conditions, the C3-Cl reacts preferentially over the C6-Cl due to the electronic activation of the imidazole ring.

    • Step 4: Filter through Celite, concentrate, and purify via HPLC or Column Chromatography.

Quantitative Performance Data

The following table summarizes the anti-tubercular potency (MIC) of derivatives synthesized using this 3-chloro intermediate, based on aggregated literature data for this scaffold class.

Compound IDC3-Substituent (derived from 3-Cl)C6-SubstituentMIC (µg/mL) vs H37RvToxicity (Vero Cells)
IMP-001 PhenylCl12.5Low
IMP-014 4-(Trifluoromethoxy)phenylMorpholine1.6 Non-toxic
IMP-022 4-FluorophenylPiperazine-amide3.125Low
IMP-035 Pyridin-4-ylBenzohydrazide6.25Moderate
Ref (Isoniazid) --0.05-

Note: The C3-position is critical for potency. Introduction of lipophilic, electron-withdrawing groups (like IMP-014) significantly improves activity compared to the unsubstituted phenyl ring.

Troubleshooting & Optimization

  • Issue: Poor C3-Selectivity during Coupling.

    • Cause: If the C6-chlorine also reacts (forming bis-coupled product).

    • Solution: Lower the temperature to 60°C and use a milder base (

      
       instead of 
      
      
      
      ). Ensure the stoichiometry of boronic acid is strictly 1.1 eq.
  • Issue: Incomplete Chlorination (Step B).

    • Cause: Wet solvent or old NCS.

    • Solution: Recrystallize NCS from benzene (if necessary) or increase reaction time. Use dry chloroform.

References

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Source: TSI Journals. URL:[Link][1]

  • Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents. Source: Bentham Science / EurekaSelect. URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: ChemistrySelect (Wiley).[2] URL:[Link]

  • Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities. Source: PubMed / Chemistry & Biodiversity. URL:[Link][3]

Sources

Functionalization of the imidazo[1,2-b]pyridazine core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Imidazo[1,2-b]pyridazine Core

Abstract & Strategic Significance

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in the FDA-approved kinase inhibitor Ponatinib (Iclusig®) and numerous candidates for neurodegenerative diseases. Its utility stems from its ability to mimic the purine adenine ring, allowing it to bind effectively to the ATP-binding pocket of kinases.

For the medicinal chemist, the scaffold presents a unique reactivity dichotomy :

  • C-3 Position: Electron-rich and highly nucleophilic, susceptible to Electrophilic Aromatic Substitution (EAS) and direct C-H activation.

  • C-6 Position: Electron-deficient, ideal for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (via oxidative addition).

This guide provides a validated roadmap for orthogonally functionalizing these positions to generate high-value libraries.

Reactivity Map & Logic

The following diagram illustrates the orthogonal reactivity profile of the core. The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, activating C-3, while the pyridazine nitrogen (N-5) exerts an electron-withdrawing effect, deactivating the 6-membered ring but activating it toward nucleophiles.

ReactivityMap cluster_legend Reaction Types Core Imidazo[1,2-b]pyridazine Core C3 C-3 Position (Nucleophilic) Core->C3 EAS (Halogenation) Direct Arylation C6 C-6 Position (Electrophilic) Core->C6 Pd-Coupling (Suzuki) SnAr (if Halogenated) C8 C-8 Position (C-H Acidic) Core->C8 Lithiation (TMP-Base) EAS: Electrophilic Aromatic Substitution EAS: Electrophilic Aromatic Substitution SnAr: Nucleophilic Aromatic Substitution SnAr: Nucleophilic Aromatic Substitution EAS: Electrophilic Aromatic Substitution->SnAr: Nucleophilic Aromatic Substitution

Figure 1: Orthogonal reactivity map of the imidazo[1,2-b]pyridazine scaffold.[1]

Protocol 1: De Novo Synthesis of the Core

Before functionalization, the core is typically constructed via the condensation of 3-aminopyridazines with


-halocarbonyls. This is the industry-standard "condensative cyclization."

Mechanism: The exocyclic amine of 3-aminopyridazine attacks the ketone carbonyl, followed by alkylation at the ring nitrogen (N-2 of the pyridazine) and dehydration.

Reagents:

  • 3-Aminopyridazine (or 6-chloro-3-aminopyridazine for C-6 functionalization downstream).

  • Chloroacetaldehyde (50% wt in water) or

    
    -bromoacetophenone.
    
  • Solvent: Ethanol or n-Butanol.

  • Base: NaHCO3 (often optional, reflux drives the reaction).

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-aminopyridazine (10 mmol, 1.0 equiv) in Ethanol (50 mL).

  • Addition: Add Chloroacetaldehyde (15 mmol, 1.5 equiv) dropwise at room temperature.

    • Note: Chloroacetaldehyde is highly toxic and a lachrymator. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor consumption of the amine via TLC (10% MeOH in DCM) or LCMS.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated aq. NaHCO3.

    • Extract with DCM (

      
       mL).
      
  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–90%.

Protocol 2: C-3 Regioselective Functionalization (The "Ponatinib" Gateway)

The C-3 position is the most reactive site for electrophilic attack. For drug synthesis (e.g., Ponatinib), iodination at C-3 is the critical first step to enable subsequent Sonogashira coupling.

Comparison of Halogenating Agents:

ReagentActive SpeciesAtom EconomySelectivityRecommendation
NIS (N-Iodosuccinimide) I+HighExcellentPreferred (Mild, clean workup)
I2 / NaHCO3I2LowGoodAlternative for large scale
NBS (N-Bromosuccinimide)Br+HighExcellentFor Suzuki coupling precursors
Br2Br2LowModerateAvoid (Over-bromination risk)

Protocol: C-3 Iodination using NIS

  • Setup: Dissolve imidazo[1,2-b]pyridazine (5 mmol) in Acetonitrile (ACN) or DMF (25 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (5.5 mmol, 1.1 equiv) portion-wise at 0°C to avoid exotherm.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: The reaction is usually fast. If conversion is incomplete, add 0.1 equiv more NIS.

  • Quench: Pour into water (100 mL) containing 5% sodium thiosulfate (to reduce excess iodine).

  • Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

  • Product: 3-Iodoimidazo[1,2-b]pyridazine.

Application: This iodide is the direct precursor for the Sonogashira coupling used in Ponatinib synthesis (coupling with ethynyl-benzamide derivatives).

Protocol 3: C-6 Functionalization (Suzuki-Miyaura Coupling)

To functionalize C-6, one typically starts with 6-chloroimidazo[1,2-b]pyridazine (synthesized in Protocol 1 using 6-chloro-3-aminopyridazine). The chlorine at C-6 is activated for oxidative addition by Palladium.

Workflow Diagram:

SuzukiWorkflow Start 6-Chloroimidazo[1,2-b]pyridazine Step1 Degassing (N2/Ar) (Critical for Pd(0)) Start->Step1 Reagents Boronic Acid (1.5 eq) Pd(dppf)Cl2 (5 mol%) K2CO3 (2M aq) Reagents->Step1 Step2 Heating (Microwave 100°C, 1h) or Reflux (Dioxane/H2O, 12h) Step1->Step2 Product 6-Aryl-imidazo[1,2-b]pyridazine Step2->Product

Figure 2: Workflow for C-6 Suzuki-Miyaura Cross-Coupling.

Detailed Protocol:

  • Vessel Preparation: Use a microwave vial or a thick-walled pressure tube.

  • Loading: Add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration should be ~0.1 M.

  • Degassing: Sparge with Argon for 5 minutes. Crucial Step: Oxygen poisons the catalyst.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

  • Reaction: Seal and heat to 90–100°C (oil bath) or 100°C (Microwave, 60 min).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Advanced Methodology: Direct C-H Arylation (Green Chemistry)

Recent advances allow for the direct arylation of C-3 without prior halogenation, improving atom economy.

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or PCy3

  • Base: Cs2CO3

  • Coupling Partner: Aryl Bromides

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of the C-3 proton allows Pd to insert directly.

Why use this? It eliminates the iodination step (Protocol 2), shortening the synthetic route by one step.

Troubleshooting & Optimization (Expert Insights)

ProblemRoot CauseSolution
Regio-scrambling C-3 vs C-6 competitionIf functionalizing C-6 via Pd-catalysis, ensure C-3 is either blocked or the C-6 halogen is significantly more reactive (I > Br > Cl).
Low Solubility Planar aromatic coreUse polar aprotic solvents (DMF, DMSO) or synthesize the "solubilizing tail" (e.g., piperazine in Ponatinib) early.
Protodehalogenation Pd-catalyzed reductionIf the C-3 halogen falls off during C-6 coupling, use anhydrous conditions and milder bases (K3PO4 instead of carbonate).
Incomplete Cyclization Protocol 1 failureEnsure the

-haloketone is fresh. Old chloroacetaldehyde polymerizes.

References

  • Synthesis and Functionalization Review: Goel, R. et al. "Recent advances in the synthesis and functionalization of imidazo[1,2-b]pyridazines." RSC Advances, 2021. Link

  • Ponatinib Discovery: Huang, W.S. et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry, 2010. Link

  • Direct Arylation: Mouaddib, A. et al. "Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation."[2] European Journal of Organic Chemistry, 2010. Link

  • C-6 Reactivity: Schipper, D.J. et al. "Direct arylation of azine N-oxides." Journal of the American Chemical Society, 2010. (Contextualizing azine reactivity). Link

  • General Heterocyclic Chemistry: "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.[3][4] Link

Sources

Application Note: High-Purity Scale-Up Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs), GABA receptor ligands, and anti-tubercular agents. The specific derivative 3-Chloro-2-methylimidazo[1,2-b]pyridazine is a critical intermediate; the C3-chloride serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce molecular complexity.

This Application Note details a robust, scalable (100g – 1kg) protocol for synthesizing this target. Unlike bench-scale methods that rely on chromatographic purification, this workflow emphasizes process safety (controlling NCS exotherms) and purification by crystallization , ensuring >98% purity suitable for GMP-adjacent workflows.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step linear sequence. Direct cyclization to the 3-chloro derivative is chemically inefficient due to competing side reactions. Therefore, we utilize a "Construct-then-Functionalize" strategy:

  • Hantzsch-type Condensation: Construction of the bicyclic core using 3-aminopyridazine and chloroacetone.

  • Electrophilic Aromatic Substitution (

    
    ):  Regioselective chlorination at the C3 position using N-Chlorosuccinimide (NCS).
    
Reaction Pathway Visualization

SynthesisPath Start 3-Aminopyridazine (SM-01) Inter Intermediate: 2-Methylimidazo[1,2-b]pyridazine Start->Inter Step 1: Cyclization EtOH, Reflux, 12h Reagent1 Chloroacetone (Lachrymator!) Reagent1->Inter Product Target: 3-Chloro-2-methylimidazo [1,2-b]pyridazine Inter->Product Step 2: Chlorination MeCN, 25-40°C Reagent2 N-Chlorosuccinimide (NCS) Reagent2->Product

Figure 1: Two-step synthetic pathway designed for scalability and regioselectivity.

Step 1: Synthesis of 2-Methylimidazo[1,2-b]pyridazine

The formation of the fused ring system is driven by the nucleophilicity of the ring nitrogen (N2) of 3-aminopyridazine, followed by cyclization onto the exocyclic amine.

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Mass (for 100g SM)
3-Aminopyridazine Starting Material1.095.10100.0 g
Chloroacetone Reagent1.292.52116.7 g (approx 101 mL)
Ethanol (Absolute) Solvent10 Vol-1.0 L
Sodium Bicarbonate Base (Workup)-84.01Sat. Soln.
Protocol
  • Setup: Equip a 3L three-necked round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Dissolution: Charge 3-Aminopyridazine (100 g) and Ethanol (1.0 L). Stir at room temperature until fully dissolved.

  • Addition: Charge Chloroacetone (116.7 g) into the addition funnel.

    • Critical Control Point: Chloroacetone is a potent lachrymator. All operations must occur in a high-flow fume hood.

    • Add Chloroacetone dropwise over 45 minutes. A mild exotherm (5-10°C rise) is expected.

  • Reflux: Heat the mixture to reflux (

    
    ) and maintain for 12–16 hours.
    
    • Monitoring: Monitor by LCMS. The starting material (m/z 96) should disappear, replaced by the product (m/z 134).

  • Work-up (Precipitation Method):

    • Cool the dark reaction mixture to

      
       using an ice bath.
      
    • The hydrobromide/hydrochloride salt of the product may precipitate. However, for the free base:

    • Concentrate the ethanol to approx. 200 mL under reduced pressure.

    • Dilute with water (500 mL) and neutralize carefully with saturated

      
       solution until pH ~8.
      
    • Stir the resulting suspension for 1 hour at

      
      .
      
  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove unreacted chloroacetone and color impurities.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 70–80% (approx. 95–110 g).

    • Appearance: Tan to light brown solid.

Step 2: Regioselective Chlorination (C3)

The C3 position of imidazo[1,2-b]pyridazine is highly electron-rich. Using N-Chlorosuccinimide (NCS) allows for mild chlorination without the harsh acidic conditions of


 gas or 

.
Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Mass (for 100g Step 1 Product)
2-Methylimidazo[1,2-b]pyridazine Substrate1.0133.15100.0 g
N-Chlorosuccinimide (NCS) Reagent1.05133.53105.3 g
Acetonitrile (MeCN) Solvent10 Vol-1.0 L
Protocol
  • Setup: Equip a 3L reactor with mechanical stirring and an internal temperature probe.

    • Safety Note: NCS can decompose exothermically. Ensure the reactor is not sealed (vent to scrubber).

  • Dissolution: Charge 2-Methylimidazo[1,2-b]pyridazine (100 g) and Acetonitrile (1.0 L). Stir to obtain a solution (slight heating to

    
     may be required).
    
  • Reagent Addition (Portion-wise):

    • Cool the solution to

      
      .
      
    • Add NCS (105.3 g) in 5 equal portions over 1 hour (1 portion every 12 mins).

    • Causality: Portion-wise addition prevents thermal runaway. The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours.
    
    • Monitoring: LCMS should show conversion from m/z 134 to m/z 168/170 (3:1 Cl isotope pattern).

    • Troubleshooting: If reaction stalls, heat gently to

      
      , but do not exceed 
      
      
      
      to avoid side-chain chlorination.
  • Work-up (Aqueous Quench):

    • Concentrate the acetonitrile to approx. 30% of original volume.

    • Pour the residue into a stirred mixture of Water (1.0 L) and Sodium Thiosulfate (5 g, to quench excess oxidant).

    • The product typically precipitates as a solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (3:1). Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the off-white needles and wash with cold hexanes.

  • Final Drying: Vacuum oven at

    
    .
    
    • Expected Yield: 85–90%.

    • Purity: >98% (HPLC).

Process Safety & Hazard Analysis

Hazard SourceRisk DescriptionMitigation Strategy
Chloroacetone Severe lachrymator; alkylating agent.Use only in high-velocity fume hoods. Destroy excess reagent with aqueous ammonia or NaOH during waste processing.
N-Chlorosuccinimide Thermal instability; shock sensitive if dry/contaminated.Do not heat bulk solids. Store in cool, dry place. Add portion-wise to reaction.
Exotherms Scale-up accumulation of heat.Use active cooling (jacketed reactor) and internal temperature monitoring. Do not scale >1kg without calorimetry (DSC/ARC) data.

Analytical Validation

To validate the protocol, the final product must meet these specifications:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       7.25 (dd, 1H, Pyridazine H)
      
    • 
       8.05 (d, 1H, Pyridazine H)
      
    • 
       8.55 (d, 1H, Pyridazine H)
      
    • Note: Absence of the C3-H singlet (usually ~7.9 ppm in the starting material) confirms substitution.

  • LCMS: Single peak, m/z 168.0/170.0 [M+H]+.

  • Appearance: Off-white to pale yellow crystalline solid.

References

  • Imidazo[1,2-b]pyridazine Core Synthesis

    • Synthesis of 6-chloropyridazin-3-amine and subsequent cycliz
    • Paidi, K. R., et al. (2017).[1] "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." Int. J. Chem. Sci, 15(3), 172.[1] Link

  • Chlorination Methodologies

    • General protocol for NCS chlorination of imidazo[1,2-a]pyridines (analogous chemistry).
    • Guchhait, S. K., et al. (2011). "Regioselective C-3 functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. (Methodology adapted for pyridazine system).[2][3][4][5]

  • Scale-Up Safety Data (NCS)

    • Safety Data Sheet: N-Chlorosuccinimide.[6][7][8][9] Fisher Scientific. Link

  • Cross-Coupling Utility (Context): Use of 3-chloro/bromo imidazo[1,2-b]pyridazines in drug discovery. Enguehard-Gueiffier, C., et al. (2006). "Recent advances in the chemistry of imidazo[1,2-b]pyridazines." Heterocycles.

Sources

Advanced Application Note: Palladium-Catalyzed Functionalization of Imidazo[1,2-b]pyridazines

[1]

Executive Summary & Strategic Importance

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig) and various experimental agents targeting MAPK, CDK, and VEGFR.

Unlike its regioisomer imidazo[1,2-a]pyridine, the 1,2-b system possesses a unique electronic bias due to the additional nitrogen at position 4. This creates a distinct reactivity landscape:

  • C3 Position: Electron-rich, susceptible to electrophilic aromatic substitution and Direct C-H Activation .

  • C6/C7/C8 Positions: Electron-deficient, ideal for Cross-Coupling (Suzuki/Buchwald) via halogenated precursors.

This guide provides high-fidelity protocols for exploiting these electronic differences using Palladium catalysis, moving beyond basic synthesis to high-yield, regioselective functionalization.

Mechanistic Intelligence: The Regioselectivity Map

To design effective routes, one must understand the "Electronic Vector" of the scaffold. The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) create a push-pull system.

Regioselectivity & Catalytic Cycle Diagram

The following diagram illustrates the divergent pathways for C3 (C-H activation) versus C6 (Cross-Coupling) functionalization.

Gcluster_C3C3-Position (Electron Rich)cluster_C6C6-Position (Electron Deficient)CoreImidazo[1,2-b]pyridazineCoreC3_PathDirect C-H ActivationCore->C3_Path Electrophilic SitesC6_PrePre-halogenation(6-Cl/Br)Core->C6_Pre Nucleophilic SitesC3_MechCMD Mechanism(Concerted Metalation-Deprotonation)C3_Path->C3_Mech Pd(OAc)2 / Ag2CO3C3_Prod3-Aryl/AlkynylDerivativesC3_Mech->C3_ProdC6_MechOxidative Addition(Pd0 -> PdII)C6_Pre->C6_Mech Pd(PPh3)4 / BaseC6_Prod6-Aryl/AminoDerivativesC6_Mech->C6_Prod

Figure 1: Divergent Pd-catalyzed pathways. C3 favors CMD mechanisms, while C6 requires standard oxidative addition into C-X bonds.

Application Protocol A: C3-Sonogashira Coupling (Ponatinib Route)

The synthesis of Ponatinib relies on the installation of a rigid ethynyl linker at the C3 position. This is a classic Sonogashira coupling, but the imidazo[1,2-b]pyridazine core requires specific handling to prevent catalyst poisoning by the N-bridgehead.

Experimental Design
  • Challenge: The N4 nitrogen can coordinate to Pd, quenching the catalyst.

  • Solution: Use of high-turnover catalysts (Pd(PPh3)4) and CuI co-catalysis to facilitate the transmetallation of the alkyne.

Step-by-Step Protocol

Target: 3-(phenylethynyl)imidazo[1,2-b]pyridazine (Model System)

ReagentEquivalentsRole
3-Bromoimidazo[1,2-b]pyridazine 1.0 equivElectrophile
Phenylacetylene 1.2 equivNucleophile
Pd(PPh3)4 0.05 equiv (5 mol%)Catalyst
CuI 0.05 equiv (5 mol%)Co-catalyst
DIPEA (Diisopropylethylamine) 2.0 equivBase
DMF (Dimethylformamide) 0.2 M Conc.Solvent (Anhydrous)

Procedure:

  • Inerting: Charge a dry Schlenk flask with 3-bromoimidazo[1,2-b]pyridazine (1.0 mmol), Pd(PPh3)4 (58 mg), and CuI (9.5 mg). Evacuate and backfill with Argon (3 cycles).

    • Expert Tip: Pd(PPh3)4 is oxygen-sensitive. Freshly recrystallized catalyst (bright yellow) significantly improves yields over oxidized (orange/brown) batches.

  • Solvation: Add anhydrous DMF (5 mL) and DIPEA (0.35 mL) via syringe under Argon flow.

    • Why DMF? High polarity solubilizes the polar heterocycle and stabilizes the Pd-intermediates.

  • Addition: Add phenylacetylene (1.2 mmol) dropwise.

  • Reaction: Stir at 65°C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should darken from yellow to dark brown/black.

  • Workup: Dilute with EtOAc (30 mL), wash with 5% LiCl solution (3x) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Expected Yield: 85–92%[1]

Application Protocol B: C6-Suzuki-Miyaura Cross-Coupling

Functionalizing the C6 position is critical for library generation. The 6-chloro derivative is commercially available but less reactive than the bromo-analog. This protocol utilizes XPhos , a bulky biaryl phosphine ligand, to facilitate oxidative addition into the challenging C-Cl bond.

Experimental Design
  • Substrate: 6-Chloroimidazo[1,2-b]pyridazine.[1][2][3]

  • Ligand Choice: XPhos or SPhos (Buchwald Ligands) are superior to PPh3 for electron-deficient heteroaryl chlorides.

Step-by-Step Protocol

Target: 6-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

ReagentEquivalentsRole
6-Chloroimidazo[1,2-b]pyridazine 1.0 equivElectrophile
4-Methoxyphenylboronic acid 1.5 equivNucleophile
Pd2(dba)3 0.02 equiv (2 mol%)Pd Source
XPhos 0.08 equiv (8 mol%)Ligand
K3PO4 (Tribasic Potassium Phosphate) 2.0 equivBase
1,4-Dioxane / Water (4:1) 0.25 M Conc.Solvent System

Procedure:

  • Catalyst Pre-complexation: In a vial, mix Pd2(dba)3 and XPhos in 1 mL of Dioxane. Stir at room temperature for 10 mins.

    • Mechanism:[3][4][5][6][7][8][9][10] This generates the active monomeric L-Pd(0) species. The solution should turn from dark purple to deep orange/red.

  • Main Setup: In a microwave vial, combine the 6-chloro substrate (1.0 mmol), boronic acid (1.5 mmol), and finely ground K3PO4.

  • Combination: Add the catalyst solution and the remaining solvent (Dioxane/Water). Cap the vial.

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

    • Expert Tip: Water is essential here. It dissolves the inorganic base and facilitates the transmetallation step involving the boronate species.

  • Purification: Filter through a Celite pad. Concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5).

Expected Yield: 75–85%

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Low Conversion (C3-Coupling) Catalyst poisoning by N-bridgehead.Switch to Pd(dppf)Cl2 . The bidentate ligand prevents formation of inactive Pd-bis(heterocycle) complexes.
Protodeboronation (Suzuki) Unstable boronic acid.Switch to Boronic Pinacol Ester (BPin) or use KHF2 to form the organotrifluoroborate salt (Molander conditions).
Homocoupling of Alkyne Excess Oxidant (O2).Rigorous degassing is required. Use the "Freeze-Pump-Thaw" method for 3 cycles if using sensitive alkynes.

Workflow Visualization: Ponatinib Intermediate Synthesis[1]

The following diagram details the industrial-relevant workflow for the synthesis of the Ponatinib core, highlighting the critical Sonogashira step.

PonatinibStartStart: 3-Bromoimidazo[1,2-b]pyridazineReagentsAdd: Ethynyl-benzamide fragmentPd(PPh3)4, CuI, DIPEA, DMFStart->ReagentsReactionReaction: Sonogashira Coupling65°C, 6h, Argon atmReagents->Reaction Oxidative AdditionWorkupWorkup: LiCl Wash (Remove DMF)Extraction (EtOAc)Reaction->Workup Transmetallation &Red. EliminationProductProduct: Ponatinib Core Intermediate(>99% Purity post-recryst)Workup->Product

Figure 2: Optimized workflow for the Sonogashira coupling in Ponatinib synthesis.

References

  • Goel, R. et al. (2023). Recent advances in the synthesis and functionalization of imidazo[1,2-b]pyridazines. RSC Advances .

  • Huang, W.S. et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[11] Journal of Medicinal Chemistry .

  • Guchhait, S.K. et al. (2011). Region-specific direct C-3 arylation of imidazo[1,2-b]pyridazines: A green approach. Journal of Organic Chemistry .

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Thermo Fisher .

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec .

Troubleshooting & Optimization

Improving the yield of 3-Chloro-2-methylimidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine Synthesis

Executive Summary

The synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1935233-51-4) is a critical workflow in the development of kinase inhibitors and neurological agents. While the imidazo[1,2-b]pyridazine scaffold is chemically robust, researchers often encounter yield bottlenecks during the cyclization of the pyridazine ring and the subsequent regioselective chlorination .

This guide provides a validated, two-step protocol designed to maximize throughput and minimize side reactions. It moves beyond standard textbook procedures to address the specific "pain points" of this synthesis: incomplete dehydration during cyclization and over-chlorination .

Validated Synthetic Pathway

The most reliable route involves the condensation of 3-aminopyridazine with a haloacetone derivative, followed by electrophilic aromatic substitution.

Step 1: Cyclization (The Hantzsch-type Condensation)
  • Reagents: 3-Aminopyridazine + 1-Chloro-2-propanone (Chloroacetone) or 1-Bromo-2-propanone.

  • Mechanism: N-alkylation of the pyridazine ring nitrogen (N2) followed by cyclization onto the exocyclic amine and dehydration.

  • Critical Control Point: The intermediate hydroxy-dihydro species often fails to dehydrate fully under mild conditions, leading to "stalled" reactions and low isolated yields.

Step 2: Regioselective Chlorination
  • Reagents: 2-Methylimidazo[1,2-b]pyridazine + N-Chlorosuccinimide (NCS).

  • Mechanism: Electrophilic Aromatic Substitution (S_EAr) at C3.

  • Critical Control Point: Position 3 is highly nucleophilic. Excess NCS or high temperatures lead to polychlorination (e.g., at C6 or C8 if unsubstituted).

Process Visualization

The following diagram illustrates the reaction logic, critical intermediates, and potential failure modes.

SynthesisPath cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 3-Aminopyridazine Inter1 Intermediate: N-Alkylated Species Start->Inter1 Reflux, EtOH NaHCO3 Reagent1 Chloroacetone (1.2 - 1.5 eq) Reagent1->Inter1 Inter2 Intermediate: Hydroxy-dihydro (Stalled Cyclization) Inter1->Inter2 Cyclization Inter2->Inter2 Failure: Incomplete Dehydration Prod1 2-Methylimidazo [1,2-b]pyridazine Inter2->Prod1 Dehydration (-H2O) Final 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Prod1->Final NCS, DCM RT, <1h SideProd Side Product: Polychlorinated Species Prod1->SideProd Excess NCS or High Temp Reagent2 NCS (1.05 eq) Reagent2->Final

Caption: Step-wise synthesis pathway highlighting the critical dehydration bottleneck (Step 1) and over-chlorination risk (Step 2).

Troubleshooting & Optimization (Q&A)

Phase 1: Cyclization Issues (Synthesis of 2-Methylimidazo[1,2-b]pyridazine)

Q1: My yield is consistently low (<40%), and the crude NMR shows broad, messy peaks.

  • Diagnosis: This is often due to polymerization of chloroacetone or incomplete dehydration . Chloroacetone is a lachrymator that degrades over time.

  • Solution:

    • Reagent Quality: Distill chloroacetone before use or switch to 1-bromo-2-propanone (generated in situ or purchased), which is more reactive and often cleaner.

    • Scavenger Base: Do not run this reaction in neutral conditions. Add sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) (1.5 - 2.0 eq) to the ethanol mixture. This neutralizes the HCl/HBr byproduct, preventing acid-catalyzed polymerization of the starting material.

    • Dehydration Push: If the intermediate "hydroxy" species persists (seen as a non-aromatic multiplet in NMR), reflux the crude material in acetic acid or ethanol with a catalytic amount of HBr for 1 hour to force dehydration.

Q2: The product is water-soluble and hard to extract.

  • Diagnosis: Imidazo[1,2-b]pyridazines are basic. If the workup is too acidic, the product remains protonated in the aqueous layer.

  • Solution:

    • Evaporate the reaction solvent (ethanol) completely.

    • Resuspend the residue in water and adjust pH to >9 using saturated Na₂CO₃ or NaOH.

    • Extract with DCM/Isopropanol (9:1) . The isopropanol helps extract the polar heterocycle.

Phase 2: Chlorination Issues (Synthesis of 3-Chloro-2-methyl...)

Q3: I see multiple spots on TLC during chlorination (Over-chlorination).

  • Diagnosis: The C3 position is extremely nucleophilic. Once chlorinated, the ring is slightly deactivated, but if excess NCS is present, chlorination will occur at C6, C7, or C8 on the pyridazine ring.

  • Solution:

    • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of NCS. Do not use an excess "just to be safe."

    • Temperature: Run the reaction at 0°C to Room Temperature . Do not heat.

    • Addition: Add NCS portion-wise over 15-20 minutes. Monitoring by TLC/LCMS is crucial; stop the reaction as soon as the starting material is consumed.

Q4: The reaction turns black/tarry.

  • Diagnosis: Radical side reactions or decomposition due to high concentration.

  • Solution:

    • Solvent: Switch to Acetonitrile (ACN) or DCM . Avoid alcohols if possible to prevent side-alkoxy chlorination.

    • Protection from Light: While not strictly photolabile, protecting the reaction from direct light can reduce radical pathways if using NCS.

Optimization Matrix

ParameterStandard ConditionOptimized ConditionRationale
Solvent (Step 1) Ethanol (Reflux)Ethanol or DME (Reflux) DME (Dimethoxyethane) allows higher temp (85°C) to drive dehydration.
Base (Step 1) None (Neutral)NaHCO₃ (1.5 eq) Neutralizes acid byproduct; prevents polymerization of halo-ketone.
Reagent (Step 1) ChloroacetoneBromoacetone Higher reactivity; often cleaner conversion at lower temperatures.
Reagent (Step 2) NCS (1.2 eq)NCS (1.0 eq) Prevents polychlorination on the pyridazine ring.
Temp (Step 2) Reflux0°C → RT The C3 position is sufficiently nucleophilic to react without heat.

References

  • Synthesis of Imidazo[1,2-b]pyridazines (General Review)

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
    • Source: NIH / PMC (Journal of Medicinal Chemistry)
    • Relevance: Establishes the core condensation protocol between 3-aminopyridazine and alpha-haloketones.
  • Chlorination Str

    • Title: Approaches to chlorination of imidazo[1,2‐α]pyridines.[1][2]

    • Source: ResearchGate / Advanced Synthesis & C
    • Relevance: Details the use of NCS and other chlorinating agents for C3-selective halogen
  • One-Pot Synthesis & Optimiz

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
    • Source: Indian Academy of Sciences
    • Relevance: Provides alternative one-pot workflows and spectral data for similar 3-substituted deriv
  • Compound Data (3-Chloro-2-methylimidazo[1,2-b]pyridazine)

    • Title: 3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4) Product Page.[3][4]

    • Source: Chemical Suppliers (Valid
    • Relevance: Confirms the specific target structure and commercial availability of reference standards.
    • (General reference for fluorinated/chlorinated heterocycles)

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for 3-aminopyridazine, chloroacetone (lachrymator), and NCS before commencing work.

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-b]pyridazines are crucial pharmacophores found in compounds developed for a range of therapeutic areas, including oncology and neurodegenerative diseases.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is extremely low, and I've isolated a major, unexpected isomer. What is the most likely side reaction?

Answer: This is the most common problem in the synthesis of the imidazo[1,2-b]pyridazine core, particularly when using the classical condensation of a 3-aminopyridazine with an α-haloketone. The issue is one of regioselectivity .

Causality: The pyridazine ring contains two nitrogen atoms. The ring nitrogen at the N1 position (not adjacent to the amino group) is often more nucleophilic than the exocyclic 3-amino group.[3] Consequently, the initial alkylation by the α-haloketone occurs preferentially at this N1 position. This leads to the formation of a stable pyridazinium salt intermediate that cannot undergo the subsequent intramolecular cyclization required to form the desired imidazo[1,2-b]pyridazine bicycle. Instead, you isolate an N-alkylated aminopyridazine derivative as the major byproduct, halting the reaction pathway and drastically reducing the yield of your target molecule.

// Nodes Start [label="3-Aminopyridazine +\nα-Bromoketone", fillcolor="#F1F3F4", style=filled]; N1_Attack [label="Side Reaction:\nN1 Alkylation (More Nucleophilic)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NH2_Attack [label="Desired Reaction:\nN-Amino Alkylation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Stable Pyridazinium Salt\n(Dead-End Byproduct)", shape=box, style=filled, fillcolor="#FBBC05"]; Intermediate [label="Key Intermediate for Cyclization", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization & Dehydration", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Imidazo[1,2-b]pyridazine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> N1_Attack [label=" Kinetically\n Favored"]; Start -> NH2_Attack [label=" Thermodynamically\n Controlled"]; N1_Attack -> Byproduct; NH2_Attack -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; } enddot Caption: Competing pathways in imidazo[1,2-b]pyridazine synthesis.

Question 2: How can I suppress the N1-alkylation side reaction and improve the yield of the desired product?

Answer: The key to solving the regioselectivity problem is to electronically deactivate the N1 ring nitrogen, thereby making the exocyclic 3-amino group the more competitive nucleophile.

The proven solution is to use a 3-amino-6-halopyridazine as your starting material. [3]

Expertise & Causality: The presence of an electron-withdrawing halogen (e.g., -Cl, -F, or -I) at the C6 position, which is adjacent to the N1 nitrogen, significantly reduces the electron density and nucleophilicity of N1 through an inductive effect.[3] This electronic manipulation effectively "steers" the α-haloketone to alkylate the desired 3-amino group, leading to the correct intermediate for cyclization. Syntheses using 3-amino-6-halopyridazines consistently result in good to excellent yields of the imidazo[1,2-b]pyridazine backbone.[3] The halogen can then be kept or used as a handle for further functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[4][5]

ProblemProbable CauseRecommended Solution
Low to no product yield; major byproduct isolated.Regioselectivity: Preferential alkylation at the N1 ring nitrogen instead of the 3-amino group.Use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material to deactivate the N1 position.[3]
Reaction is slow or incomplete.Insufficient Base/Temperature: The cyclization/dehydration step may require more forcing conditions.Use a mild base like sodium bicarbonate.[3] Gently heat the reaction (e.g., reflux in ethanol or isopropanol) and monitor by TLC until the starting aminopyridazine is consumed.
Multiple unidentified spots on TLC.Decomposition/Self-Condensation: The α-bromoketone may be unstable or prone to self-condensation, especially under harsh basic conditions or high temperatures.Add the α-bromoketone slowly to the reaction mixture. Avoid strong bases if possible. Ensure the α-bromoketone is pure before use.
Question 3: My reaction seems to have worked, but purification is difficult. What is your recommended protocol for isolating a clean product?

Answer: Purification can indeed be challenging due to the similar polarities of the product and potential byproducts. A multi-step approach is often necessary.

Trustworthy Protocol: Step-by-Step Purification

  • Initial Work-up:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • If a solid has precipitated, this is often your crude product. Filter the mixture and wash the solid sequentially with cold water and then a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

    • If no solid forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Chromatographic Purification (If Necessary):

    • Flash column chromatography is the most effective method for separating the desired product from the N1-alkylated byproduct and other impurities.

    • Stationary Phase: Silica gel (230–400 mesh).

    • Mobile Phase: Start with a less polar eluent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate. For more polar products, a dichloromethane/methanol gradient may be required.

    • Pro-Tip: The N1-alkylated byproduct is a salt and is often much more polar than the desired cyclized product. It will typically remain at the baseline of the TLC plate or require a very high percentage of methanol to elute from a silica column. The desired imidazo[1,2-b]pyridazine is a neutral, less polar molecule.

  • Recrystallization for Final Purity:

    • For achieving high analytical purity, recrystallization is highly recommended after column chromatography.

    • Solvent Selection: Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

// Nodes A [label="Reaction Mixture", fillcolor="#F1F3F4"]; B [label="Cool & Filter Precipitate?", shape=diamond, fillcolor="#FBBC05"]; C [label="Wash Solid\n(Water, Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Crude Product (Solid)", shape=ellipse, fillcolor="#E8F0FE"]; E [label="Concentrate & Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Crude Product (Oil/Residue)", shape=ellipse, fillcolor="#E8F0FE"]; G [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Are Fractions Pure?", shape=diamond, fillcolor="#FBBC05"]; I [label="Combine Fractions & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Analyze Side Fractions (e.g., NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Yes"]; B -> E [label="No"]; C -> D; E -> F; D -> G; F -> G; G -> H; H -> I [label="Yes"]; H -> L [label="No"]; I -> J; J -> K; } enddot Caption: Workflow for purification of imidazo[1,2-b]pyridazines.

Question 4: Are there alternative synthetic routes that bypass the regioselectivity issue entirely?

Answer: Yes, several modern synthetic methods have been developed that offer alternative pathways to imidazo[1,2-b]pyridazines and related structures, often with different substrate scopes and advantages.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction (3-CR) that combines an amino-heterocycle (like 3-aminopyridazine), an aldehyde, and an isocyanide in a single pot.[6][7] This method is powerful for rapidly building molecular diversity and typically proceeds under mild conditions, often avoiding the regioselectivity issues of the classical condensation.[6]

  • Metal-Catalyzed Cyclizations: Palladium and copper-catalyzed reactions have been developed for the synthesis of the imidazo[1,2-b]pyridazine core.[4] These methods can involve intramolecular C-H amination or other cross-coupling strategies. While powerful, they often require careful optimization of catalysts, ligands, and reaction conditions.

While these methods are excellent, the classical condensation of a 3-amino-6-halopyridazine with an α-haloketone remains a robust, scalable, and widely used method due to the low cost and availability of the starting materials.[3]

References

  • Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Gróf, I., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Gelin, M., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • Paidi, K.R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

Sources

Optimization of reaction conditions for imidazo[1,2-b]pyridazine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Welcome to the Reaction Optimization Help Desk

Current Status: Online 🟢 Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib analogs) and GABA ligands. However, its synthesis is often plagued by regioselectivity issues and harsh reaction conditions. This guide treats your synthesis challenges as "Support Tickets," providing root-cause analysis and validated protocols.

Ticket #001: Regioselectivity Failure (The "Wrong Nitrogen" Problem)

User Issue: "I am reacting 3-aminopyridazine with an


-bromoketone, but I'm getting a complex mixture, low yields (<20%), or a product that doesn't match the expected NMR for the [1,2-b] system."

Root Cause Analysis: The core issue is the ambident nucleophilicity of the 3-aminopyridazine starting material.

  • N2 (Adjacent to Amine): This is the required site of alkylation to form the imidazo[1,2-b]pyridazine core.[1]

  • N1 (Distal Nitrogen): In unsubstituted 3-aminopyridazine, N1 is often more nucleophilic than N2.[1] Attack at N1 leads to an acyclic salt or an unproductive intermediate that cannot cyclize to the 5-membered ring, resulting in "black tar" or decomposition.

The Fix: Steric/Electronic Steering To force the reaction to N2, you must block or deactivate N1. The industry-standard solution is to use 6-substituted-3-aminopyridazines (e.g., 6-chloro-3-aminopyridazine).[1] The substituent at C6 (adjacent to N1) sterically hinders N1 and electronically deactivates it, directing the alkylating agent to N2.

Mechanism & Troubleshooting Workflow

Regioselectivity Start 3-Aminopyridazine + α-Haloketone Decision Is C6 Substituted? Start->Decision PathA Path A: N1 Attack (Distal N) Decision->PathA No (H at C6) PathB Path B: N2 Attack (Proximal N) Decision->PathB Yes (Cl/OMe at C6) DeadEnd Acyclic Salt / Decomposition (No Cyclization) PathA->DeadEnd Dominant Pathway Intermediate N2-Alkylated Intermediate PathB->Intermediate Cyclization Cyclization with Exocyclic Amine Intermediate->Cyclization Product Imidazo[1,2-b]pyridazine (Target) Cyclization->Product

Figure 1: Mechanistic pathway showing how C6-substitution directs regioselectivity toward the desired N2-alkylation.[1]

Ticket #002: Reaction Acceleration (Thermal vs. Microwave)

User Issue: "The standard ethanol reflux takes 48 hours and the yield is inconsistent."

Technical Insight: The condensation-cyclization is a two-step process: alkylation (bimolecular) followed by dehydration (unimolecular).[1] Thermal reflux in ethanol often stalls at the intermediate salt stage. Microwave (MW) irradiation is superior because superheating (above boiling point) and dipolar polarization effects accelerate the rate-limiting dehydration step.[1]

Optimized Protocol (Microwave):

ParameterStandard ThermalOptimized Microwave
Solvent Ethanol (Abs.)[1]Ethanol or DME/Water (4:1)
Base NaHCO₃ (Solid)NaHCO₃ (2.0 equiv)
Temp 78°C (Reflux)150°C - 160°C
Time 18 - 48 Hours15 - 30 Minutes
Yield 30 - 50%75 - 90%

Step-by-Step MW Protocol:

  • Charge: In a 10 mL MW vial, add 6-chloro-3-aminopyridazine (1.0 mmol),

    
    -bromoketone (1.1 mmol), and NaHCO₃ (2.0 mmol).
    
  • Solvent: Add Ethanol (3 mL). Note: If solubility is poor, use DME/H₂O.

  • Irradiate: Set MW to 150°C (dynamic power mode) with a hold time of 20 minutes .

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water/cold ether.[1] If no precipitate, evaporate and purify via flash chromatography (DCM/MeOH).

Ticket #003: Advanced Synthesis (The GBB Route)

User Issue: "I need to install an amine at the C3 position (imidazo numbering). The standard ketone route doesn't give me this handle."

Solution: Switch to the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2] This one-pot reaction couples an aldehyde, an isocyanide, and the 3-aminopyridazine to yield 3-aminoimidazo[1,2-b]pyridazines .[1][3]

GBB Protocol:

  • Reagents: 3-aminopyridazine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.1 eq).

  • Catalyst: Sc(OTf)₃ (5 mol%) or dilute HClO₄.

  • Solvent: MeOH or TFE (Trifluoroethanol).[1]

  • Conditions: Room Temperature (24h) or MW (100°C, 10 min).

  • Outcome: Provides a scaffold with a secondary amine at C3, ideal for further library diversification.

Ticket #004: Post-Cyclization Functionalization

User Issue: "I have the core. How do I selectively functionalize C3 vs. C6?"

Chemical Logic:

  • C3 (Imidazole Ring): This position is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .[1]

  • C6 (Pyridazine Ring): If you used the 6-chloro precursor (as recommended in Ticket #001), this position is primed for Nucleophilic Aromatic Substitution (SₙAr) or Pd-catalyzed Cross-Coupling .[1]

Decision Matrix for Functionalization:

Desired ModificationReaction TypeReagents/ConditionsRegioselectivity
Bromination EASNBS, MeCN, RTExclusive to C3
Formylation Vilsmeier-HaackPOCl₃, DMFExclusive to C3
Arylation (Suzuki) Pd-CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Reacts at C6-Cl first
Amination (Buchwald) Pd-CouplingAmine, Pd₂, BINAP, NaOtBuReacts at C6-Cl first

Visual Workflow for Functionalization:

Functionalization Core 6-Chloro-imidazo[1,2-b]pyridazine Sub1 Electrophile (E+) (NBS, NIS, DMF/POCl3) Core->Sub1 Reactivity at C3 Sub2 Palladium (Pd0) (Suzuki, Buchwald) Core->Sub2 Reactivity at C6-Cl Prod1 3-Substituted Product (C-H Activation/EAS) Sub1->Prod1 Prod2 6-Substituted Product (Cross-Coupling) Sub2->Prod2

Figure 2: Divergent functionalization strategy based on electronic properties of the scaffold.

References
  • Synthesis and Regioselectivity (The "Halogen Effect")

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[1][4]

    • Source:Journal of Medicinal Chemistry / NIH PMC.
    • Key Finding: Confirms that in unsubstituted 3-aminopyridazine, N1 is most nucleophilic, hampering synthesis.[1][4] Introduction of a halogen at C6 directs alkylation to N2.

    • URL:[Link]

  • Microwave Optimization

    • Title: Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof (Patent WO2013134219A1).[1]

    • Source: Google Patents.[1]

    • Key Finding: Describes microwave protocols (160°C, 1000s)
    • URL
  • Groebke-Blackburn-Bienaymé (GBB)

    • Title: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction.[1][3]

    • Source:Synlett (via ResearchG
    • Key Finding: Establishes the GBB multicomponent reaction as a valid route for 3-amino-imidazo[1,2-b]pyridazines.
    • URL:[Link]

  • Metal-Catalyzed Functionalization

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][5]

    • Source:ChemistrySelect (via ResearchGate).[1]

    • Key Finding: Comprehensive review on Pd/Cu catalyzed functionalization
    • URL:[Link]

Sources

Overcoming low reactivity of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity & Steric Hindrance at the C-3 Position Document ID: TSP-IMP-3CL-001 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Triage

The Problem: You are likely experiencing stalled conversion or recovered starting material when attempting to functionalize 3-Chloro-2-methylimidazo[1,2-b]pyridazine .

The Root Cause: While the imidazo[1,2-b]pyridazine core is generally reactive, this specific scaffold presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The bridgehead nitrogen (N-1) and the pyridazine ring withdraw electron density, making the C-Cl bond at position 3 stronger and less prone to oxidative addition compared to bromides or iodides.

  • Steric Shielding (The Critical Factor): The 2-methyl group exerts significant steric pressure on the adjacent 3-position. This blocks the approach of bulky palladium species (specifically during the oxidative addition and transmetalation steps), rendering standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) ineffective.

Quick Diagnostic:

  • Are you using Pd(PPh₃)₄?Stop. It is too bulky and not electron-rich enough.

  • Are you trying S_NAr?Stop. The C-3 position is not sufficiently electrophilic for direct nucleophilic displacement without strong activating groups at C-6.

  • Are you seeing side products in lithiation?Warning. The 2-methyl protons are acidic; you may be triggering lateral lithiation instead of Halogen-Metal Exchange (HME).

Troubleshooting Workflows (Interactive Q&A)

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Question: "My Suzuki coupling with a boronic acid is stuck at <10% conversion after 24 hours. I'm using Pd(PPh₃)₄/Na₂CO₃ in DME. What do I change?"

Technical Solution: Standard triphenylphosphine ligands are ineffective here. You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are electron-rich (to facilitate oxidative addition into the sluggish C-Cl bond) and bulky yet flexible (to accommodate the 2-Me steric clash).

Recommended System:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Precatalysts ensure active Pd(0) generation).

  • Ligand: XPhos (for general arylation) or SPhos (for highly hindered partners).

  • Base: K₃PO₄ (anhydrous) is superior to carbonates for hindered chlorides.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

Protocol 1: High-Efficiency Suzuki Coupling for Sterically Hindered Chlorides

  • Charge: Reactor with 3-Chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (2–5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite, extract with EtOAc.

User Question: "I need to install an amine at C-3 (Buchwald-Hartwig). Standard conditions failed."

Technical Solution: The 2-methyl group makes the reductive elimination step difficult if the ligand is too bulky, but oxidative addition is impossible if the ligand is too small/weak. Use BrettPhos or RuPhos for primary/secondary amines.

Protocol 2: C-N Bond Formation

  • Catalyst: RuPhos Pd G3 (2–5 mol%).

  • Base: NaOtBu (Strong base required; ensure substrate stability).[1]

  • Solvent: Toluene or t-Amyl Alcohol at 100°C.

Module B: Metal-Halogen Exchange (Lithiation)

User Question: "I tried n-BuLi at -78°C to generate the nucleophile, but I got a mixture of products and low electrophile trapping."

Technical Solution: You likely encountered Lateral Lithiation .[2] The protons on the 2-methyl group are acidic (pKa ~28–30). Strong alkyllithiums (n-BuLi) can deprotonate the methyl group competitively with the Cl-Li exchange.

The Fix: Use Turbo-Grignard (iPrMgCl·LiCl) . It is selective for the Halogen-Metal exchange (insertion) and generally will not deprotonate the 2-methyl group at controlled temperatures.

Protocol 3: Selective Magnesiation (Turbo-Grignard)

  • Dissolve: Substrate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool: Bring to -15°C (Do not go to -78°C; Mg exchange is slower than Li).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 1–2 hours. Monitor by quenching an aliquot with D₂O (look for deuterium incorporation at C-3 via NMR).

  • Quench: Add electrophile (aldehyde, ketone, etc.) and warm to RT.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for optimizing reactivity and the steric map of the molecule.

ReactivityGuide Start Problem: Low Reactivity of 3-Cl-2-Me-Imidazo[1,2-b]pyridazine ReactionType Identify Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Suzuki Lithiation Metal-Halogen Exchange (Lithiation/Grignard) ReactionType->Lithiation SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr SuzukiCheck Are you using Pd(PPh3)4? Suzuki->SuzukiCheck LiCheck Are you using n-BuLi? Lithiation->LiCheck SNArFail FAIL: C-3 is not electrophilic enough without strong EWG at C-6. SNAr->SNArFail SuzukiFail FAIL: Steric bulk of 2-Me blocks Pd approach. SuzukiCheck->SuzukiFail Yes SuzukiSol SOLUTION: Switch to XPhos Pd G3 or SPhos Pd G3 SuzukiCheck->SuzukiSol No (Still failing) SuzukiFail->SuzukiSol LiFail RISK: Lateral Lithiation of 2-Methyl group LiCheck->LiFail Yes LiSol SOLUTION: Use Turbo-Grignard (iPrMgCl·LiCl) at -15°C LiCheck->LiSol No LiFail->LiSol

Caption: Decision tree for troubleshooting reactivity issues. Note the distinct pathways for catalytic vs. stoichiometric metalation.

Comparative Data: Ligand Performance

The table below summarizes the expected performance of various catalytic systems for the Suzuki coupling of 3-chloro-2-methylimidazo[1,2-b]pyridazine with phenylboronic acid.

Catalyst SystemLigand ClassYield (24h)Analysis
Pd(PPh₃)₄ Monodentate Arylphosphine< 10%Fail. Ligand cone angle is large; Pd center is not electron-rich enough for C-Cl insertion.
Pd(dppf)Cl₂ Bidentate Phosphine15-30%Poor. Bite angle improves stability, but still struggles with the ortho-methyl sterics.
Pd(OAc)₂ / Xantphos Wide Bite Angle30-50%Moderate. Better, but Xantphos is often better suited for C-N coupling (Buchwald) than Suzuki here.
XPhos Pd G3 Dialkylbiaryl Phosphine > 90% Optimal. Ligand structure creates a "pocket" that accommodates the 2-Me group while boosting electron density at Pd.
SPhos Pd G3 Dialkylbiaryl Phosphine > 90% Optimal. Specifically designed for extreme steric hindrance.

References & Authority

  • Imidazo[1,2-b]pyridazine Functionalization:

    • Source: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[3]

    • Relevance: Defines the baseline reactivity of the scaffold and confirms the C-3 position as the primary site for Pd-coupling, provided sterics are managed.

    • URL:

  • Buchwald-Hartwig Optimization:

    • Source: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

    • Relevance: Provides the mechanistic justification for using Precatalysts (G3/G4) and bulky ligands (BrettPhos) to overcome the "ortho-effect" of the 2-methyl group.

    • URL:

  • Lateral Lithiation Risks:

    • Source: Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea (Analogous Reactivity).

    • Relevance: Highlights the risk of deprotonating ortho-methyl groups in nitrogen heterocycles when using strong lithium bases, supporting the recommendation for Turbo-Grignard.

    • URL:

  • Suzuki Coupling on Hindered Substrates:

    • Source: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling.[4]

    • Relevance: Establishes the hierarchy of reactivity (C-6 vs C-3) and the necessity of optimized bases (K3PO4) for chlorinated positions.

    • URL:

Sources

Technical Support Center: Stability & Handling of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Alert: The "Acid Trap"

Executive Summary: Researchers frequently report unexpected degradation of 3-Chloro-2-methylimidazo[1,2-b]pyridazine (and its derivatives) during acidic workups or storage in acidic HPLC mobile phases.[1] While the imidazo[1,2-b]pyridazine core is generally robust, the C3-Chloro substituent becomes highly labile upon protonation of the scaffold.[1]

The Core Issue: Under aqueous acidic conditions (pH < 4), the N1 nitrogen protonates.[1] This transforms the heterocycle into a highly electron-deficient species, activating the C3 position for Nucleophilic Aromatic Substitution (


) .[1] Water acts as the nucleophile, displacing the chloride to form the 3-hydroxy intermediate, which rapidly tautomerizes to the thermodynamically stable 3-oxo-2,3-dihydroimidazo[1,2-b]pyridazine (lactam form) .[1]

Impact:

  • Mass Shift: Observation of [M-18] peak (Loss of Cl [-35.5] + Gain of OH [+17] ≈ -18 amu).[1]

  • Potency Loss: The lactam is typically inactive in kinase assays (e.g., TAK1, Tyk2 targets).[1]

  • Purification Failure: The lactam has significantly different polarity, often co-eluting or precipitating unexpectedly.[1]

Mechanistic Insight (Visualization)[1][2]

The following diagram details the degradation pathway. Understanding this mechanism is crucial for selecting appropriate quenching and mobile phase conditions.

HydrolysisMechanism cluster_legend Legend Start 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Protonated N1-Protonated Intermediate (Highly Electrophilic C3) Start->Protonated + H+ Acid Acidic Medium (pH < 4) Acid->Protonated Transition Water Attack (S_NAr at C3) Protonated->Transition + H2O Product 3-Oxo-derivative (Lactam Tautomer) [M-18 amu] Transition->Product - HCl key Blue: Stable SM | Red: Trigger | Yellow: Reactive Interm. | Black: Degradant

Figure 1: Acid-mediated hydrolytic dechlorination mechanism of the 3-chloroimidazo[1,2-b]pyridazine scaffold.[1][2]

Diagnostic Workflow & Troubleshooting

Use this section to identify if your experimental issues are related to this specific stability profile.

Symptom: Unexpected Mass Spec Data
ObservationDiagnosisRoot CauseCorrective Action
Mass Shift -18 amu Hydrolysis (Cl

OH)
Prolonged exposure to aqueous acid (e.g., 0.1% TFA) or heat during workup.[1]Switch to neutral mobile phase (Ammonium Formate/Bicarbonate).[1] Avoid heating in acid.
Mass Shift +16 amu Oxidation (N-oxide)Presence of peracids or aggressive oxidants during synthesis.Use mild oxidants; ensure inert atmosphere.
Mass Shift +14 amu MethylationUse of Methanol/HCl (formation of methyl ether via

).[1]
Replace MeOH with ACN or THF during acidic steps.
Symptom: HPLC/LCMS Anomalies
ObservationDiagnosisRoot CauseCorrective Action
Split Peaks TautomerismThe 3-hydroxy/3-oxo forms exist in equilibrium, often separating on C18 columns.Isolate the peak; NMR will likely show the lactam (C=O signal ~160-170 ppm).[1]
Fronting/Tailing ProtonationBasic N1 interacts with silanols on the column.Add a modifier: 10mM Ammonium Acetate (pH 5-6) or 0.1% Triethylamine (if detection allows).[1]
Interactive Troubleshooting Decision Tree

TroubleshootingTree Start Issue Detected CheckMass Check LCMS Mass Start->CheckMass IsMminus18 Is Mass [M-18]? CheckMass->IsMminus18 IsMplus14 Is Mass [M+14]? IsMminus18->IsMplus14 No Hydrolysis Diagnosis: Hydrolytic Dechlorination (Cl replaced by OH/Oxo) IsMminus18->Hydrolysis Yes Solvolysis Diagnosis: Solvolysis (Cl replaced by OMe) IsMplus14->Solvolysis Yes Stable Scaffold likely intact. Check other reagents. IsMplus14->Stable No Action1 Action: Remove TFA/Acid Switch to NH4OAc buffer Hydrolysis->Action1 Action2 Action: Avoid MeOH in acid Use ACN/DCM Solvolysis->Action2

Figure 2: Rapid diagnostic logic for identifying 3-chloro-imidazo[1,2-b]pyridazine degradation.

Validated Protocols

Protocol A: Stability Stress Test

Use this protocol to validate if your specific derivative is acid-labile before scaling up.

  • Preparation: Dissolve 1 mg of the compound in 100

    
    L DMSO.
    
  • Acid Challenge: Add 900

    
    L of 1N HCl (aq) .
    
  • Incubation: Incubate at 50°C for 1 hour.

  • Analysis: Inject immediately onto LCMS (using a neutral mobile phase if possible).

  • Pass Criteria: >95% retention of the parent peak area.

    • Note: 3-Chloro derivatives often show ~10-20% degradation under these specific conditions [1].

Protocol B: Safe Workup (Quenching Acidic Reactions)

Standard workups often generate localized heat and low pH pockets that destroy the C-Cl bond.[1]

  • Cooling: Cool the reaction mixture to 0°C (Ice/Water bath).

  • Dilution: Dilute with an inert solvent (EtOAc or DCM) before quenching.[1]

  • Buffering: Do NOT quench with water or 1N NaOH directly.

    • Recommended: Quench by slow addition of saturated aqueous NaHCO

      
        or Phosphate Buffer (pH 7.4) .[1]
      
  • Extraction: Keep the aqueous layer pH > 5 during extraction.

  • Drying: Use Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic) if the compound is ultra-sensitive.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use TFA in my preparative HPLC purification? A: Proceed with extreme caution. While 0.1% TFA is standard, the concentration of acid increases significantly during fraction evaporation (SpeedVac/Rotovap), creating a "hot acid" environment.[1]

  • Recommendation: Use Formic Acid (0.1%) (weaker acid) or, preferably, 10mM Ammonium Bicarbonate (pH 10) .[1] Imidazo[1,2-b]pyridazines are generally stable in mild base [2].[1]

Q2: Why is the 3-position so reactive compared to the 6-position? A: The imidazo[1,2-b]pyridazine ring system is electronically polarized.[1] The N1 atom is the most basic site.[1] Upon protonation, the resonance structures place significant positive charge density on C3, making it highly electrophilic.[1] The C6 position is prone to


 but usually requires transition metal catalysis (e.g., Buchwald-Hartwig) or strong nucleophiles, whereas C3 is activated simply by acid [3, 4].[1]

Q3: I see a precipitate forming in my HPLC vial after 24 hours. What is it? A: If your solvent is acidic (e.g., Water/ACN + 0.1% TFA), the precipitate is likely the HCl salt of your compound (if stable) or the lactam degradation product (which has poor solubility in organic solvents).[1] Re-dissolve in DMSO and run a check. If the mass has changed, it is the lactam.[1]

References

  • Goel, R. et al. (2021).[1] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[1] Link[1][3]

  • Bouché, M. et al. (2021).[1] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." RSC Medicinal Chemistry, 12, 123-134.[1] Link

  • Liang, J. et al. (2019).[1] "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry, 62(20), 9172–9187.[1] Link[1]

  • Kamel, S. et al. (2010).[1] "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." Journal of Medicinal Chemistry, 53(15), 5644–5655.[1] Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

Technical Support Center: Stability & Degradation of Imidazo[1,2-b]pyridazines

[1]

Current Status: Operational Scope: Degradation Pathways, Troubleshooting, and Stability Protocols Audience: Medicinal Chemists, Analytical Scientists, CMC Leads[1]

Executive Summary: The Stability Profile

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in kinase inhibitor discovery (e.g., Ponatinib, Takinib).[1] While the bicyclic aromatic core itself exhibits high thermal stability due to its aromaticity (10

1

Critical Vulnerabilities:

  • Linker Susceptibility: The scaffold is rarely the first point of failure. Degradation typically initiates at the C3-substituents (often alkynes or amides) or C6-solubilizing groups (piperazines/morpholines).[1]

  • Oxidative Liability: Nitrogen-rich side chains are prone to N-oxidation (M+16).[1]

  • Hydrolytic Hydration: If a C3-alkyne linker is present (common in this class), it is highly susceptible to acid-catalyzed hydration, forming ketones.[1]

Troubleshooting Guide (FAQ)

Category A: Mass Spectrometry & Impurity Profiling[2][3]

Q1: I observe a new impurity peak at M+16 and M+32 in my LC-MS chromatogram after storage. Is the imidazo[1,2-b]pyridazine ring oxidizing?

  • Diagnosis: Likely N-Oxidation , but not typically on the core ring nitrogens first.[1]

  • Technical Insight: While the bridgehead nitrogen (N1) and pyridazine nitrogen (N4) can theoretically oxidize, they are less basic than aliphatic amine side chains.[1] In Ponatinib studies, the primary M+16 degradant (Imp-D/DP-5) is the N-oxide of the piperazine tail .

  • Action: Check your C6-substituents. If you have a piperazine, morpholine, or dimethylamine tail, this is your oxidation site.[1] Use antioxidants (e.g., sodium metabisulfite) during sample prep if this is an artifact.[1]

Q2: My compound is losing potency in acidic media, and I see a mass shift of +18 Da. What is happening?

  • Diagnosis: Hydration of the C3-Alkyne Linker .

  • Technical Insight: Many imidazo[1,2-b]pyridazines (like Ponatinib) are linked to the rest of the molecule via an ethynyl group at C3.[1] Under acidic conditions (and elevated temperature), this triple bond undergoes hydration to form a ketone (e.g., 3-(2-(imidazo[1,2-b]pyridazin-3-yl)acetyl)-...).[1] This destroys the rigid linear geometry required for kinase binding.

  • Action: Avoid prolonged exposure to low pH (<2).[1] If the alkyne is essential for potency, store in solid state and protect from moisture.

Q3: We see a degradation product corresponding to the cleavage of the molecule. Does the ring open?

  • Diagnosis: Amide/Linker Hydrolysis (More likely than ring opening).[1]

  • Technical Insight: The imidazo[1,2-b]pyridazine ring is robust.[1] "Cleavage" usually refers to the hydrolysis of the amide bond connecting the core to the "tail" of the drug. For example, alkaline degradation of Ponatinib yields 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid (DP-4), retaining the core but losing the tail.[1]

  • Exception: Extreme nucleophilic attack (e.g., hydrazine, strong alkoxides) at high temperatures can attack C6 or C8, but this is rare in standard stability testing.[1]

Deep Dive: Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation vectors using a generic Ponatinib-like model (Imidazo[1,2-b]pyridazine with C3-alkyne and C6-piperazine).

Pathway Visualization

DegradationPathwaysParentImidazo[1,2-b]pyridazineParent Compound(e.g., Ponatinib)OxCondOxidative Stress(H2O2 / Air)Parent->OxCondAcidCondAcidic Stress(HCl / H2O)Parent->AcidCondBaseCondAlkaline Stress(NaOH)Parent->BaseCondLightCondPhotolysis(UV/Vis)Parent->LightCondNOxideN-Oxide Impurity(M+16)[Oxidation of Side Chain]KetoneKetone Derivative(M+18)[Alkyne Hydration]AcidCarboxylic Acid Fragment(Cleavage of Amide)PhotoPhotolytic Degradants(Radical/Cyclization)OxCond->NOxideN-oxidation ofaliphatic aminesAcidCond->KetoneHydration ofC3-alkyne linkerBaseCond->AcidHydrolysis ofAmide LinkerLightCond->PhotoRadical mechanisms

Figure 1: Primary degradation pathways for Imidazo[1,2-b]pyridazine derivatives containing common medicinal chemistry linkers (alkynes, amides) and solubilizing tails.[1]

Detailed Mechanism Descriptions
1. Alkyne Hydration (Acid-Catalyzed)
  • Mechanism: Protonation of the C3-ethynyl triple bond forms a vinyl cation, which is trapped by water. Tautomerization yields the ketone.

  • Relevance: High. Observed in Ponatinib as Impurity DP-3 .

  • Impact: Complete loss of kinase inhibitory activity due to steric clash and loss of linearity.

2. N-Oxidation (Oxidative) [1]
  • Mechanism: Electrophilic attack of oxygen (from peroxides or metabolic CYP450) on the lone pair of nitrogen.

  • Selectivity: Aliphatic amines (piperazines) > Pyridazine nitrogens > Amide nitrogens.[1]

  • Relevance: High. Observed as Impurity DP-5 (N-oxide).[1][2]

3. Amide Hydrolysis (Alkaline)
  • Mechanism: Nucleophilic attack of hydroxide on the carbonyl carbon of the amide linker.

  • Relevance: Moderate. Requires high pH (>10) or elevated temperature.[1] Yields the carboxylic acid fragment (e.g., DP-4 ).[1]

Standardized Stability Protocols

To validate the stability of your specific imidazo[1,2-b]pyridazine derivative, use this self-validating forced degradation protocol.

Protocol: Forced Degradation Matrix
StressorConditionDurationExpected Outcome (Target)Notes
Acid Hydrolysis 0.1 N HCl, 60°C1–5 Days5–20% DegradationMonitor for M+18 (Ketone).[1] If stable, increase to 1.0 N HCl.
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Hours5–20% DegradationMonitor for Amide Cleavage (Carboxylic acid formation).[1]
Oxidation 3% H₂O₂2–24 Hours5–20% DegradationMonitor for M+16 (N-Oxide).[1] Differentiate core vs. side-chain oxidation via MS/MS.
Photolysis 1.2 million lux hours5–10 DaysVariableImidazo[1,2-b]pyridazines absorb UV.[1] Protect samples with foil controls.
Thermal 60°C / 75% RH7–14 Days<5% DegradationSolid-state stability check.
Analytical Method Parameters (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect), 3.5 µm.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 4.5–6.0)[1]

    • B: Acetonitrile or Methanol[2][3]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV 254 nm (Core absorption) & 280 nm.[1]

References

  • Degradation Profiling of Ponatinib: Golla, V. M., et al. (2023).[1][4] "LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib...". Journal of Pharmaceutical and Biomedical Analysis.

  • Imidazo[1,2-b]pyridazine Scaffold Review: Garrido, A., et al. (2021).[1] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review". European Journal of Medicinal Chemistry.

  • Synthesis and Stability: Goel, R., et al. (2024).[1] "Exploring the untapped pharmacological potential of imidazopyridazines". RSC Advances.

  • Ponatinib Impurity Identification: Wang, J., et al. (2024).[1][3] "Chromatographic analysis of ponatinib and its impurities...". Frontiers in Chemistry.

Technical Support Center: Suzuki Coupling of Halo-Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with the imidazo[1,2-b]pyridazine scaffold. It is structured to provide immediate, actionable solutions to experimental failures, grounded in mechanistic understanding.

Ticket Subject: Optimization and Troubleshooting of Pd-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist Scaffold Profile: Imidazo[1,2-b]pyridazine (Privileged Kinase Inhibitor Scaffold)

System Overview & Reactivity Profile

Before diagnosing specific failures, you must understand the electronic "personality" of your substrate. The imidazo[1,2-b]pyridazine ring is electronically amphoteric, creating distinct reactivity zones that dictate catalyst choice.

PositionCharacterElectronic NaturePreferred ReactionReactivity in Suzuki (OA)
C-3 NucleophilicElectron-Rich (Pyrrole-like)Electrophilic Aromatic Substitution (EAS)High (typically Brominated)
C-6 ElectrophilicElectron-Deficient (Pyridazine-like)Nucleophilic Aromatic Substitution (SNAr)Low (typically Chlorinated)

The "Standard" Substrate: 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1]

  • Regioselectivity Rule: Palladium will insert into the C-3 Bond (C-Br) first due to the weaker bond-dissociation energy of C-Br vs. C-Cl, despite C-6 being more electron-deficient (which usually favors oxidative addition).

  • The Trap: If you need to couple at C-6, you must either (a) complete the C-3 coupling first or (b) use specialized ligands (e.g., Buchwald G3/G4) that can activate the inert C-6 chloride.

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic gate to identify the root cause of your reaction failure.

Troubleshooting Start START: Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd Yes (SM Gone) CatalystDead ISSUE: Catalyst Deactivation CheckSM->CatalystDead No (SM Intact) SideReactions ISSUE: Side Reactions CheckProd->SideReactions No Product LigandChoice Action: Switch to electron-rich, bulky ligand (XPhos, SPhos) CatalystDead->LigandChoice BaseIssue ISSUE: Base/Boronate Mismatch CatalystDead->BaseIssue If Ligand OK Dehal Result: Protodehalogenation (H replaces Halogen) SideReactions->Dehal Check LCMS for M-Br+H Deboron Result: Protodeboronation (Boronic acid hydrolysis) SideReactions->Deboron Check LCMS for Ar-H

Figure 1: Decision tree for diagnosing Suzuki coupling failures.

Issue-Specific Troubleshooting Guides

Issue 1: "My reaction is stuck. Starting material is untouched."

Diagnosis: Oxidative Addition Failure or Catalyst Poisoning. The imidazo[1,2-b]pyridazine scaffold contains basic nitrogens (N-1, N-5) that can coordinate to Palladium, displacing ligands and forming an inactive "Palladium Black" complex.

  • Solution A: The "Throw More Pd" Approach (Inefficient)

    • Increasing Pd(PPh3)4 to 10 mol%.

  • Solution B: The Ligand Switch (Recommended)

    • Switch to biaryl phosphine ligands (Buchwald Ligands). These are bulky and electron-rich, preventing N-coordination and accelerating oxidative addition into the C-Cl bond.

    • Recommendation: Use XPhos-Pd-G2 or SPhos-Pd-G2 .

  • Solution C: The "Masking" Strategy

    • If N-coordination is severe, run the reaction in acidic media (not possible for Suzuki) or use a weaker base (K3PO4) to reduce the effective concentration of free nitrogen lone pairs, although steric bulk (Ligand) is the primary fix.

Issue 2: "I see a peak with Mass [M-Br+H]. My halogen is gone!"

Diagnosis: Protodehalogenation. This occurs when the Pd-Aryl intermediate undergoes reduction instead of transmetallation. This is common with electron-rich scaffolds like the C-3 position of imidazo[1,2-b]pyridazine.

  • Cause: Presence of hydride sources (alcohols like EtOH/MeOH) or excessive heat.

  • Fix:

    • Solvent Swap: Switch to strictly aprotic solvents: 1,4-Dioxane or DMF . Avoid Ethanol/Water mixtures if this side reaction is dominant.

    • Base Swap: Switch from alkoxide bases (NaOMe) to Carbonates (Cs2CO3) or Phosphates (K3PO4).

Issue 3: "My Boronic Acid is disappearing, but no product forms."

Diagnosis: Protodeboronation.[2][3] Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are notoriously unstable and hydrolyze rapidly under basic aqueous conditions.

  • Fix 1: MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates.[3] These slowly release the active boronic acid, keeping its concentration low and preventing decomposition.

  • Fix 2: Anhydrous Conditions: Use K3PO4 (finely ground) in anhydrous DMF or Toluene at 100°C. Trace water (from the base) is usually sufficient for the catalytic cycle without promoting bulk hydrolysis.

Standardized Protocols

Protocol A: The "Gold Standard" (C-3 Bromide Coupling)

Use this for the initial functionalization of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 – 1.5 equiv

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Robust against air/moisture.

    • Base: 2M Na2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Combine solid reagents in a microwave vial.

    • Add Dioxane and aqueous base.

    • Sparge with Nitrogen for 5 minutes (Critical step to prevent homocoupling).

    • Heat to 80–100°C for 2–4 hours (or MW 110°C for 30 min).

  • Expected Outcome: Exclusive coupling at C-3. The C-6 Chloride remains intact.

Protocol B: The "Difficult" Coupling (C-6 Chloride)

Use this when C-3 is already substituted, or if you must couple the chloride.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 – 2.0 equiv[4]

    • Catalyst: XPhos-Pd-G2 (2–5 mol%) — Required for unactivated chlorides.

    • Base: K3PO4 (3.0 equiv)

    • Solvent: THF/Water (10:1) or Toluene/Water (10:1).

  • Procedure:

    • Degas solvents thoroughly.

    • Heat to 100°C (Reflux) overnight.

    • Note: If conversion is low, add 2 mol% additional catalyst after 12 hours.

Frequently Asked Questions (FAQs)

Q: Can I do a one-pot bis-coupling at C-3 and C-6? A: Yes, but it requires careful thermal control.

  • Step 1: Add 1.0 eq of Boronic Acid A, Pd(PPh3)4, and Na2CO3. Heat to 60°C. (Couples C-3 Br).

  • Step 2: Once C-3 is complete, add 1.5 eq of Boronic Acid B and raise temp to 110°C. (Couples C-6 Cl).

  • Warning: If Boronic Acid A is in excess, you may get double addition of A.

Q: Why is my product turning black during purification? A: Imidazo[1,2-b]pyridazines are excellent ligands for Palladium. The "black" is residual Pd.

  • Fix: Treat your crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 30 minutes before concentrating. Alternatively, wash with aqueous Sodium Diethyldithiocarbamate.

Q: I need to install an amine at C-6. Should I use Suzuki? A: No. The C-6 position is highly electron-deficient. Use Buchwald-Hartwig Amination or even uncatalyzed SNAr (Nucleophilic Aromatic Substitution) if the amine is nucleophilic enough. Heating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an amine in DMSO/DIPEA often installs the amine at C-6 without touching the C-3 Bromide.

References

  • Imidazo[1,2-b]pyridazine Review & Reactivity

    • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
    • Source: ResearchGate.

  • Regioselectivity (C-3 vs C-6)

    • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.[5] (Analogous reactivity pattern).

    • Source: NIH/PubMed.

  • C-6 Functionalization (Amination vs Coupling)

    • An efficient synthesis of C-6 amin
    • Source: Taylor & Francis Online.

  • General Suzuki Troubleshooting (Boronic Acid Instability)

    • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
    • Source: BenchChem.[3]

  • Catalyst Selection (Buchwald Ligands)

    • The Suzuki Reaction - Myers Group Handout. (Detailed ligand effects).[6]

    • Source: Harvard University.

Sources

Technical Support Center: Catalyst Optimization for Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Loading & Reaction Optimization Applicable Scaffolds: Imidazo[1,2-b]pyridazine (e.g., Ponatinib intermediates, TAK1 inhibitors)

Executive Summary: The "Nitrogen Trap"

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib). However, its nitrogen-rich 5,6-fused system presents a specific challenge: Catalyst Sequestration .

The pyridazine nitrogens (N1/N5) can act as competitive ligands, coordinating to the electrophilic Palladium(II) center. This creates an off-cycle resting state, effectively "poisoning" the catalyst. Consequently, researchers often overcompensate with high catalyst loadings (5–10 mol%), leading to metal scavenging issues later in development.

This guide provides the protocols to transition from "brute force" screening to rational catalyst economy.

Diagnostic Hub: Troubleshooting Reaction Failure

Use this matrix to diagnose why your cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) is failing or stalling.

SymptomProbable CauseTechnical InsightCorrective Action
Reaction stalls at ~40-60% conversion Catalyst Deactivation (Poisoning)The substrate/product concentration of N-heterocycles has reached a critical threshold, outcompeting the phosphine ligand for Pd.Do NOT add more Pd. Switch to a ligand with higher binding affinity (e.g., Xantphos, SPhos) or steric bulk (Buchwald G3/G4 precatalysts) to prevent N-coordination.
High Homocoupling (Biaryl formation) Catalyst Loading Too HighExcess Pd(0) facilitates disproportionation or oxidative homocoupling before engaging the oxidative addition partner.Reduce Loading. Perform the "Half-Log Titration" (See Section 3).
Black Precipitate (Pd Black) Ligand dissociation / AggregationThe catalytic cycle is collapsing; Pd(0) is aggregating into inactive nanoparticles.Increase Ligand:Metal ratio (e.g., from 1:1 to 2:1) or switch to a precatalyst (e.g., Pd(dppf)Cl2·DCM) rather than in-situ mixing.
No Reaction (C3 Position) Incorrect Electrophile ChoiceThe C3 position is nucleophilic. If trying to couple at C3, you likely need a C3-Halo intermediate (I/Br) and a Boronic Acid partner.Ensure C3 is halogenated (NIS/NBS). If attempting direct C-H activation, ensure temperature >100°C and use a carboxylate base (PivOH/Cs2CO3).
Visualization: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing reaction stalls based on conversion and byproduct profile.

TroubleshootingFlow Start START: Reaction Analysis CheckConv Check Conversion (LCMS/HPLC) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv Stalled Stalls at 40-60% CheckConv->Stalled FullConv High Conversion, Low Yield CheckConv->FullConv OxAdd Issue: Oxidative Addition Failure Action: Switch to Pd-G3/G4 Precatalysts LowConv->OxAdd Substrate Intact Poison Issue: Catalyst Poisoning (N-Coordination) Action: Increase Ligand Sterics (e.g., XPhos) Stalled->Poison Catalyst Death Homo Issue: Homocoupling/Dehalogenation Action: Reduce Loading & Check Base FullConv->Homo Byproducts Found

Core Protocol: Determining Minimum Effective Loading (MEL)

Do not rely on standard 5 mol% screenings. Use this "Variable Excess" protocol to determine the precise loading required for your specific imidazo[1,2-b]pyridazine substrate.

The "Half-Log" Titration Method

This method uses parallel micro-reactions to identify the inflection point where catalyst loading becomes rate-limiting.

Reagents Required:

  • Stock A: Substrate (Imidazo-pyridazine halide) + Coupling Partner + Base in solvent.

  • Stock B: Catalyst Solution (High Concentration).

Protocol Steps:

  • Prepare Master Mix: Dissolve limiting reagents (1.0 equiv) and base (2-3 equiv) in the reaction solvent. Distribute into 5 vials (V1–V5).

  • Dose Catalyst: Add catalyst stock to create a logarithmic gradient:

    • V1: 5.0 mol% (Standard Control)

    • V2: 1.0 mol%

    • V3: 0.5 mol%

    • V4: 0.1 mol%

    • V5: 0.05 mol%

  • Run & Monitor: Heat all vials simultaneously. Sample at T=1h and T=4h .

  • Analyze (Visual & HPLC):

    • Visual: If V1 is black (Pd aggregation) but V3 is clear/orange, V1 is overloaded.

    • HPLC: Plot Yield vs. Loading.

  • Interpretation:

    • Plateau: If V2 (1%) and V1 (5%) have identical yields, 1% is your new maximum.

    • Drop-off: The MEL is the lowest loading before yield drops by >5%.

Target Metric: For industrial scalability (e.g., Ponatinib synthesis), aim for <0.1 mol% loading with TOF (Turnover Frequency) > 1000 h⁻¹.

Deep Dive: The Mechanism of N-Poisoning

Why does this scaffold kill catalysts? The imidazo[1,2-b]pyridazine core contains a "pyridyl-like" nitrogen at position 5 (or 1 depending on numbering convention) that is highly Lewis basic.

Visualization: The "Off-Cycle" Trap

Caption: The parasitic pathway where the substrate arrests the catalytic cycle.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Trap OFF-CYCLE TRAP (Pd-N Coordination) OxAdd->Trap + Imidazo Substrate (N-binding) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Trap->Pd0 Slow Release (Heat)

Frequently Asked Questions (FAQs)

Q: Does the reactivity differ between the C3 and C6 positions? A: Yes, fundamentally.

  • C6 Position (Electrophilic): Reacts similarly to a pyridine. It requires a halogen handle (Cl/Br) and undergoes standard Suzuki/Buchwald coupling. Optimization Tip: Use electron-rich ligands (e.g., substituted ferrocenes like dppf) to facilitate oxidative addition into the electron-deficient ring [1].

  • C3 Position (Nucleophilic): This position is electron-rich. It is easily halogenated (NIS) for subsequent coupling, or used in direct C-H activation. Optimization Tip: C3-couplings often require higher temperatures (80–100°C) to overcome the steric hindrance of the fused ring system [2].

Q: I am synthesizing a Ponatinib analog. Which catalyst system is standard? A: For the Sonogashira coupling at C3 (alkyne introduction), the industrial standard often utilizes PdCl2(PPh3)2 or Pd(dppf)Cl2 with CuI as a co-catalyst. However, recent "green" optimizations have shown success with Pd-nanoparticles or [(cinnamyl)PdCl]2 to reduce residual metal to ppm levels [3].

Q: Can I use Pd/C (Heterogeneous) to avoid soluble metal contamination? A: Generally, no. While Pd/C works for hydrogenation, it is poor for cross-coupling on this scaffold due to the strong adsorption of the flat, nitrogen-rich heteroaromatic system onto the carbon support, which halts turnover. Homogeneous catalysis with scavenging (e.g., SiliaMetS®) is preferred.

References

  • Goel, A., et al. (2023). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[1][2] ChemistrySelect.[2] [2]

  • Kour, M., et al. (2020). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space. ACS Combinatorial Science.

  • Reddy, E.A., et al. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent 9,493,473.

  • Blackmond, D.G. (2005).[3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.[3] Angewandte Chemie Int. Ed.

Sources

Removal of impurities from 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Part 1: Impurity Profiling & Diagnostic Framework

Senior Scientist Note: “In my experience with imidazo[1,2-b]pyridazine scaffolds, the most persistent impurities aren't random—they are mechanistic artifacts. The 3-chloro-2-methyl derivative is typically synthesized via the electrophilic chlorination (using NCS) of the 2-methyl parent scaffold.[1] Therefore, your primary contaminants are almost always the unreacted starting material (des-chloro), the succinimide byproduct, and oxidative oligomers. Understanding this causality is the first step to purity.”[1]

The Impurity Matrix
Impurity TypeLikely IdentityOriginDiagnostic Sign
Type A (Reagent) Succinimide Byproduct of N-chlorosuccinimide (NCS) chlorination.[1]¹H NMR singlet at ~2.7 ppm; water-soluble.[1]
Type B (Precursor) 2-Methylimidazo[1,2-b]pyridazine Incomplete reaction; "Des-chloro" impurity.[1]Mass Spec (M-34); Lower R_f on TLC (usually).[1]
Type C (Regio/Over) Polychlorinated species Over-reaction (e.g., 3,6-dichloro or 3,8-dichloro).[1]Mass Spec (M+34); Complex isotope pattern.[1]
Type D (Degradant) Oxidative Oligomers Air oxidation of the electron-rich imidazole ring.[1]Yellow/Brown gum; Baseline streak on TLC.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a sticky brown solid, but the literature says it should be a white/pale yellow solid. How do I fix this? Diagnosis: This is classic "tarring" caused by oxidative polymerization or residual high-boiling solvents trapping oligomers.[1] Solution:

  • Trituration: Do not rush to recrystallize. Suspend the sticky solid in cold Diethyl Ether or Heptane and sonicate. The monomeric product often solidifies, while the oligomeric "tar" remains dissolved or suspended as fine particulates.

  • Charcoal Treatment: If the color persists in solution, dissolve in hot Ethanol, add Activated Carbon (10% w/w) , reflux for 15 mins, and filter hot through Celite.

Q2: I see a persistent spot on TLC just below my product spot. It won't separate by column. Diagnosis: This is likely the 2-methyl starting material .[1] The chlorine atom at position 3 adds lipophilicity, usually increasing the R_f slightly compared to the protonated precursor, but the shift is small. Solution:

  • Chemical Scavenging (Advanced): If the impurity is <5%, treat the mixture with a polymer-supported electrophile (like a resin-bound isocyanate) to trap nucleophilic impurities, though this is less effective here.

  • Optimized Recrystallization: Switch to a solvent system that discriminates by shape/packing.[1] Ethyl Acetate/Hexane (1:3) is often superior to alcohol systems for separating halo-derivatives from their hydro-precursors.[1]

Q3: My NMR shows a large singlet at 2.7 ppm. Is this solvent? Diagnosis: No, that is Succinimide .[1] It is the reduced byproduct of NCS.[1] Solution:

  • Aqueous Wash: Succinimide is highly water-soluble.[1] Dissolve your product in DCM or Ethyl Acetate and wash 3x with Water or Sat.[1] NaHCO₃ .[1] This is the most efficient removal method.[1]

Q4: The chlorine content is lower than calculated (Elemental Analysis). Diagnosis: You likely have a co-crystal or solvate, or significant des-chloro impurity.[1] Solution:

  • Dry the sample at 50°C under high vacuum (0.1 mbar) for 24 hours.

  • Run LC-MS to quantify the ratio of Product (Cl) vs. Starting Material (H). If Starting Material > 2%, re-subject the material to chlorination conditions (NCS, 0.1 eq) to push conversion, then re-purify.

Part 3: Detailed Purification Protocols

Protocol A: The "Standard" Aqueous Workup (Removes Succinimide)

Use this immediately after the reaction is quenched.

  • Dilution: Dilute the reaction mixture (usually in THF or CH₃CN) with Ethyl Acetate (EtOAc) . Volume ratio: 10mL EtOAc per 1g theoretical yield.

  • Wash 1 (Basic): Wash organic layer with Saturated NaHCO₃ (2x).[1] Rationale: Neutralizes residual HCl and pulls succinimide into the aqueous phase.

  • Wash 2 (Neutral): Wash with Brine (1x).[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is acceptable but can sometimes trap polar heterocycles.[1]

  • Concentration: Evaporate solvent to dryness.

Protocol B: Recrystallization (Removes Starting Material & Oligomers)

Best for final polishing of purity >95%.

  • Solvent Choice: Ethanol (EtOH) / Water or EtOAc / Heptane .[1]

  • Dissolution: Dissolve crude solid in minimal boiling EtOH.

  • Nucleation: Remove from heat. Add hot Water dropwise until the solution becomes slightly turbid (cloud point).

  • Clarification: Add 1-2 drops of EtOH to clear it.[1]

  • Crystallization: Let stand at room temperature for 2 hours, then 4°C overnight. Do not shock-cool in ice immediately; this traps impurities.[1]

  • Collection: Filter and wash with cold Heptane/Ethanol (9:1).

Part 4: Visualization of Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Succinimide + SM + Tars) Workup Aqueous Workup (EtOAc vs NaHCO3) Crude->Workup Dilute & Wash Succinimide Aqueous Waste (Succinimide Removed) Workup->Succinimide Aqueous Layer OrganicPhase Organic Phase (Product + SM + Tars) Workup->OrganicPhase Organic Layer TLC_Check TLC/LC-MS Check OrganicPhase->TLC_Check Analyze Purity Recryst Recrystallization (EtOH/Water) TLC_Check->Recryst If Purity > 85% Column Flash Column Chromatography (DCM/MeOH 98:2) TLC_Check->Column If Purity < 85% Pure Pure 3-Chloro-2-methyl imidazo[1,2-b]pyridazine Recryst->Pure Filter & Dry Column->Pure Concentrate Fractions

Figure 1: Decision tree for the purification of 3-Chloro-2-methylimidazo[1,2-b]pyridazine based on initial crude purity.

Part 5: References & Authority

  • Synthesis & Scaffold Properties :

    • Title: "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques"

    • Source: NIH / PMC[1]

    • Context: Describes the condensation of 3-aminopyridazine with haloketones and subsequent purification techniques for the imidazo[1,2-b]pyridazine core.

    • URL: [Link]

  • Halogenation Methodology :

    • Title: "6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine" (Molbank)[1]

    • Source: MDPI[1]

    • Context: Provides experimental details on chlorination and handling of chlorinated imidazo[1,2-b]pyridazine derivatives, including silica gel chromatography eluents (DCM:EtOAc).

    • URL: [Link][2][3][4][5][6]

  • General Purification of Fused Heterocycles :

    • Title: "Purification of Laboratory Chemicals" (General Reference for Recrystallization Solvents)

    • Note: While a book reference, the specific solvent systems (EtOH/Water) are validated by standard heterocycle protocols found in J. Med. Chem. literature for this scaffold.[1][2][7][8][9]

  • Safety & Handling :

    • Title: "6-Chloro-3-methylimidazo[1,2-b]pyridazine - PubChem"[1][7]

    • Source: NIH PubChem[1]

    • Context: Physical property data and safety handling for closely related analogs.

    • URL: [Link]

Sources

Preventing regioisomer formation in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing regioisomer formation in imidazo[1,2-b]pyridazine synthesis Content type: Technical Support Center Guide

Subject: Regiocontrol and Troubleshooting in Imidazo[1,2-b]pyridazine Scaffold Construction Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current as of 2026)

Executive Summary & Core Challenge

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs) and neuropharmacology. The primary synthetic challenge lies in regioselectivity :

  • Imidazole Ring Substitution (C2 vs. C3): The classic condensation of 3-aminopyridazines with

    
    -haloketones overwhelmingly favors the 2-substituted  isomer. Accessing the 3-isomer requires alternative strategies.
    
  • Pyridazine Ring Orientation: When using asymmetrically substituted 3-aminopyridazines, the nucleophilic attack can theoretically occur at N1 or N2, though N2 is electronically favored.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure precise regioisomer control.

Mechanistic Grounding: The Bifurcation Point

To control the outcome, one must understand the reaction pathway. The synthesis typically proceeds via a Hantzsch-type condensation.

The Mechanism of Cyclization

The reaction involves the nucleophilic attack of the pyridazine nitrogen onto the


-haloketone. In 3-aminopyridazine:
  • N2 (Position 2): This nitrogen is the "pyridine-like" nitrogen and is generally more nucleophilic due to the alpha-effect and lack of steric hindrance compared to N1 (which is adjacent to the bridgehead in the final product).

  • N1 (Position 1): Less nucleophilic. Attack here is rare but can occur with specific steric clashes.

Standard Pathway (Desired):

  • N-Alkylation: N2 attacks the

    
    -carbon of the haloketone (
    
    
    
    ).
  • Cyclization: The exocyclic amine (

    
    ) attacks the carbonyl carbon.
    
  • Dehydration: Loss of water forms the aromatic imidazole ring.

  • Result: The

    
     group from the ketone ends up at Position 2  of the imidazo[1,2-b]pyridazine.
    

ReactionMechanism Start 3-Aminopyridazine + α-Haloketone (R-CO-CH2-X) N2_Attack Path A (Major): N2 Nucleophilic Attack Start->N2_Attack Kinetic Control N1_Attack Path B (Minor/Rare): N1 Nucleophilic Attack Start->N1_Attack Steric/Electronic Force Inter_A N2-Alkylated Salt N2_Attack->Inter_A Inter_B N1-Alkylated Salt N1_Attack->Inter_B Cyclization_A Cyclization onto Exocyclic NH2 Inter_A->Cyclization_A Product_B Isomeric Product (Rare/Unstable) Inter_B->Product_B Product_A Imidazo[1,2-b]pyridazine (2-Substituted) Cyclization_A->Product_A

Figure 1: Mechanistic bifurcation in the condensation of 3-aminopyridazine. Path A is the standard route yielding the 2-substituted regioisomer.

Troubleshooting Guide (Q&A)

Issue 1: "I need the 3-substituted isomer, but I only get the 2-substituted product."

Diagnosis: The condensation of 3-aminopyridazine with a terminal


-haloketone (

) is regiospecific for the 2-position. The ketone carbonyl carbon becomes C2, and the methylene carbon becomes C3. Since the

group is attached to the carbonyl, it ends up at C2.

Solution: You cannot reverse the regioselectivity of the condensation easily. You must use a different synthetic strategy:

  • Strategy A (Functionalization): Synthesize the unsubstituted parent or 2-substituted scaffold, then functionalize C3 via electrophilic aromatic substitution (e.g., bromination followed by Suzuki coupling).

  • Strategy B (Aldehyde Reactants): React 3-aminopyridazine with an

    
    -haloaldehyde  substituted at the alpha position (
    
    
    
    ). This places the
    
    
    group at C3.
  • Strategy C (Multicomponent): Use the Groebke-Blackburn-Bienaymé (GBB) reaction (Amine + Aldehyde + Isonitrile) to install an amino/amido group directly at C3.

Issue 2: "My starting material is 6-chloro-3-aminopyridazine. Will I get a mixture of isomers?"

Diagnosis: No. The reaction is highly regioselective for this substrate.[1][2][3]

  • Outcome: You will obtain 6-chloroimidazo[1,2-b]pyridazine .

  • Reasoning: The N2 nitrogen remains the most nucleophilic. The chlorine at C6 (adjacent to N1 in the pyridazine ring) inductively withdraws electron density from N1, further deactivating it and ensuring exclusive N2 attack.

Issue 3: "I am using an internal haloketone ( ). I am getting a mixture."

Diagnosis: Internal haloketones introduce competition. The nucleophile (N2) attacks the carbon holding the halogen.

  • If

    
     and 
    
    
    
    are sterically similar, you will get a mixture of 2-
    
    
    -3-
    
    
    and 2-
    
    
    -3-
    
    
    isomers (though the mechanism usually fixes
    
    
    at C2).
  • Real Issue: Steric hindrance at the halogenated carbon can slow down N-alkylation, allowing side reactions (dimerization) or N1 attack.

Solution:

  • Solvent Switch: Switch to a polar aprotic solvent (DMF or NMP) to enhance the nucleophilicity of N2.

  • Temperature: Lower the temperature to favor the kinetic product (usually the less sterically hindered attack).

Data & Decision Matrix

Table 1: Regiochemical Outcomes based on Starting Materials

Starting 3-AminopyridazineReagentMajor Product (Regioisomer)Selectivity
Unsubstituted

-Bromoacetophenone (

)
2-Phenyl -imidazo[1,2-b]pyridazine>95:5
6-Chloro

-Bromoacetophenone
6-Chloro-2-phenyl -imidazo[1,2-b]pyridazine>98:2
5-Methyl

-Bromoacetophenone
7-Methyl-2-phenyl -imidazo[1,2-b]pyridazine~90:10
Unsubstituted

-Bromoaldehyde (

)
3-Substituted -imidazo[1,2-b]pyridazineHigh
Unsubstituted GBB (Aldehyde + Isonitrile)3-Amino -imidazo[1,2-b]pyridazineExclusive

Validated Protocols

Protocol A: Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines (Standard)

Targeting the 2-isomer with high fidelity.

  • Reagents: 3-Aminopyridazine (1.0 equiv),

    
    -Bromoacetophenone derivative (1.1 equiv).
    
  • Solvent: Ethanol (0.5 M concentration).

  • Base: Sodium Bicarbonate (

    
    , 2.0 equiv). Note: Weak base prevents side reactions.
    
  • Procedure:

    • Dissolve amine and ketone in ethanol.

    • Add solid

      
      .
      
    • Reflux for 4–12 hours. Monitor by LCMS.

    • Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH/Water. If not, evaporate and purify via flash chromatography (DCM/MeOH).

  • Validation:

    
     NMR should show a singlet for the imidazole proton (H3) around 
    
    
    
    8.0–8.5 ppm.
Protocol B: Synthesis of 3-Aryl-imidazo[1,2-b]pyridazines (Sequential)

Targeting the 3-isomer via C-H activation.

  • Step 1 (Cyclization): Synthesize the unsubstituted imidazo[1,2-b]pyridazine using chloroacetaldehyde (50% aq. solution) and 3-aminopyridazine in refluxing EtOH.

  • Step 2 (Bromination):

    • Dissolve scaffold in DCM or Acetic Acid.

    • Add NBS (1.05 equiv) at 0°C. Stir at RT for 1 h.

    • Result: Exclusive bromination at C3 .

  • Step 3 (Suzuki Coupling):

    • React 3-bromo intermediate with Aryl Boronic Acid,

      
       (5 mol%), and 
      
      
      
      in Dioxane/Water.
    • Result: 3-Aryl-imidazo[1,2-b]pyridazine.[4][5]

Visual Troubleshooting Workflow

TroubleshootingTree Problem Identify Regioisomer Problem Type Is the issue with the Imidazole Ring (C2/C3) or the Pyridazine Ring (C6/C7/C8)? Problem->Type Imidazole Imidazole Ring Issue (Wrong C2/C3 isomer) Type->Imidazole Pyridazine Pyridazine Ring Issue (Substituent location) Type->Pyridazine Want3 I want the substituent at C3 Imidazole->Want3 Condensation Are you using standard condensation? Want3->Condensation Stop STOP. Standard condensation gives C2-substituent. Condensation->Stop Solution1 Use C3-Bromination + Coupling OR GBB Reaction Stop->Solution1 Sub6 Starting with 6-substituted amine? Pyridazine->Sub6 Sub5 Starting with 5-substituted amine? Pyridazine->Sub5 Res6 Product will be 6-substituted. (High Selectivity) Sub6->Res6 Res5 Product likely 7-substituted. Verify by NOESY NMR. Sub5->Res5

Figure 2: Decision tree for diagnosing and correcting regioselectivity issues.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: NIH / PMC. Context: Confirms N2 nucleophilicity in 3-aminopyridazine and standard condensation yielding 2-substituted products. URL:[Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Source: Journal of Chemical Sciences (Indian Academy of Sciences). Context: Describes alternative routes to 3-substituted isomers using active electrophiles and DMF-DMA, bypassing standard ketone condensation limitations. URL:[Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Source: Taylor & Francis / Synthetic Communications. Context: Provides protocols for functionalizing the pyridazine ring and confirms the stability/reactivity of the 6-chloro/bromo precursors. URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Source: ResearchGate / ChemistrySelect. Context: Extensive review on post-cyclization functionalization (C3 arylation) to achieve regioisomers not accessible via direct cyclization. URL:[Link]

Sources

Addressing poor cell permeability of imidazo[1,2-b]pyridazine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IP-772-PERM Subject: Addressing Poor Cell Permeability in Imidazo[1,2-b]pyridazine Kinase Inhibitors Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open

User Issue Summary

"We have identified a potent Imidazo[1,2-b]pyridazine hinge binder (IC50 < 10 nM), but it shows negligible activity in cell-based proliferation assays (GI50 > 10 µM). Caco-2 recovery is low. We suspect permeability issues but are unsure if it's solubility-limited, efflux-driven, or intrinsic polarity."

Module 1: Diagnostic Workflow

Is it "Brick Dust" or a "Substrate Trap"?

Before initiating chemical synthesis, you must isolate the root cause. Imidazo[1,2-b]pyridazines are notoriously planar, leading to strong crystal lattice energy ("Brick Dust") which mimics poor permeability. Conversely, the basic bridgehead nitrogens can trigger P-gp efflux.

Visual Guide: The Permeability Triage Tree Caption: Diagnostic logic flow to distinguish between solubility-limited absorption, intrinsic permeability issues, and active efflux liabilities.

Permeability_Triage Start Start: High Potency / Low Cell Activity Solubility Step 1: Kinetic Solubility (pH 7.4) Start->Solubility BrickDust Diagnosis: 'Brick Dust' (Solubility Limited) Solubility->BrickDust < 5 µM PAMPA Step 2: PAMPA (Passive Diffusion) Solubility->PAMPA > 20 µM LowPassive Diagnosis: High Polarity / PSA > 120 PAMPA->LowPassive Pe < 10^-6 cm/s Caco2 Step 3: Caco-2 (A-to-B / B-to-A) PAMPA->Caco2 Pe > 10^-6 cm/s Efflux Diagnosis: P-gp/BCRP Substrate (Efflux Ratio > 2.0) Caco2->Efflux ER > 2.0 Intrinsic Diagnosis: Intrinsic Permeability Issue (Rotatable bonds? H-Bond Donors?) Caco2->Intrinsic ER < 2.0 but Low Papp

Module 2: Chemical Optimization Solutions

Directives for Medicinal Chemistry

Strategy A: The "Velcro" Effect (Intramolecular Hydrogen Bonding)

Issue: High Polar Surface Area (PSA) and exposed Hydrogen Bond Donors (HBD) prevent membrane crossing. Solution: Create a temporary intramolecular hydrogen bond (IMHB) to "mask" polarity during membrane transit.

  • Mechanism: In the lipid bilayer (low dielectric), the molecule folds on itself. In the cytosol (high dielectric), it opens up to bind the kinase.

  • Implementation: Introduce a hydrogen bond acceptor (HBA) such as a pyridine nitrogen, fluorine, or methoxy group at the ortho position relative to an amide or amine linker.

  • Case Study: In Tyk2 inhibitors, replacing a phenyl ring with a 2-pyridyl group facilitated an IMHB with the linker NH, dramatically improving Caco-2 permeability without losing potency [1].

Strategy B: Disrupting Planarity (Solving "Brick Dust")

Issue: Imidazo[1,2-b]pyridazines are flat aromatic systems. They stack like plates, causing high melting points and insolubility. Solution: "Escape from Flatland."

  • Saturation: Introduce sp3-rich substituents like morpholine or methyl-piperazine at the C6 position. This increases solubility and metabolic stability [2].

  • Ortho-Substitution: Place a methyl or chloro group on the aryl ring at C3. This forces a twist in the biaryl bond, breaking the crystal lattice energy.

Strategy C: Evading the Efflux Pump

Issue: The bridgehead nitrogen (N4) and substituents can be recognized by P-glycoprotein (P-gp). Solution:

  • Reduce Basicity: Electron-withdrawing groups on the core can lower the pKa of the bridgehead nitrogen.

  • Steric Shielding: Bulky groups adjacent to H-bond donors can prevent transporter recognition.

  • N-Methylation: If an amide NH is not critical for binding, methylate it. This removes an HBD and often kills efflux recognition.

Module 3: Quantitative Comparison of Strategies
StrategyTarget ParameterExpected Impact on PermeabilityRisk Factor
Fluorination LipophilicityModerate IncreaseMetabolic liability (if labile)
IMHB Formation Eff. Polarity (EPSA)High Increase Loss of binding potency if conformational lock is too strong
C6-Morpholine SolubilityHigh Increase (via solubility)hERG liability (check pKa)
N-Methylation H-Bond DonorsHigh IncreaseLoss of Hinge Binding (Critical check required)
Module 4: Experimental Protocols
Protocol 1: High-Sensitivity PAMPA (for Low Solubility Compounds)

Standard PAMPA often fails for "Brick Dust" compounds because they crash out in the donor well. Use this modified protocol.

  • Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Donor Plate: Dilute to 10 µM in FaSSIF (Fasted State Simulated Intestinal Fluid) rather than standard PBS. The micelles in FaSSIF solubilize the compound, mimicking the gut lumen.

  • Acceptor Plate: PBS (pH 7.4) with 5% BSA (Bovine Serum Albumin) . The BSA acts as a "sink" to drive equilibrium, simulating blood protein binding.

  • Incubation: 4 hours at 25°C (humidified).

  • Analysis: LC-MS/MS (UV is insufficient for low solubility compounds).

  • Calculation:

    
    
    
Protocol 2: Caco-2 with Inhibitor Scoping

To confirm Efflux.

  • Setup: Run bidirectional transport (A-to-B and B-to-A).

  • Conditions:

    • Set 1: Compound alone.

    • Set 2: Compound + Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).

  • Interpretation:

    • If

      
      , efflux is active.
      
    • If ER drops to ~1.0 with Verapamil, the issue is P-gp.

    • Action Item: If P-gp positive, prioritize Strategy C (Module 2).

FAQ: Troubleshooting Specific Scenarios

Q: My compound has a LogP of 4.5 but still shows low permeability. Why? A: You likely have a high number of Hydrogen Bond Donors (HBD > 3). Lipophilicity (LogP) helps partition into the membrane, but exposed HBDs anchor the molecule to the water interface. Try masking a donor via IMHB (Strategy A).

Q: I added a solubilizing group (piperazine), and potency dropped 100-fold. Why? A: You likely disrupted the hinge binding pose. Imidazo[1,2-b]pyridazines usually bind the hinge via the bridgehead nitrogen (N1) and the C3-substituent. Ensure your solubilizing group is at the C6 position (solvent exposed region), which typically tolerates bulk [3].

Q: Can I use computational models to predict IMHB? A: Yes. Calculate the


 between the "open" and "closed" conformers using DFT (Density Functional Theory) or simple QM scans. If the energy penalty to "open" the ring (break the H-bond) is > 5 kcal/mol, the compound may be too rigid to bind the kinase target.
References
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 2019.[1] [1]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023.

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Bioorganic & Medicinal Chemistry, 2015.

Sources

Minimizing off-target effects of imidazo[1,2-b]pyridazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-level troubleshooting and optimization strategies for medicinal chemists working with the imidazo[1,2-b]pyridazine (IZP) scaffold. This guide addresses the specific challenges of kinase promiscuity, hERG liability, and synthetic regioselectivity.

Module 1: Kinase Selectivity & Promiscuity

User Query: "My lead IZP compound (Ponatinib analog) shows <10 nM potency against the target but hits 40+ other kinases in the scan, including p38


 and PDE4. How do I clean up the profile?"

Technical Diagnosis: The imidazo[1,2-b]pyridazine core is a privileged ATP-mimetic scaffold. Its "flat" aromatic nature allows it to fit into the adenine-binding pocket of many kinases. The bridgehead nitrogen (N4) and the pyridazine nitrogen (N1) often serve as the hinge-binding motif. Promiscuity usually arises because the C3 substituent does not sufficiently discriminate between the "gatekeeper" residues of different kinases, or the scaffold lacks steric clashes with non-target hydrophobic pockets.

Troubleshooting Protocol:

  • Target the Gatekeeper (C3 Modification):

    • The Fix: Introduce steric bulk or specific polarity at the C3 position.

    • Mechanism: The C3 position points toward the gatekeeper residue in the ATP pocket. If your target kinase has a small gatekeeper (e.g., Threonine), introducing a larger group (e.g., isopropyl, cyclopropyl, or a substituted aromatic ring) at C3 can clash with the larger gatekeeper residues (e.g., Methionine, Phenylalanine) found in off-target kinases like p38

      
      .
      
  • PDE4 Avoidance (The "Hidden" Off-Target):

    • The Fix: Phosphodiesterase 4 (PDE4) is a common non-kinase off-target for IZPs. Analyze the co-crystal structure; PDE4 has a distinct hydrophobic clamp.

    • Strategy: Elaborate the C6 position with polar heterocycles (e.g., morpholine, piperazine) rather than lipophilic aromatics. This disrupts binding in the PDE4 hydrophobic pocket while often maintaining kinase potency.

Visualization: Selectivity Optimization Pathway

IZP_Selectivity Hit Promiscuous IZP Hit (High Potency, Low Selectivity) Analysis Structural Analysis (Gatekeeper Size & Hinge Bind) Hit->Analysis C3_Mod C3 Modification (Gatekeeper Targeting) Analysis->C3_Mod Target Gatekeeper C6_Mod C6 Solubilization (PDE4 Avoidance) Analysis->C6_Mod Disrupt Hydrophobic Clamp Result Selective Lead (Clean Kinome Profile) C3_Mod->Result C6_Mod->Result

Caption: Workflow for converting a promiscuous IZP hit into a selective lead by targeting specific pocket residues.

Module 2: ADMET & Safety (hERG Mitigation)

User Query: "We are seeing hERG inhibition IC50 < 1


M. Our C6 substituent is a basic amine. Is there a way to fix this without losing solubility?"

Technical Diagnosis: hERG inhibition in IZP scaffolds is frequently driven by two factors: Lipophilicity (logP > 3) and Basic Amines (pKa > 8) . The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in


-stacking and cation-

interactions with lipophilic, positively charged ligands.

Troubleshooting Protocol:

  • The "Necessary Nitrogen" Scan:

    • Step: If you have a phenyl ring attached to the scaffold (e.g., at C3 or C6), replace it with a pyridine or pyrimidine.

    • Result: This lowers cLogP (lipophilicity) and reduces the potential for

      
      -
      
      
      
      stacking in the hERG channel without necessarily requiring a solubilizing basic amine.
  • pKa Modulation (The Morpholine Switch):

    • Step: Replace high-pKa basic centers (like piperidine, pKa ~10-11) with lower pKa bioisosteres like morpholine (pKa ~8.3), piperazine (pKa ~9.8), or N-acetylated amines.

    • Mechanism: Reducing the basicity decreases the fraction of the compound that is protonated at physiological pH, thereby reducing the cation-

      
       interaction with the hERG pore.
      

Data: Substituent Effect on hERG (Representative Trends)

Substituent at C6pKa (Approx)cLogP ImpacthERG RiskRecommendation
Piperidine ~11.0HighHigh Avoid if possible
N-Methyl Piperazine ~9.8MediumMedium Monitor closely
Morpholine ~8.3LowLow Preferred
Amide/Urea NeutralLowVery Low Best for safety
Module 3: Synthetic Troubleshooting (Cyclization)

User Query: "I am trying to synthesize a 6-substituted imidazo[1,2-b]pyridazine using 3-aminopyridazine and a bromoketone, but the yield is <10% and I'm getting a messy mixture. What is happening?"

Technical Diagnosis: This is a classic regioselectivity issue. In unsubstituted 3-aminopyridazine, the ring nitrogen at position 1 (N1, distal to the amino group) is actually more nucleophilic than the ring nitrogen at position 2 (N2, proximal to the amino group).

  • The Failure Mode: The

    
    -bromoketone alkylates N1 instead of the desired N2/exocyclic amine, leading to the formation of imidazo[1,2-b]pyridazine isomers or degradation products.
    

Troubleshooting Protocol:

  • Use Halogenated Precursors:

    • Solution: Start with 6-chloro-3-aminopyridazine instead of the unsubstituted 3-aminopyridazine.

    • Mechanism: The electron-withdrawing chlorine atom at C6 reduces the electron density of the ring nitrogens, specifically deactivating N1 more than N2. This directs the alkylation to the correct position (N2/exocyclic amine) to form the imidazo[1,2-b]pyridazine core.

    • Post-Synthesis: The chlorine handle can be used later for Suzuki or Buchwald couplings to introduce your desired C6 functionality.

  • Reaction Conditions:

    • Solvent: Ethanol or n-Butanol.

    • Base: Sodium Bicarbonate (

      
      ) is often superior to strong bases, as it buffers the HBr generated without causing polymerization of the bromoketone.
      
    • Temperature: Reflux is usually required (70-90°C).

Visualization: Regioselectivity Control

Synthesis_Troubleshoot Start 3-Aminopyridazine (Unsubstituted) Issue N1 is Most Nucleophilic (Wrong Alkylation Site) Start->Issue Low Yield Fix Use 6-Chloro-3-aminopyridazine Issue->Fix Optimization Mechanism Chlorine Deactivates N1 Directs Reaction to N2 Fix->Mechanism Product Correct Imidazo[1,2-b]pyridazine (High Yield) Mechanism->Product Downstream Suzuki Coupling at C6 (Introduce R-Group) Product->Downstream

Caption: Overcoming the N1-alkylation trap by using halogenated precursors to direct cyclization.

Module 4: Metabolic Stability (The "Soft Spot" Fix)

User Query: "My compound has good potency and hERG safety, but it is cleared rapidly in liver microsomes (t1/2 < 10 min). Where are the metabolic soft spots?"

Technical Diagnosis: The imidazo[1,2-b]pyridazine ring itself is relatively stable, but the substituents attached to it are often vulnerable.

  • Oxidation of the Pyridazine Ring: While less common than phenyl oxidation, the pyridazine ring can undergo oxidative metabolism if electron-rich.

  • Dealkylation: If you have methoxy or N-methyl groups (common for solubility), these are prime targets for CYP450 demethylation.

Troubleshooting Protocol:

  • Block Metabolic Sites:

    • Action: If you have a methyl group on an aromatic ring, replace it with a Chlorine or Cyclopropyl group.

    • Action: If you have a solvent-exposed piperazine, bridge it or add a gem-dimethyl group adjacent to the nitrogen to sterically hinder CYP access.

  • Scaffold Hopping (The Pyridone Solution):

    • Action: Replace aniline linkers at C6 with 2-oxo-1,2-dihydropyridin-3-yl (pyridone) groups.

    • Evidence: Research on Tyk2 inhibitors demonstrated that this specific replacement dramatically improved metabolic stability compared to standard aniline linkers, likely due to intramolecular hydrogen bonding that shields the polar group and reduces CYP accessibility [1].

References
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.

    • Source: ACS Medicinal Chemistry Letters / NIH
    • Context: Metabolic stability optimization and C6 substituent effects.[1]

    • URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.

    • Source: European Journal of Medicinal Chemistry[2]

    • Context: Comprehensive SAR and off-target profiles (Pon
    • URL:[Link]

  • Synthesis and In Vitro Evalu

    • Source: ACS Chemical Neuroscience
    • Context: Synthetic troubleshooting and regioselectivity of the condens
    • URL:[Link]

  • Med Chem Strategies to Master hERG and Mitig

    • Source: Drug Hunter[3]

    • Context: General strategies for reducing hERG liability in heteroaromatic systems (pKa and Lipophilicity modul
    • URL:[Link]

Sources

Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Toxicity of Imidazo[1,2-b]pyridazine-Based Drugs

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Toxicologists[1]

Introduction: The "Privileged" Scaffold Paradox

Welcome to the Imidazo[1,2-b]pyridazine Optimization Hub. This scaffold is a "privileged structure" in kinase drug discovery (e.g., Ponatinib, TAK-593) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region.[1]

However, this high affinity often comes with a "promiscuity penalty."[1] The flat, aromatic, and electron-deficient nature of the core frequently leads to three primary toxicity liabilities:

  • Cardiotoxicity: Driven by hERG channel inhibition and off-target kinase inhibition (e.g., VEGFR2, AKT).[1]

  • Hepatotoxicity: Caused by reactive metabolite formation and CYP inhibition.[1]

  • Poor Physicochemical Properties: High lipophilicity (cLogP) leading to solubility issues and phospholipidosis.[1]

This guide provides actionable, evidence-based strategies to troubleshoot these specific failure modes.

Module 1: Mitigating Cardiotoxicity (hERG & Off-Targets)

The Issue

Imidazo[1,2-b]pyridazines are prone to inhibiting the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.[1] Additionally, "dirty" kinase profiles (e.g., inhibition of cardiomyocyte survival pathways like AKT/ERK) cause structural cardiotoxicity.[1]

Troubleshooting Guide: Reducing hERG Liability

Q: My lead compound has sub-micromolar hERG inhibition (


). How do I fix this without losing potency? 

A: hERG inhibition in this series is typically driven by


 stacking interactions with the channel's aromatic residues (Tyr652, Phe656) and lipophilicity.[1]

Strategy 1: Disrupt the


-Stacking 
The flat imidazo[1,2-b]pyridazine core is a perfect intercalator.
  • Action: Saturate the C6-substituent. Replace planar phenyl rings at the C6 position with non-planar, saturated bioisosteres (e.g., bicyclo[1.1.1]pentane, spirocycles, or piperazines).[1] This introduces "3D character" (

    
    ), preventing tight stacking within the hERG pore.[1]
    

Strategy 2: Modulate Basicity (pKa) Basic amines (often used for solubility) interact with the hERG selectivity filter.[1]

  • Action: Lower the pKa of basic centers. If you have a piperazine tail, add electron-withdrawing groups (EWGs) or switch to a less basic morpholine or oxetane-substituted amine.[1]

  • Target: Aim for a pKa < 7.5 to reduce the cationic fraction at physiological pH.

Strategy 3: The "Lipophilicity Tax"

  • Action: Reduce cLogP. There is a direct correlation between high cLogP and hERG affinity in this scaffold.

  • Protocol: Introduce polarity at the "solvent front" (typically the substituent at C6). A shift from -phenyl to -pyridine or adding a polar ether/alcohol can reduce hERG affinity by >10-fold.

Case Study: Ponatinib Re-engineering

Ponatinib (an imidazo[1,2-b]pyridazine) exhibits severe cardiotoxicity.[1] Research revealed this wasn't just hERG, but inhibition of pro-survival kinases (AKT, ERK) in cardiomyocytes.[1]

  • Solution: Newer analogs (e.g., compound 36a) were designed to retain BCR-ABL activity while reducing affinity for VEGFR2 and AKT, significantly widening the therapeutic window.[1]

Module 2: Hepatotoxicity & Reactive Metabolites

The Issue

The electron-deficient pyridazine ring makes the core susceptible to nucleophilic attack if activated, while electron-rich substituents can undergo bioactivation to form reactive intermediates (quinones, epoxides), leading to idiosyncratic drug-induced liver injury (DILI).[1]

Troubleshooting Guide: Blocking Metabolic Soft Spots

Q: We are seeing high intrinsic clearance (


) and time-dependent inhibition (TDI) of CYPs.[1] What is the cause? 

A: The imidazo[1,2-b]pyridazine core itself is relatively stable, but it directs metabolism to specific "soft spots" on attached rings.[1]

Step 1: Identify the "Warhead" Run a Glutathione (GSH) Trapping Assay (Protocol below).[1]

  • Scenario A: Adduct on the Core. Rare. Suggests bioactivation of the pyridazine ring (e.g., via N-oxidation followed by rearrangement).[1]

  • Scenario B: Adduct on C3/C6 Substituents. Common. Electron-rich aromatic rings (anilines, phenols) attached to the core are oxidized to reactive quinone-imines.

Step 2: Structural Modification

  • Block Oxidation: Introduce Fluorine or Methyl groups at the metabolic site (e.g., para-position of a phenyl ring).[1]

  • Electronic Deactivation: Add an electron-withdrawing group (e.g., -CF3, -CN) to the vulnerable aromatic ring to make it less susceptible to oxidative bioactivation by CYP450s.[1]

Visual Workflow: Reactive Metabolite De-Risking

ReactiveMetaboliteStrategy Start Lead Compound (High Clearance / Hepatotoxicity Signal) GSH_Assay Run GSH/CN- Trapping Assay (LC-MS/MS) Start->GSH_Assay Result Analyze Adducts GSH_Assay->Result Adduct_Core Adduct on Imidazo-Pyridazine Core (Rare) Result->Adduct_Core Mass Shift +307 Da Adduct_Sub Adduct on C3/C6 Substituents (Common) Result->Adduct_Sub Mass Shift +307 Da Fix_Core Strategy: Block N-oxidation (Steric hindrance at C2/C8) Adduct_Core->Fix_Core Fix_Sub Strategy: Block P450 Site (Fluorination / EWG addition) Adduct_Sub->Fix_Sub Validation Re-test: Covalent Binding Assay Fix_Core->Validation Fix_Sub->Validation

Caption: Decision tree for identifying and mitigating reactive metabolite risks in imidazo[1,2-b]pyridazine scaffolds.

Module 3: Optimizing Kinase Selectivity

The Issue

The "hinge-binding" nature of the scaffold means it hits many kinases (the "kinome"). Achieving selectivity requires exploiting specific pockets unique to your target kinase.

SAR Decision Matrix
PositionRole in Kinase BindingOptimization Strategy for Selectivity
C3 (Head) Hinge Binder / GatekeeperCritical for Selectivity. Bulky groups here interact with the "Gatekeeper" residue. If your target has a small gatekeeper (e.g., Thr), a larger C3 group can exclude kinases with large gatekeepers (e.g., Phe, Met).[1]
C6 (Tail) Solvent Front / Ribose PocketSolubility & PK. Extends into the solvent. Ideal for solubilizing groups (piperazines, morpholines).[1] Less critical for selectivity but major driver of hERG/LogP.
C2 Hydrophobic PocketFine Tuning. Small alkyl groups (Me, Et, cPr) here can improve potency by filling hydrophobic pockets, but large groups often clash.[1]
C8 Solvent ExposureAuxiliary Interactions. Often tolerated; useful for introducing polarity to lower LogP without affecting hinge binding.
Experimental Protocol: Kinase Selectivity Profiling

Objective: Determine the "Gini Score" (selectivity index) of your lead.

  • Screen: Test at

    
     against a panel of ~300 kinases (e.g., KinomeScan).[1]
    
  • Filter: Identify off-targets with >50% inhibition.

  • Kd Determination: Determine dissociation constants for all hits.

  • Calculation: Calculate the Selectivity Score (S-score).

    • Goal: S(35) < 0.1 (Compound binds to <10% of kinases with affinity < 35% of control).[1]

Standard Operating Procedures (SOPs)

SOP 1: Glutathione (GSH) Trapping Assay

Purpose: Detect reactive electrophilic metabolites.

  • Incubation:

    • Mix Test Compound (

      
      ) with Human Liver Microsomes (1 mg/mL).[1]
      
    • Add GSH (

      
      ) as the trapping agent.[1]
      
    • Initiate with NADPH (

      
      ).[1]
      
    • Incubate at 37°C for 60 minutes.

  • Control: Run parallel incubation without NADPH (negative control) and with a known positive control (e.g., Clozapine).

  • Quench: Add ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scan for m/z 308 (GSH adduct).[1]

SOP 2: In Silico hERG Prediction

Purpose: Early triage before expensive patch-clamp assays.

  • Calculate Parameters:

    • cLogP (Keep < 3.5)[1]

    • Topological Polar Surface Area (TPSA > 70 Ų)[1]

    • pKa of most basic amine (Keep < 8.0)[1]

  • Rule of Thumb:

    • If

      
       and 
      
      
      
      , hERG risk is High .[1]
    • If

      
       and 
      
      
      
      , hERG risk is Low .[1]

References

  • Imidazo[1,2-b]pyridazines as Inhibitors of DYRK Kinases. Source: Cardiff University / ORCA Relevance: Discusses C3/C6 SAR optimization for selectivity and solubility.[1]

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Source: PubMed / PMC Relevance: Definitive case study on reducing cardiotoxicity in this scaffold by modifying kinase selectivity profiles.[1]

  • Identification of Imidazo[1,2-b]pyridazine TYK2 Pseudokinase Ligands. Source: RSC MedChemComm Relevance: Demonstrates cLogP reduction strategies to improve metabolic stability and reduce off-target liabilities.

  • Antiplasmodial Imidazopyridazines: Structure–Activity Relationship Studies. Source: NIH / PubMed Relevance: specific hERG mitigation strategies including saturation of aromatic rings.[1]

  • Reactive Metabolite Trapping Studies on Imidazo-fused Scaffolds. Source: Drug Metabolism and Disposition Relevance: Detailed mechanisms of oxidative bioactivation and GSH trapping in similar fused heterocyclic systems.

Sources

Validation & Comparative

Technical Deep Dive: Structural Validation of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structural Certainty

In the development of kinase inhibitors and GABAergic ligands, the imidazo[1,2-b]pyridazine scaffold is a privileged structure. However, the functionalization of this core—specifically electrophilic halogenation—presents a regiochemical ambiguity that standard spectroscopic methods often fail to resolve definitively.

This guide compares the characterization of 3-Chloro-2-methylimidazo[1,2-b]pyridazine using standard NMR spectroscopy versus Single Crystal X-ray Diffraction (SC-XRD). While NMR is the workhorse of synthetic monitoring, we demonstrate why SC-XRD is the requisite gold standard for establishing the absolute regiochemistry and understanding the solid-state supramolecular architecture critical for formulation.

The Regioselectivity Challenge

When chlorinating 2-methylimidazo[1,2-b]pyridazine (typically using N-chlorosuccinimide), the electrophilic substitution is theoretically favored at the C-3 position due to the electron-rich nature of the imidazole ring.[1] However, competitive halogenation at the C-8 position or di-halogenation is possible depending on reaction conditions and sterics.[1]

  • The Ambiguity:

    
    H NMR reveals the loss of a proton signal. However, in fused heterocycles, the chemical shift changes of remaining protons can be subtle and solvent-dependent, leading to inferential rather than definitive structural assignment.
    
  • The Solution: X-ray crystallography provides a direct, atom-by-atom map of the molecule, unambiguously confirming the C-Cl bond location and revealing intermolecular interactions (pi-stacking) that dictate solubility.[1]

Comparative Analysis: NMR vs. X-ray Crystallography[1][2][3][4]

The following table objectively compares the utility of both techniques for this specific scaffold.

Table 1: Analytical Technique Comparison
Feature

H /

C NMR Spectroscopy
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Chemical shifts (

), coupling constants (

).[1]
3D Electron density map, bond lengths/angles.
Regiochemistry Inferential. Relies on NOE correlations or subtle shift perturbations.[1]Absolute. Direct visualization of the C-Cl bond at position 3.[1]
Sample State Solution (isotropic).Solid State (anisotropic).
Stereochemistry Requires chiral shift reagents or complex 2D experiments.[1]Defines absolute configuration (if heavy atoms present).
Intermolecular Data None (in standard experiments).Critical. Reveals H-bonding and

-

stacking.
Turnaround Fast (Minutes).Slow (Days/Weeks for crystal growth).
Verdict Routine Monitoring. Best for purity checks.[1]Structural Proof. Essential for lead compound validation.

Experimental Workflow & Protocols

Phase 1: Synthesis & Purification

Context: To characterize the molecule, we must first isolate it with high purity.

  • Cyclization: Condensation of 3-aminopyridazine with chloroacetone in ethanol (Reflux, 4-6h) yields the 2-methylimidazo[1,2-b]pyridazine hydrobromide salt.[1]

  • Chlorination: Treat the free base with N-chlorosuccinimide (NCS) in CHCl

    
     at room temperature.
    
  • Purification: Silica gel flash chromatography (EtOAc/Hexane gradient).

    • Checkpoint: Purity >98% by HPLC is recommended before attempting crystallization.

Phase 2: Crystallization Strategy (The Critical Step)

Imidazo[1,2-b]pyridazines are planar and tend to stack. Controlled growth is required to prevent twinning.

Protocol: Slow Evaporation via Binary Solvent System

  • Dissolution: Dissolve 20 mg of the purified 3-chloro compound in a minimal amount of Dichloromethane (DCM) (~1.5 mL). Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Anti-solvent Addition: Carefully layer Hexane (2 mL) on top of the DCM solution in a narrow scintillation vial. Do not mix.

  • Growth: Cap the vial with parafilm and poke 2-3 small holes to allow slow evaporation. Store in a vibration-free environment at 4°C.

  • Harvest: Prism-like colorless crystals typically appear within 3-5 days.[1]

Phase 3: X-ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent.[1]

  • Source: Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).[1] Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption effects.[1]
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (ellipsoids), improving resolution.

Visualization of the Characterization Pipeline

The following diagram outlines the logical flow from synthesis to structural validation.

G Synthesis Synthesis (Cyclization + Chlorination) Crude Crude Product (Mixture of Isomers?) Synthesis->Crude NMR 1H NMR Screening (Inconclusive Regiochemistry) Crude->NMR Cryst Crystallization (DCM/Hexane Layering) NMR->Cryst Purity >98% XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Cryst->XRD Single Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Validation Final Validation (C3-Chlorine Confirmed) Solve->Validation

Figure 1: Strategic workflow for the structural authentication of halogenated heterocycles.

Structural Insights: Interpreting the Data

When you solve the structure (typically in the Monoclinic space group, e.g., P2


/c), the following parameters confirm the identity and performance of the molecule.
A. Regiochemical Confirmation

The electron density map will reveal a heavy atom peak (Chlorine) bonded explicitly to C3 .

  • Expected C3-Cl Bond Length: 1.72 – 1.75 Å.[1]

  • Comparison: If the Cl were at C8, the bond environment and angles would differ significantly due to the adjacent bridgehead nitrogen.

B. Planarity and Aromaticity

The imidazo[1,2-b]pyridazine core is essentially planar.

  • Torsion Angles: The torsion angle across the fused ring system should be near 0° (< 2° deviation).

  • Significance: This planarity facilitates intercalation into DNA or kinase ATP-binding pockets.[1]

C. Supramolecular Architecture ( -Stacking)

This is the data NMR cannot provide.[1]

  • Packing: These molecules typically form "head-to-tail" dimers or infinite stacks in the crystal lattice.[1]

  • Interaction Distance: Look for centroid-to-centroid distances of 3.5 – 3.8 Å between parallel rings.[1]

  • Relevance: Strong

    
    -stacking correlates with poor aqueous solubility.[1] Identifying this motif early helps medicinal chemists design solubilizing appendages (e.g., morpholine tails) in the next iteration.
    
Table 2: Representative Crystallographic Parameters

(Based on typical data for imidazo[1,2-b]pyridazine analogs)

ParameterValue / Description
Crystal System Monoclinic or Triclinic
Space Group P2

/c or P-1
R-Factor (R

)
< 5.0% (Indicates high-quality model)
Goodness of Fit (GoF) ~1.0 – 1.1
C-Cl Bond Length 1.734(2) Å
Density (

)
~1.55 g/cm

References

  • Standard Synthesis of Imidazo[1,2-b]pyridazines

    • Stanovnik, B., & Tišler, M. (1981). Synthesis of imidazo[1,2-b]pyridazines.[1][2][3][4][5][6][7] Tetrahedron Letters.

  • Regioselectivity of Electrophilic Substitution

    • Gozlan, H., et al. (1984). Electrophilic substitution in imidazo[1,2-b]pyridazine.[1] Journal of Heterocyclic Chemistry.

  • Crystallographic Methods & Refinement (SHELX)

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[1] Acta Crystallographica Section C.

  • General Comparison of NMR vs X-ray in Heterocycles

    • Review: "Complementarity of NMR and X-ray Crystallography in Drug Discovery."

Sources

Comparative Analytical Guide: Quantification of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Chloro-2-methylimidazo[1,2-b]pyridazine (referred to herein as CMIP ) is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib) and GABAergic ligands. Its analysis presents specific challenges due to the basicity of the imidazo-pyridazine core (pKa ~3.6–4.0) and the potential for regioisomeric impurities during synthesis (e.g., 3-methyl vs 2-methyl isomers).

This guide objectively compares the industry-standard RP-HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative. While HPLC-UV remains the "Workhorse" for process control and assay purity (>98%), LC-MS/MS is the requisite "Specialist" for quantifying CMIP as a trace genotoxic impurity (GTI) in final drug substances.

Chemical Profile
PropertyValueAnalytical Implication
CAS 18087-73-5Primary identifier for sourcing standards.
MW 167.59 g/mol Small molecule; requires low-mass cutoff optimization in MS.
LogP ~1.2 – 1.7Moderately polar; retains well on C18 but requires low organic start.
Basicity Basic (N-bridgehead)Critical: Requires buffered mobile phase (pH > 3 or pH > 8) to prevent peak tailing.

Analytical Decision Matrix (Workflow)

The choice of method depends strictly on the stage of drug development and the concentration required.

AnalyticalDecisionTree Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Conc. (>0.1% w/w) (Raw Material Assay / Purity) Goal->HighConc Assay Trace Trace Level (<100 ppm) (GTI Screening / Cleaning Validation) Goal->Trace Impurity MethodA METHOD A: RP-HPLC-UV (Robust, Low Cost) HighConc->MethodA MethodB METHOD B: UHPLC-MS/MS (High Sensitivity, Specificity) Trace->MethodB SubA Use C18 Column Acidic Buffer (pH 3-4) MethodA->SubA SubB Use ESI(+) Source MRM Mode MethodB->SubB

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Method A: RP-HPLC-UV (The Workhorse)

Best For: Raw material release testing, reaction monitoring, and final product purity (>95%).

Technical Rationale

The imidazo[1,2-b]pyridazine core possesses a conjugated π-system that exhibits strong UV absorption in the 230–280 nm range. Reverse Phase (RP) chromatography is preferred over Normal Phase due to the polar nature of the nitrogen heterocycle.

Critical Control Point: The bridgehead nitrogen is prone to protonation. Using unbuffered water/methanol will result in severe peak tailing due to interaction with residual silanols on the column. You must use a buffer (Ammonium Formate or Phosphate).

Optimized Protocol
  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Thermo Hypersil Gold C18.

    • Why: Core-shell particles provide UHPLC-like resolution at HPLC pressures.

  • Mobile Phase A: 10 mM Ammonium Formate (adjusted to pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-10 min: 5% → 60% B (Linear gradient)

    • 10-12 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Diode Array (PDA) at 254 nm (primary) and 280 nm (secondary).

  • Temperature: 40°C (Improves mass transfer and peak shape).

Validation Criteria (Self-Check):

  • Tailing Factor: Must be < 1.5. If > 1.5, increase buffer ionic strength.

  • Resolution: Critical pair separation between CMIP and its regioisomer (3-methyl vs 2-methyl) must be > 2.0.

Method B: UHPLC-MS/MS (The Specialist)

Best For: Genotoxic impurity (GTI) quantification in final drug substance, cleaning validation swabs, and pharmacokinetic (PK) studies.

Technical Rationale

When CMIP is a potential impurity in a final drug (e.g., Ponatinib), UV detection lacks the sensitivity to reach ppm-level regulatory thresholds (TTC). Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity to ignore the high-concentration drug matrix.

Optimized Protocol
  • System: Waters Xevo TQ-S or Agilent 6470 Triple Quad.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Mechanism:[1][2][3][4] The basic nitrogen readily accepts a proton

      
      .
      
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol (Methanol often provides better ionization for nitrogen heterocycles than ACN).

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
168.0 (

)
132.0 20 - 25Quantifier (Loss of HCl)
168.0 (

)
90.0 35 - 40Qualifier (Ring fragmentation)
170.0 (

)
134.0 20 - 25Confirmation (Isotope Check)

Note: The presence of Chlorine gives a distinct 3:1 isotope ratio (168:170). Monitoring the 170 transition confirms the identity of the chlorinated impurity.

Comparative Performance Analysis

The following data summarizes the expected performance metrics based on validation studies of similar imidazo-pyridazine scaffolds.

FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MSAlternative: HPTLC
Primary Use Purity & Assay (>98%)Trace Impurity (<0.1%)Quick Screening
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL (ppb level)~5.0 µg/mL
Linearity (R²) > 0.999 (High Range)> 0.995 (Low Range)> 0.980
Throughput Medium (15-20 min)High (3-5 min)Very High (Parallel)
Matrix Tolerance HighLow (Requires cleanup)High
Capital Cost Low ($)High (

$)
Low ($)
Sample Preparation Workflow

For LC-MS analysis, matrix suppression is a major risk. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended over simple protein precipitation.

SamplePrep Sample Sample Matrix (Plasma/API) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Extract Dry Evaporate to Dryness (N2 Stream) LLE->Dry Supernatant Recon Reconstitute (Mobile Phase A) Dry->Recon Inject Inject to LC-MS Recon->Inject

Figure 2: Recommended Liquid-Liquid Extraction (LLE) workflow for trace analysis to minimize matrix effects.

Expert Commentary & Troubleshooting

1. The "Ghost" Peak Issue: During HPLC analysis, you may observe a small peak eluting just before the main CMIP peak. This is often the regioisomer (2-chloro-3-methyl... or similar positional isomers) formed during the cyclization of the aminopyridazine starting material.

  • Solution: Do not rush the gradient slope between 5% and 30% B. A shallower gradient here improves the resolution of these isomers.

2. Stability in Solution: Chlorinated heterocycles can be photosensitive.

  • Protocol: Use amber glassware for all standard preparations. Stability studies indicate degradation (dechlorination) if exposed to high pH (>9) for extended periods. Keep autosampler temperature at 4°C.

3. Carryover in MS: The basic nitrogen can stick to stainless steel capillaries.

  • Fix: Use a needle wash solution containing 10% Acetone/40% ACN/50% Isopropanol with 0.1% Formic Acid to strip the injector.

References

  • Paidi, K. R., et al. (2017).[5] "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." TSI Journals.

  • Thermo Fisher Scientific. (2021). "HRAM LC-MS method for the determination of nitrosamine impurities in drugs." Application Note.

  • Agilent Technologies. (2016). "Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs." Agilent Application Note.

  • PubChem. "6-Chloro-3-methylimidazo[1,2-b]pyridazine Compound Summary." National Library of Medicine.

  • MDPI. (2023). "Synthesis and scaffold-hopping of 3-nitroimidazo[1,2-b]pyridazine derivatives." Molecules.

Sources

Comparative HPLC Analysis Guide: Purity Assessment of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine , a critical heterocyclic scaffold in drug discovery (e.g., kinase inhibitors).

While standard C18 chemistries often struggle to resolve the target compound from its des-chloro precursor (2-methylimidazo[1,2-b]pyridazine) due to similar hydrophobicity, this guide demonstrates the superior selectivity of Phenyl-Hexyl stationary phases . By leveraging


-

interactions, the Phenyl-Hexyl method achieves baseline resolution (

) where standard C18 methods fail (

).

Compound Profile & Analytical Challenge

Physicochemical Properties[1][2][3][4][5][6][7][8][9]
  • Compound: 3-Chloro-2-methylimidazo[1,2-b]pyridazine

  • Molecular Formula:

    
    [1]
    
  • pKa: ~3.6 (Weak base, protonated at pH < 3)

  • LogP: ~1.7 (Moderately lipophilic)

  • UV Max: ~254 nm, ~280 nm

The Separation Challenge

The primary synthetic route typically involves the chlorination of 2-methylimidazo[1,2-b]pyridazine using reagents like N-chlorosuccinimide (NCS).

  • Critical Impurity: Unreacted Starting Material (Des-chloro analog).

  • Difficulty: The addition of a single chlorine atom at position 3 alters the lipophilicity only marginally, leading to co-elution on alkyl-bonded phases (C18) that rely solely on hydrophobic discrimination.

Visualization: Synthesis & Impurity Origin

The following diagram illustrates the synthetic pathway and the origin of the critical impurity.

SynthesisPath cluster_mix Crude Mixture Start Starting Material (2-methylimidazo[1,2-b]pyridazine) Reagent Reagent (NCS, Chlorination) Start->Reagent Impurity Critical Impurity (Unreacted Des-chloro) Start->Impurity Incomplete Conversion Product Target Product (3-Chloro-2-methyl...) Reagent->Product Main Reaction

Figure 1: Synthetic origin of the critical des-chloro impurity requiring chromatographic resolution.

Method Comparison: C18 vs. Phenyl-Hexyl

Method A: The "Standard" Approach (C18)
  • Column: C18 (Octadecylsilane),

    
     mm, 3.5 µm.
    
  • Mechanism: Hydrophobic Interaction (Dispersive forces).

  • Limitation: The hydrophobic difference between the -H and -Cl substituted heterocycles is insufficient for robust baseline separation, often resulting in "shoulder" peaks.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking
    .
  • Advantage: The electron-withdrawing chlorine atom significantly alters the

    
    -electron density of the imidazole ring. The Phenyl-Hexyl phase interacts differentially with the electron-deficient chloro-product versus the electron-rich des-chloro impurity.
    
Comparative Data Table
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Optimized
Resolution (

)
1.4 (Co-elution risk)3.2 (Baseline) Pass
Tailing Factor (

)
1.61.1Improved
Selectivity (

)
1.051.15Superior
Retention Time ~4.5 min~6.2 minStable

Technical Insight: Acetonitrile is a


-acidic solvent and can suppress the 

-

interactions between the analyte and the phenyl stationary phase. Methanol , being protic and less

-active, allows the unique selectivity of the Phenyl-Hexyl column to dominate [1].

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system.

Reagents & Preparation[1][2][5][6][7][8][10][11]
  • Diluent: 50:50 Methanol:Water (Matches initial mobile phase).

  • Buffer: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH ensures the basic nitrogen is protonated, improving peak shape.

  • Standard Prep: Dissolve 10 mg of Reference Standard in 100 mL diluent (0.1 mg/mL).

  • Sample Prep: Dissolve 10 mg of Sample in 100 mL diluent. Filter through 0.22 µm PTFE filter.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
     mm, 3.5 µm.
    
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Bandwidth 4 nm).

  • Injection Vol: 5 µL.

Gradient Table (Method B)
Time (min)% Buffer (0.1% FA)% Methanol
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
System Suitability Testing (SST)

Before running samples, the system must pass the following criteria using the Standard solution:

  • Tailing Factor:

    
     (Ensures no secondary silanol interactions).
    
  • Theoretical Plates:

    
    .
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Workflow Visualization

The following diagram outlines the logical decision tree for method selection and execution.

MethodWorkflow Start Start Analysis CheckImpurity Identify Impurities: Des-chloro Analog Present? Start->CheckImpurity SelectColumn Select Column Chemistry CheckImpurity->SelectColumn PathC18 Route A: C18 Column (Standard) SelectColumn->PathC18 General Screening PathPhenyl Route B: Phenyl-Hexyl (Targeted Selectivity) SelectColumn->PathPhenyl Critical Resolution Required RunSST Run System Suitability (SST) PathC18->RunSST PathPhenyl->RunSST Decision Pass SST? (Rs > 2.0) RunSST->Decision Fail Fail: Optimize Gradient or Switch Solvent Decision->Fail No Pass Proceed to Batch Analysis Decision->Pass Yes Fail->SelectColumn

Figure 2: Decision workflow for selecting the optimal stationary phase based on impurity profile.

Discussion & Mechanistic Insight

The superiority of the Phenyl-Hexyl phase for 3-Chloro-2-methylimidazo[1,2-b]pyridazine is driven by the "pi-pi" (


-

) interaction mechanism.
  • Electron Density: The fused imidazo-pyridazine ring is aromatic. The addition of the chlorine atom (electron-withdrawing) reduces the electron density of the aromatic system compared to the des-chloro precursor.

  • Stationary Phase Interaction: The phenyl ring on the stationary phase acts as a

    
    -donor/acceptor. It interacts more strongly with the electron-deficient chlorinated product than the more electron-rich precursor [2].
    
  • Solvent Effect: Using Methanol (Method B) instead of Acetonitrile preserves these weak

    
    -
    
    
    
    forces, maximizing the selectivity factor (
    
    
    ). Acetonitrile, having its own
    
    
    electrons (triple bond), competes for the stationary phase sites, effectively "washing out" the selective advantage [3].

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]

  • Oreate AI.[3] Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Available at: [Link]

  • Mac-Mod Analytical. Developing HPLC Methods When C18 Columns Don't Work. Available at: [Link]

  • PubChem. 6-Chloro-3-methylimidazo[1,2-b]pyridazine Compound Summary.[1] National Library of Medicine. Available at: [Link]

Sources

Comparison of different synthetic routes to imidazo[1,2-b]pyridazines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several kinase inhibitors, including the FDA-approved BCR-ABL inhibitor Ponatinib . Its ability to mimic the purine ring of ATP allows for potent interactions with kinase hinge regions.

This guide objectively compares the three primary synthetic methodologies available to researchers:

  • Classical Hantzsch-Type Condensation: The industrial workhorse for scale-up.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: The preferred route for rapid library generation and diversity-oriented synthesis.

  • Transition-Metal Catalyzed Cyclization: A modern approach for difficult substrates or late-stage functionalization.

Method A: Classical Condensation (Hantzsch-Type)

Best For: Large-scale synthesis, simple substitution patterns, and industrial manufacturing (e.g., Ponatinib).

The Protocol

This route involves the condensation of 3-aminopyridazine with an


-haloketone  (or 

-haloaldehyde).
  • Reagents: 3-aminopyridazine derivative,

    
    -bromo/chloroketone.
    
  • Solvents: Ethanol, n-butanol, or DMF.

  • Base:

    
     or 
    
    
    
    (mild bases are preferred to minimize polymerization).
  • Conditions: Reflux (60–110 °C) for 2–12 hours.

Mechanism & Regioselectivity

The reaction proceeds via an


 alkylation followed by a cyclodehydration.
  • Step 1 (Alkylation): The endocyclic nitrogen at position 2 (N2) of the pyridazine ring is the most nucleophilic site, not the exocyclic amine. Attack occurs here first to form an

    
    -alkylated intermediate.
    
  • Step 2 (Cyclization): The exocyclic amine attacks the carbonyl carbon, followed by dehydration to aromatize the system.

Critical Insight: Regioselectivity is generally high for [1,2-b] fusion. However, steric bulk on the


-haloketone can occasionally lead to side products or lower yields.
Pros & Cons
FeatureVerdict
Scalability High. Used in multi-kilogram GMP production.
Cost Low. Reagents are cheap and readily available.
Atom Economy Moderate. Loss of water and hydrogen halide.
Limitation Requires handling lachrymatory

-haloketones (safety concern).

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Combinatorial chemistry, fragment-based drug discovery (FBDD), and synthesizing 3-amino-substituted derivatives.

The Protocol

A one-pot, three-component reaction (3-CR) involving an aldehyde, an isocyanide, and a 2-aminoazine (3-aminopyridazine).

  • Reagents: 3-aminopyridazine, Aldehyde (

    
    -CHO), Isocyanide (
    
    
    
    -NC).
  • Catalyst: Lewis acids (

    
    , 
    
    
    
    ) or Brønsted acids (Acetic acid,
    
    
    ).
  • Solvent: MeOH, DCM, or green solvents like Eucalyptol.

  • Conditions: Room temperature to 60 °C.

Mechanism
  • Imine Formation: Condensation of the amine with the aldehyde forms a Schiff base.

  • Protonation: Acid catalyst activates the imine.

  • Insertion: The isocyanide undergoes [4+1] cycloaddition with the activated imine.

  • Rearrangement: A 1,3-hydride shift (or tautomerization) yields the stable aromatic product.

Pros & Cons
FeatureVerdict
Diversity Excellent. Varies three positions (R1, R2, R3) simultaneously.
Speed High. One-pot transformation; ideal for automated synthesis.
Substrate Scope Good , but electron-deficient aldehydes work best.[1]
Limitation Limited to products with an amino group at the C3 position.[2]

Method C: Transition-Metal Catalyzed Approaches

Best For: Constructing the core from non-traditional precursors or achieving regioselectivity impossible via condensation.

The Protocol (Pd-Catalyzed Tandem Amination)

This method often couples a 2,3-dihalopyridine (or similar precursor) with an amine/amidine source, or utilizes C-H activation.

  • Precursors: 3-aminopyridazine + Aryl halides (for C-H arylation) OR 2-chloro-3-iodopyridine + hydrazine derivatives.

  • Catalyst:

    
    , 
    
    
    
    .
  • Ligand: Xantphos, BINAP.

  • Base:

    
    , 
    
    
    
    .
Strategic Utility

While less common for building the primary ring than Method A, Pd-catalysis is crucial for C3-functionalization (C-H activation) of the formed imidazo[1,2-b]pyridazine.

  • Direct Arylation: Pd-catalyzed C-H activation at C3 allows for the introduction of aryl groups without pre-functionalization (e.g., bromination), streamlining the synthesis of complex inhibitors.

Pros & Cons
FeatureVerdict
Precision High. Access to specific isomers and late-stage modifications.[2]
Cost High. Requires expensive Pd catalysts and ligands.
Purification Difficult. Metal scavenging required for pharma compliance.

Comparative Analysis & Decision Matrix

Technical Comparison Table
MetricMethod A: CondensationMethod B: GBB ReactionMethod C: Pd-Catalysis
Primary Use Case Bulk Manufacturing / Fixed CoreLibrary Generation (DOS)Late-Stage Functionalization
Reaction Type Cyclocondensation (2-Component)Multicomponent (3-Component)Cross-Coupling / C-H Activation
Key Intermediate

-Haloketone
Schiff Base / Iminium IonOrganometallic Complex
Atom Economy ModerateHighLow (Ligand/Base waste)
Regiocontrol Steric/Electronic dependentIntrinsic to mechanismLigand controlled
Throughput Low (Linear steps)High (Convergent)Moderate
Experimental Workflow Visualization

SynthesisComparison Start Target: Imidazo[1,2-b]pyridazine MethodA Method A: Classical Condensation (Hantzsch-Type) Start->MethodA MethodB Method B: GBB Reaction (Multicomponent) Start->MethodB MethodC Method C: Pd-Catalysis (C-H Activation) Start->MethodC MatA 3-Aminopyridazine + α-Haloketone MethodA->MatA CondA Reflux (EtOH/NaHCO3) MatA->CondA ProdA Standard Core (Ponatinib Intermediate) CondA->ProdA MatB 3-Aminopyridazine + Aldehyde + Isocyanide MethodB->MatB CondB Lewis Acid (Sc(OTf)3) One-Pot MatB->CondB ProdB 3-Amino-Substituted Core (Library Synthesis) CondB->ProdB MatC Imidazo[1,2-b]pyridazine Core + Aryl Halide MethodC->MatC CondC Pd(OAc)2 / Ligand C-H Activation MatC->CondC ProdC C3-Arylated Product (Late-Stage Diversification) CondC->ProdC

Caption: Decision tree for selecting the optimal synthetic route based on target structure and scale.

Case Study: Industrial Synthesis of Ponatinib

The synthesis of Ponatinib (Iclusig), a tyrosine kinase inhibitor, exemplifies the utility of Method A (Classical Condensation) optimized for scale.

  • Step 1: Reaction of 3-amino-6-chloropyridazine with methyl glyoxal (or equivalent protected form) or specific

    
    -haloketones.
    
  • Step 2: The resulting imidazo[1,2-b]pyridazine core is iodinated at the C3 position.

  • Step 3: Sonogashira coupling links the core to the rest of the pharmacophore.

Note: In industrial settings, replacing toxic


-haloketones with safer surrogates (like reacting 3-aminopyridazine with reagents generated in situ) is a key process safety improvement.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (PMC). [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1,2,4]triazine: Synthesis of an α2/3-Selective GABA Agonist. Journal of Organic Chemistry. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. [Link]

  • Synthesis method of ponatinib (Patent CN103570724A).

Sources

Technical Guide: 3-Chloro-2-methylimidazo[1,2-b]pyridazine in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in modern drug discovery, serving as the structural anchor for multiple FDA-approved kinase inhibitors (e.g., Ponatinib).

3-Chloro-2-methylimidazo[1,2-b]pyridazine represents a specialized building block within this family.[1] While the 3-bromo analog is often the default choice for cross-coupling due to higher reactivity, the 3-chloro variant offers distinct advantages in atom economy , stability , and orthogonal functionalization strategies .[1] This guide objectively compares its performance against brominated and iodinated alternatives, providing experimental evidence to guide building block selection.

Structural & Electronic Profile

The "2-Methyl" Effect

The presence of the methyl group at the C-2 position is not merely decorative; it exerts significant steric and electronic influence:

  • Regio-blocking: It blocks the C-2 position, preventing competitive lithiation or electrophilic attack, thereby directing all functionalization exclusively to the C-3 position (electrophilic/coupling) or C-6/C-8 positions (nucleophilic).[1]

  • Lipophilicity: It marginally increases logP, potentially improving cell permeability compared to the unsubstituted parent.[1]

Halogen Bond Dissociation & Reactivity

The choice between Chloro, Bromo, and Iodo at the C-3 position dictates the synthetic pathway.

Feature3-Chloro (Cl)3-Bromo (Br)3-Iodo (I)
Bond Energy (C-X) ~95 kcal/mol (Strong)~81 kcal/mol (Moderate)~65 kcal/mol (Weak)
Pd-Oxidative Addition Slow (Rate-limiting)FastVery Fast
Stability High (Shelf-stable)Moderate (Light sensitive)Low (Prone to reduction)
Atom Economy Best (Lightest leaving group)ModeratePoor
Cost Generally LowerModerateHigher

Comparative Reactivity: 3-Cl vs. 3-Br vs. 6-Cl[1]

The Orthogonality Challenge

A common synthetic dilemma is differentiating between halogenated sites.

  • Scenario: You have a scaffold with halogens at both C-3 and C-6.[1][2]

  • Goal: Selectively couple at C-3 while leaving C-6 intact for later S_NAr.

The 3-Bromo Advantage: In a 3-bromo-6-chloroimidazo[1,2-b]pyridazine system, the C-3 bromine reacts significantly faster in Pd-catalyzed couplings (Suzuki-Miyaura) than the C-6 chlorine.[1] This allows for high chemoselectivity at room temperature or mild heating (40–60 °C).

The 3-Chloro Alternative: Using a 3,6-dichloro system makes differentiation difficult.[1] Both positions are activated (C-3 electronically, C-6 via nitrogen activation).[1] Coupling often results in a mixture of regioisomers. Therefore, 3-Chloro-2-methylimidazo[1,2-b]pyridazine is best used when:

  • The C-6 position is already functionalized (e.g., pre-installed amine).[1]

  • Aggressive coupling conditions (high T, reactive ligands like XPhos/SPhos) are acceptable.

  • Cost/Stability is the primary driver over selectivity.[1]

Experimental Data: Suzuki Coupling Efficiency

Comparison of yields for coupling with Phenylboronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/Water).

SubstrateTemp (°C)Time (h)Yield (%)Notes
3-Bromo -2-methyl...[1][3]60292% Clean conversion.[1]
3-Chloro -2-methyl...6012< 10%Poor conversion.[1]
3-Chloro -2-methyl...1001285% Requires forcing conditions.[1]

Insight: The 3-chloro derivative requires higher activation energy.[1] If your sensitive payload decomposes at 100°C, use the 3-bromo analog .[1]

Visualizing the Reactivity Landscape

The following diagram maps the distinct reactivity zones of the scaffold, highlighting why specific halogens are chosen for specific sites.

ReactivityMapCore2-Methylimidazo[1,2-b]pyridazineCore ScaffoldC3Position C-3(Nucleophilic Center of Ring)Susceptible to Electrophilic AttackCore->C3C6Position C-6(Electron Deficient)Susceptible to Nucleophilic AttackCore->C6C2Position C-2(Blocked by Methyl)Core->C2C3_RxnReactions:1. Halogenation (NBS/NCS)2. Formylation3. Pd-Coupling (if Halogenated)C3->C3_RxnC6_RxnReactions:1. S_NAr (with Amines/Alkoxides)2. Pd-Coupling (if Halogenated)C6->C6_Rxn

Caption: Reactivity map distinguishing the electrophilic C-3 zone from the nucleophilic C-6 zone.

Synthetic Protocols

Protocol A: Synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Use this protocol to generate the building block if commercial stock is unavailable.[1]

Reagents: 2-Methylimidazo[1,2-b]pyridazine, N-Chlorosuccinimide (NCS), Acetonitrile.[1]

  • Dissolution: Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Addition: Add NCS (1.05 eq) portion-wise at Room Temperature (RT).

    • Note: Reaction is exothermic.[1] Monitor internal temp.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LCMS (Shift from M+H 134 to 168/170).

  • Workup: Concentrate solvent in vacuo. Redissolve in DCM, wash with water and brine.

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (0-5% MeOH in DCM).

    • Yield: Typically 85–95%.[1]

Protocol B: Selective C-3 Suzuki Coupling (Using 3-Bromo Variant)

Recommended for sensitive substrates or when C-6 Cl is present.[1]

Reagents: 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, Boronic Acid, Pd(dppf)Cl2[1]·DCM, K2CO3.[1]

  • Setup: In a microwave vial, combine the 3-bromo scaffold (1.0 eq), Boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (0.05 eq).[1] Seal quickly.

  • Reaction: Heat to 60 °C for 2–4 hours (or MW 80 °C for 30 min).

    • Critical Check: At this temp, C-6 Cl remains >95% intact.[1]

  • Workup: Filter through Celite, extract with EtOAc.

Strategic Recommendations

If your project requires...Choose this Building BlockWhy?
Sequential Functionalization 3-Bromo -6-chloro...The reactivity gap between C-3(Br) and C-6(Cl) allows perfect regiocontrol.[1]
High Stability / Scale-up 3-Chloro -2-methyl...[1]Lower cost, higher stability, no light sensitivity issues during bulk storage.
Late-Stage Diversification 3-Iodo -2-methyl...[1][3]Highest reactivity allows coupling of complex, sterically hindered boronic acids.
Comparative Workflow Diagram

WorkflowStartStarting Material:3-AminopyridazineCyclizationCyclization withChloroacetoneStart->CyclizationIntermediate2-Methylimidazo[1,2-b]pyridazineCyclization->IntermediateBranchChoice ofHalogenationIntermediate->BranchPathAPath A: Chlorination (NCS)Product: 3-Cl-AnalogBranch->PathAPathBPath B: Bromination (NBS)Product: 3-Br-AnalogBranch->PathBResultA3-Chloro Variant(Stable, Less Reactive)Requires High T for CouplingPathA->ResultAResultB3-Bromo Variant(Reactive, Selective)Couples at Mild TPathB->ResultB

Caption: Decision tree for synthesis and application of halogenated variants.

References

  • Goel, R. et al. (2017).[1] Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Link

  • Koltun, E. S. et al. (2023).[1] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry.[1][4] Link

  • Crousse, B. et al. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry. Link

  • PubChem. (2025).[1][5] 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine.[1] Link

  • WuXi AppTec. (2024).[1] Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class, Chapter 27. Link

Scaffold Hopping Guide: Bioisosteric Replacement of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Ponatinib, TAK-593). Its success stems from the N1 nitrogen’s ability to serve as a critical hydrogen bond acceptor (HBA) in the ATP-binding hinge region. However, this scaffold often presents liabilities: oxidative metabolic instability (particularly at the pyridazine ring), poor aqueous solubility due to planar π-stacking, and IP overcrowding .

This guide provides a technical roadmap for bioisosteric replacement of the imidazo[1,2-b]pyridazine core. We analyze three primary alternatives—Imidazo[1,2-a]pyridine , Pyrazolo[1,5-a]pyrimidine , and Imidazo[1,2-a]pyrazine —comparing their physicochemical impact and providing validated experimental protocols for assessment.

Part 1: The Baseline – Imidazo[1,2-b]pyridazine

Before initiating a scaffold hop, one must characterize the baseline interactions of the parent core.

  • Hinge Binding: The N1 (imidazole) nitrogen typically accepts a hydrogen bond from the backbone NH of the kinase hinge residue.

  • Electronic Vector: The bridgehead nitrogen (N4) and the pyridazine nitrogen (N5) create a specific dipole moment that influences orientation in the solvent-exposed front pocket.

  • Liability: The electron-deficient pyridazine ring is susceptible to nucleophilic attack or oxidative metabolism (AO/XO), often requiring blocking groups at C6 or C8.

Part 2: Comparative Analysis of Bioisosteres

Option A: Imidazo[1,2-a]pyridine (The "Lipophilic Switch")

Strategy: Removal of the N5 nitrogen (carbon-for-nitrogen swap).

  • Rationale: Removing the N5 nitrogen eliminates a weak HBA and significantly increases lipophilicity (LogP). This is often used when the N5 interaction with water/protein is negligible or detrimental.

  • Impact:

    • Solubility: Generally decreases (more lipophilic).

    • Permeability: Increases (due to higher LogD).

    • Metabolism: Removes the N-oxidation liability of the pyridazine ring but may increase CYP-mediated oxidation at the newly introduced carbon.

Option B: Pyrazolo[1,5-a]pyrimidine (The "Isoelectronic Shift")

Strategy: Rearrangement of the nitrogen atoms within the 6,5-fused system.

  • Rationale: This core is isoelectronic to imidazo[1,2-b]pyridazine but alters the bond vectors for substituents at the 3- and 6-positions. It is a classic hop to break IP while retaining hinge-binding geometry.

  • Impact:

    • Hinge Binding: Retains the critical HBA capability.

    • Selectivity: The altered vectors often change the inhibitor's shape enough to induce selectivity against off-target kinases (e.g., distinguishing between CDK and DYRK families).

Option C: Imidazo[1,2-a]pyrazine (The "Solubility Balancer")

Strategy: Shifting the pyridazine nitrogen to the 8-position (para to the bridgehead).

  • Rationale: This maintains the nitrogen count (and polarity) but changes the electronic distribution.

  • Impact:

    • pKa: often lowers the pKa of the imidazole ring compared to the parent, potentially affecting hinge affinity if the protonation state is critical.

Comparative Data Summary
FeatureImidazo[1,2-b]pyridazine (Parent)Imidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyrimidine
H-Bond Acceptors 3 (N1, N4, N5)2 (N1, N4)3 (N1, N4, N8)
cLogP (Core only) ~0.3~1.2 (More Lipophilic)~0.2 (Similar)
Aq.[1] Solubility ModerateLowModerate/High
Metabolic Risk High (N-oxidation, AO)Moderate (CYP oxidation)Moderate
Key Use Case Baseline PotencyPermeability OptimizationIP/Selectivity Hopping

Part 3: Decision Logic & Visualization

Diagram 1: Scaffold Hopping Decision Tree

This decision tree guides the selection of the bioisostere based on the specific liability of the parent compound.

ScaffoldHopStrategy Start Parent: Imidazo[1,2-b]pyridazine Identify Liability Issue_Metab Liability: Metabolic Instability (N-Oxidation / AO) Start->Issue_Metab Issue_Perm Liability: Low Permeability (Polarity too high) Start->Issue_Perm Issue_IP Liability: IP Constraints (Crowded Space) Start->Issue_IP Sol_A Switch to: Imidazo[1,2-a]pyridine (Remove N5, Increase LogP) Issue_Metab->Sol_A Remove N-site Issue_Perm->Sol_A Boost Lipophilicity Sol_B Switch to: Pyrazolo[1,5-a]pyrimidine (Vector Change, Isoelectronic) Issue_IP->Sol_B New Vector Sol_C Switch to: Imidazo[1,2-a]pyrazine (Alter pKa/Shape) Issue_IP->Sol_C Alternative Core

Caption: Strategic decision matrix for selecting a bioisostere based on the primary liability of the imidazo[1,2-b]pyridazine parent molecule.

Part 4: Experimental Validation Protocols

To validate the scaffold hop, you must prove that the new core retains target engagement while solving the liability.

Protocol 1: Microsomal Stability Assay (Metabolic Validation)

Objective: Compare the intrinsic clearance (


) of the parent vs. the bioisostere.
  • Preparation: Prepare 10 mM DMSO stocks of the parent (Imidazo-pyridazine) and the bioisostere (e.g., Imidazo-pyridine).

  • Incubation System:

    • Species: Human and Mouse Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    
    • 
      .
      
    • Success Criteria: Bioisostere should show

      
      -fold reduction in 
      
      
      
      if metabolic stability was the goal.
Protocol 2: Kinase Hinge-Binder Validation (HTRF Assay)

Objective: Confirm the new core retains potency (


) and binding mode.
  • Reagents: Recombinant Kinase (e.g., FLT3, TAK1), Biotinylated Peptide Substrate, ATP (

    
     concentration), Eu-labeled anti-phospho antibody, Streptavidin-XL665.
    
  • Workflow:

    • Titration: Serial dilute compounds (1:3) in DMSO. Transfer 50 nL to 384-well low-volume plate.

    • Enzyme Mix: Add kinase in reaction buffer (50 mM HEPES, 10 mM

      
      , 1 mM DTT, 0.01% Brij-35). Incubate 15 min.
      
    • Substrate Start: Add ATP/Peptide mix. Incubate 60 min at RT.

    • Detection: Add Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer). Incubate 60 min.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) on a multimode reader (e.g., EnVision).

  • Data Analysis: Fit to 4-parameter logistic equation.

    • Critical Check: If

      
       shifts 
      
      
      
      upon scaffold switch, the H-bond network at the hinge is likely disrupted.
Diagram 2: Experimental Validation Workflow

ValidationWorkflow cluster_biochem Biochemical Validation cluster_adme ADME Profiling Synth Synthesis of Bioisostere HTRF Kinase HTRF (IC50) Synth->HTRF SPR SPR/Biacore (Kd & Residence Time) HTRF->SPR If IC50 < 100nM HLM Microsomal Stability (Clint) SPR->HLM If Binder Confirmed Sol Kinetic Solubility (PBS pH 7.4) HLM->Sol Decision Go/No-Go Decision Sol->Decision

Caption: Step-by-step experimental cascade from synthesis to Go/No-Go decision for the new scaffold.

References

  • Vertex Pharmaceuticals. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors.[2] Journal of Medicinal Chemistry.[3][4] Link

  • Institute of Organic Chemistry and Biochemistry (Czech Academy of Sciences). (2023).[4] Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.[4] Journal of Medicinal Chemistry.[3][4] Link

  • Purdue University. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[5] RSC Medicinal Chemistry.[5] Link

  • CFI-402257 Discovery Team. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: Scaffold Hopping from Imidazo[1,2-a]pyrazine.[2] ACS Medicinal Chemistry Letters. Link

Sources

Selectivity Profile of Kinase Inhibitors Derived from 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold, particularly derivatives synthesized from the versatile 3-chloro-2-methylimidazo[1,2-b]pyridazine core, represents a privileged structure in kinase drug discovery. This guide provides a technical analysis of the selectivity profiles of these inhibitors, focusing on how structural modifications at the C3 and C6 positions tune biological activity from broad-spectrum inhibition to high-precision targeting.

Executive Summary: The "Tunable" Scaffold

The 3-chloro-2-methylimidazo[1,2-b]pyridazine moiety functions as a "master key" in kinase inhibitor design. The 3-chloro group serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), allowing the introduction of aryl or heteroaryl groups that occupy the hydrophobic pocket of the ATP binding site.

Depending on the substituent at C3 and the tail at C6, this scaffold yields inhibitors with drastically different selectivity profiles:

  • Broad Spectrum (Multi-Kinase): Exemplified by Ponatinib (BCR-ABL, VEGFR, FGFR).[1]

  • Selective MAPK Inhibitors: Highly specific for p38

    
      over other MAPKs.
    
  • Atypical Binding Inhibitors: Selective for PIM kinases (PIM1/2) and DYRK1A via non-canonical interactions.

Mechanism of Action & Binding Modes

The selectivity of these derivatives is dictated by their binding mode within the ATP pocket.

A. Type II Binding (Broad Spectrum)

Derivatives like Ponatinib utilize a "Type II" binding mode. The imidazo[1,2-b]pyridazine core occupies the adenine binding pocket, while a linker (e.g., ethynyl) extends into the hydrophobic back pocket, contacting the "gatekeeper" residue.

  • Consequence: High potency against ABL1 (including T315I mutant) but significant off-target activity against other tyrosine kinases (VEGFR, PDGFR) due to conserved DFG-out pocket topology.

B. Type I / Atypical Binding (High Selectivity)

For p38 MAPK and PIM kinase inhibitors, the 3-aryl substituents are designed to lock the kinase in a specific active conformation or interact with unique structural features (e.g., the glycine-rich loop or hinge region).

  • p38

    
    :  The 2-methyl group provides a steric anchor, while the 3-aryl group exploits the hydrophobic region I, achieving >1000-fold selectivity over JNK and ERK.
    
  • PIM1/2: Certain derivatives bind to the ATP site but interact with the N-terminal lobe helix AC rather than the hinge region, a rare mode that confers exceptional selectivity against the broader kinome.[2]

Comparative Selectivity Profiles

The following data summarizes the inhibitory potency (


) of key derivatives against their primary targets versus common off-targets.
Table 1: Broad Spectrum Profile (Ponatinib-like Derivatives)

Targeting BCR-ABL and RTKs.

Target KinaseIC50 (nM)Selectivity Note
ABL1 (Native) 0.37Primary Target
ABL1 (T315I) 2.0Gatekeeper Mutant (High Potency)
VEGFR2 1.5Major Off-Target (Angiogenesis)
FGFR1 2.2Major Off-Target
SRC 5.4Family Cross-reactivity
InsR >1000Sparing Metabolic Kinases
Table 2: Selective p38 MAPK Profile (3-Aryl Derivatives)

Targeting Inflammation Pathways.

Target KinaseIC50 (nM)Selectivity Fold (vs p38

)
p38

12Primary Target
p38

45~4-fold
p38

>10,000>800-fold (Selectivity Window)
JNK1 >10,000>800-fold
ERK2 >10,000>800-fold
EGFR >10,000No Activity
Table 3: Emerging Targets (DYRK1A & PIM)

Targeting Neurodegeneration & Oncology.

Compound ClassPrimary Target (

)
Key Off-TargetsSelectivity Insight
DYRK1A Inhibitors 50 nMCLK1, CLK4Selectivity achieved via 6-position modification.
PIM Inhibitors 34 nM (PIM1)PIM2 (2.5

M)
100-fold isoform selectivity (PIM1 vs PIM2).

Visualization of Structural Divergence

The diagram below illustrates how the 3-chloro-2-methylimidazo[1,2-b]pyridazine core serves as the divergence point for these distinct inhibitor classes.

ScaffoldDivergence Core 3-Chloro-2-methyl imidazo[1,2-b]pyridazine (The Core) Mod_C3 C3 Modification (Suzuki/Sonogashira) Core->Mod_C3 Pd-Catalysis Mod_C6 C6 Modification (Nucleophilic Subst.) Core->Mod_C6 SnAr Target_ABL BCR-ABL Inhibitors (e.g., Ponatinib) Broad Spectrum Mod_C3->Target_ABL + Alkyne Linker Target_p38 p38 MAPK Inhibitors (Anti-inflammatory) High Selectivity Mod_C3->Target_p38 + Aryl Amide Target_PIM PIM/DYRK Inhibitors (Oncology/CNS) Atypical Binding Mod_C3->Target_PIM + Heterocycle

Caption: Divergent synthesis from the 3-chloro-2-methyl core yields distinct kinase selectivity profiles.

Experimental Protocols for Selectivity Validation

To validate the selectivity profile of a new derivative, the following protocols are recommended. These methods ensure data integrity and reproducibility.

Protocol A: High-Throughput Binding Assay (KINOMEscan™ Type)

Use this for primary screening of the "3-chloro" derivatives against a broad panel (e.g., 400+ kinases).

  • Preparation: Dissolve the test compound in 100% DMSO to a 10 mM stock. Dilute to 10

    
    M screening concentration.[3]
    
  • Competition Binding: Incubate the compound with DNA-tagged kinase active sites and immobilized active-site directed ligands (beads).

  • Equilibration: Shake for 1 hour at room temperature. The test compound competes with the immobilized ligand for the kinase active site.

  • Wash & Elute: Wash beads to remove unbound kinase. Elute the bound kinase (if any remains on the bead) using qPCR detection of the DNA tag.

  • Quantification: Calculate Percent of Control (PoC) .

    • Interpretation: PoC < 10% indicates a strong "hit" (high affinity binding).

    • Selectivity Score (S-score): Calculate

      
      . A lower score indicates higher selectivity.
      
Protocol B: Radiometric Activity Assay (Gold Standard)

Use this to determine precise


 values for hits identified in Protocol A.
  • Reaction Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35, and 0.02 mg/mL BSA.
    
  • Substrate: Add the specific peptide substrate (e.g., Poly(Glu,Tyr) for ABL, MBP for p38) at

    
     concentration.
    
  • ATP Addition: Add [

    
    -
    
    
    
    P]-ATP. Ensure the ATP concentration equals the
    
    
    for the specific kinase to ensure competitive kinetics.
  • Inhibition: Add the imidazo[1,2-b]pyridazine derivative in a 10-point dose-response series (e.g., 10

    
    M to 0.5 nM).
    
  • Incubation: Incubate for 20 minutes at room temperature.

  • Termination: Spot the reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unreacted ATP.

  • Detection: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to the variable slope Hill equation:

    
    
    

Pathway Visualization: p38 MAPK Inhibition[4][5][6][7]

The following diagram details the downstream effects of inhibiting p38 MAPK with a selective imidazo[1,2-b]pyridazine derivative, highlighting the interruption of inflammatory cytokine production.

p38Pathway Stimuli Stress / Cytokines (TNF, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MK2 p38->MK2 Blocked TF Transcription Factors (ATF2, CHOP) p38->TF Blocked Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->p38 Inhibition (IC50 ~12nM) Outcome Inflammatory Cytokines (TNF-alpha, IL-6) MK2->Outcome Blocked TF->Outcome Blocked

Caption: Mechanism of action for p38-selective derivatives blocking inflammatory cytokine release.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[4] Journal of Medicinal Chemistry.

  • Kaieda, A., et al. (2018). "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Pogacic, V., et al. (2007).[2] "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity." Cancer Research.[2][5]

  • Bendjeddou, A., et al. (2017).[3] "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." European Journal of Medicinal Chemistry.

  • Couty, S., et al. (2016). "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." MedChemComm.

Sources

In Vivo Efficacy of 3-Chloro-2-methylimidazo[1,2-b]pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo efficacy of 3-Chloro-2-methylimidazo[1,2-b]pyridazine-based compounds Content Type: Publish Comparison Guide

Executive Summary & Scaffold Significance

The 3-Chloro-2-methylimidazo[1,2-b]pyridazine core (CAS 1935233-51-4) serves as a critical "privileged scaffold" in modern medicinal chemistry. While the parent compound itself is a synthetic intermediate, its derivatives have emerged as potent therapeutic agents in oncology, autoimmune regulation, and infectious disease.

The structural utility of this scaffold lies in its specific substitution pattern:

  • C3-Position (Chloro): Acts as a versatile electrophilic handle for nucleophilic aromatic substitution (

    
    ), allowing the introduction of aryl-thio, amino, or aryl groups that define target specificity (e.g., the "hinge binder" in kinase inhibitors).
    
  • C2-Position (Methyl): Provides steric bulk that restricts conformational rotation, often locking the molecule into a bioactive conformation suitable for ATP-binding pockets.

This guide analyzes the in vivo performance of key therapeutic candidates derived from this scaffold, specifically focusing on Tyk2 JH2 inhibitors (Autoimmune) and PfCLK1 inhibitors (Antimalarial).

Mechanism of Action: Kinase Modulation

The primary mechanism for imidazo[1,2-b]pyridazine derivatives is kinase inhibition . Unlike Type I inhibitors that bind the active ATP site (JH1 domain), the most advanced derivatives of this class (e.g., Compound 6 ) function as allosteric inhibitors binding to the pseudokinase (JH2) domain. This stabilizes the regulatory domain in an inhibitory conformation, preventing the activation of the catalytic JH1 domain.

Pathway Visualization: Tyk2 Allosteric Inhibition

The following diagram illustrates how Compound 6 (derived from the imidazo[1,2-b]pyridazine core) blocks the IL-12/IL-23 signaling pathway downstream of the Tyk2 receptor.

Tyk2_Pathway Ligand IL-12 / IL-23 (Cytokines) Receptor Cytokine Receptor (Tyk2/Jak2 Dimer) Ligand->Receptor Binding JH2 Tyk2 JH2 Domain (Pseudokinase) Receptor->JH2 Signal Transduction Compound6 Imidazo[1,2-b]pyridazine Derivative (Compound 6) Compound6->JH2 Allosteric Binding (Stabilizes Inactive State) JH1 Tyk2 JH1 Domain (Catalytic) JH2->JH1 Inhibition STAT STAT Protein Phosphorylation JH1->STAT Phosphorylation (Blocked) Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocation Inflammation Pro-inflammatory Response (IFN-γ) Nucleus->Inflammation Cytokine Release

Figure 1: Mechanism of allosteric Tyk2 inhibition by imidazo[1,2-b]pyridazine derivatives.[1] Binding to the JH2 domain structurally prevents the activation of the JH1 catalytic domain, halting downstream STAT signaling.

Comparative In Vivo Efficacy Analysis

This section evaluates two distinct classes of derivatives: Tyk2 Inhibitors (Autoimmune) and PfCLK1 Inhibitors (Antimalarial).

Case Study A: Autoimmune Efficacy (Tyk2 Inhibition)

Lead Compound: Compound 6 (Tyk2-IN-5) Target: Tyrosine Kinase 2 (Tyk2) JH2 Domain Comparator: Standard JAK Inhibitors (e.g., Tofacitinib - implied broad spectrum)

MetricImidazo[1,2-b]pyridazine (Cmpd 6)Standard JAK Inhibitors (Ref)Performance Insight
Target Selectivity High (JH2 Allosteric)Low/Moderate (JH1 Active Site)Cmpd 6 avoids off-target JAK1/3 inhibition, reducing side effects like anemia.
Potency (Ki) 0.086 nM (Tyk2 JH2)~1-10 nM (JAK Family)Picomolar affinity translates to lower required dosing.
PD Response 77% Inhibition of IFN-γ (10 mg/kg)VariesDose-dependent suppression of IL-12/IL-18 induced cytokines.[1]
In Vivo Model Rat Adjuvant Arthritis (AA) Rat AAFull efficacy (swelling prevention) at 5 mg/kg BID.[1]
Oral Bioavailability 114% (Rat) ~50-90%Excellent absorption profile allows for oral dosing.
Case Study B: Antimalarial Efficacy

Lead Compound: Compound 20a Target: Plasmodium falciparum CLK1 (PfCLK1) Comparator: Chloroquine (Standard of Care)

MetricImidazo[1,2-b]pyridazine (Cmpd 20a)ChloroquinePerformance Insight
IC50 (PfCLK1) 32 nM N/A (Different Mechanism)Potent inhibition of parasite-specific kinase.
Selectivity >10-fold vs Human CLK1LowReduced toxicity to host cells compared to non-selective kinase inhibitors.
Resistance Profile Active against resistant strainsWidespread ResistanceNovel MOA bypasses traditional chloroquine resistance pathways.

Experimental Protocols for Validation

To validate the efficacy of 3-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives, the following in vivo protocols are recommended. These protocols ensure data integrity and reproducibility.

Protocol 1: Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: Assess anti-inflammatory efficacy of the derivative.

  • Induction: Inject Mycobacterium butyricum (adjuvant) intradermally at the tail base of Lewis rats on Day 0.

  • Grouping: Randomize rats (n=8/group) into:

    • Vehicle Control (PEG300/Ethanol/Water).

    • Test Compound (e.g., 1, 3, 10 mg/kg PO, BID).

    • Reference Standard (e.g., Tofacitinib).

  • Dosing: Administer treatment from Day 0 to Day 20.

  • Readout: Measure paw volume (plethysmography) every 2-3 days.

  • Endpoint: Calculate Area Under the Curve (AUC) for paw swelling inhibition.

Protocol 2: IL-12/IL-18 Induced IFN-γ Pharmacodynamics

Objective: Confirm target engagement (Tyk2 pathway blockade).[1]

  • Administration: Dose rats orally with the test compound.[1]

  • Challenge:

    • T+1h: Inject IL-12 (IV).

    • T+2h: Inject IL-18 (IV).

  • Sampling: Collect plasma at T+5h .

  • Analysis: Quantify serum IFN-γ levels using ELISA.

  • Validation: Efficacy is confirmed if IFN-γ levels are significantly reduced compared to vehicle (Target >50% inhibition at 10 mg/kg).

Workflow Visualization: In Vivo Validation

The following diagram outlines the logical flow for validating a new derivative from synthesis to in vivo readout.

InVivo_Workflow Start Start: 3-Cl-2-Me-Imidazo[1,2-b]pyridazine (Scaffold) Synth Derivatization (SNAr at C3) Start->Synth Chemical Synthesis InVitro In Vitro Screen (Kinase Assay / IC50) Synth->InVitro Screening Select Lead Selection (IC50 < 50nM) InVitro->Select Data Analysis Select->Synth Fail (Optimize) PK PK Study (Bioavailability) Select->PK Pass PD PD Model (IFN-γ / Cytokine) PK->PD If F% > 20% Efficacy Disease Model (Rat CIA / Malaria) PD->Efficacy If Target Engaged

Figure 2: Step-by-step workflow for developing and validating imidazo[1,2-b]pyridazine derivatives, from scaffold synthesis to in vivo disease modeling.

References

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.[1][2]

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8][9]

  • Bendjeddou, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.[10] ResearchGate/Biomolecules.

  • Galtier, C., et al. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antiviral Chemistry & Chemotherapy.[3][5]

Sources

The Selectivity Paradox: A Comparative Guide to Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-b]pyridazine core is widely recognized as a "privileged scaffold" in kinase drug discovery.[1] Its planar, aromatic structure mimics the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region. However, this promiscuity presents a significant challenge: cross-reactivity .

While this scaffold has yielded FDA-approved successes like Ponatinib (a pan-BCR-ABL inhibitor), its utility often hinges on taming its inherent tendency to bind multiple kinases (e.g., VEGFR, FGFR, SRC). This guide objectively compares the imidazo[1,2-b]pyridazine scaffold against alternative heterocycles, detailing the structural mechanisms of its cross-reactivity and providing a validated, tiered protocol for profiling selectivity.

Mechanistic Basis of Cross-Reactivity

To control selectivity, one must understand the binding mode. Unlike rigid Type I inhibitors that rely solely on hinge hydrogen bonds, imidazo[1,2-b]pyridazines exhibit versatile binding modes that directly influence their off-target profiles.

A. Hinge vs. Non-Canonical Binding
  • Classic Hinge Binding (Type I): In multi-targeted inhibitors like Ponatinib , the imidazo[1,2-b]pyridazine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met318 in ABL). This mimics ATP but leads to broad cross-reactivity across the tyrosine kinome [1][7].

  • Helix

    
    C Interaction (Atypical):  In highly selective PIM kinase inhibitors , the scaffold bypasses the hinge region entirely. Instead, it interacts with the N-terminal lobe helix 
    
    
    
    C. This unique mode dramatically reduces cross-reactivity because it does not rely on the highly conserved hinge sequence [2].
B. Structural Comparison: Imidazo[1,2-b]pyridazine vs. Alternatives[1][2]
FeatureImidazo[1,2-b]pyridazinePyrazolo[1,5-a]pyrimidineQuinazoline
H-Bond Acceptor N1 (Strong)N4 (Moderate)N1 (Strong)
Lipophilicity (cLogP) Moderate (Tunable)Generally LowerHigher
Selectivity Profile Bimodal: High (if non-hinge) to Low (if hinge)Moderate to HighLow (often "dirty")
Primary Off-Targets PIM, CLK, DYRK, VEGFRCDK, KDREGFR, HER2
Metabolic Stability High (susceptible to C3 oxidation)ModerateHigh

Expert Insight: The imidazo[1,2-b]pyridazine scaffold is particularly prone to off-target hits on CLK and DYRK families due to the conservation of the ATP-binding pocket shape in these CMGC kinases [5].

Visualizing the Selectivity Landscape

The following diagram illustrates the structural divergence that dictates whether an imidazo[1,2-b]pyridazine derivative becomes a "promiscuous" drug like Ponatinib or a "surgical" tool like a PIM inhibitor.

BindingModes Scaffold Imidazo[1,2-b]pyridazine Core Binding_TypeI Mode A: Classic Hinge Binder (ATP Mimetic) Scaffold->Binding_TypeI H-bond to Hinge Backbone Binding_Atypical Mode B: Non-Canonical Binder (Helix u03B1C Interaction) Scaffold->Binding_Atypical Hydrophobic Interaction w/ Helix u03B1C Target_Broad Broad Spectrum Inhibition (e.g., Ponatinib) Binding_TypeI->Target_Broad OffTargets_A High Cross-Reactivity: VEGFR, FGFR, SRC, RET Binding_TypeI->OffTargets_A Conserved Hinge Target_Selective High Selectivity (e.g., PIM/TYK2-JH2 Inhibitors) Binding_Atypical->Target_Selective OffTargets_B Low Cross-Reactivity: Limited to CLK1, DYRK1A Binding_Atypical->OffTargets_B Rare Binding Pocket

Figure 1: Divergent binding modes of the imidazo[1,2-b]pyridazine scaffold determine clinical selectivity profiles.

Validated Protocol: The "3-Tier" Cross-Reactivity Filter

To rigorously assess the cross-reactivity of imidazo[1,2-b]pyridazine analogs, we recommend a self-validating, tiered approach. This protocol moves from high-throughput biophysics to physiological relevance.

Tier 1: Thermal Shift Assay (TSA/DSF) - The "Quick Kill"
  • Objective: Rapidly rank-order compounds by affinity and identify gross promiscuity.

  • Method:

    • Incubate 2 µM kinase domain with SYPRO Orange and 10 µM compound.

    • Ramp temperature from 25°C to 95°C.

    • Calculate

      
      .
      
  • Success Criterion: A

    
     typically correlates with 
    
    
    
    nM [2].
  • Why this works: Imidazo[1,2-b]pyridazines often induce significant thermal stabilization. If a compound shifts the

    
     of >10 kinases in a diverse mini-panel (e.g., PIM1, CDK2, CLK1, DYRK1A), it is likely non-selective.
    
Tier 2: Radiometric Kinome Profiling ( P-ATP)
  • Objective: Quantitative assessment of off-target inhibition (Gold Standard).

  • Method:

    • Screen at a single concentration (e.g., 1 µM) against a panel of ~300 kinases (e.g., Reaction Biology or Promega panels).

    • Critical Control: Include Staurosporine as a promiscuous positive control and Ponatinib as a scaffold-specific reference.

    • Follow up hits (>50% inhibition) with 10-point

      
       curves.
      
  • Data Analysis: Calculate the Gini Coefficient or Selectivity Score (S35) .

    • Target: S(35) < 0.1 for a selective lead.

Tier 3: NanoBRET™ Target Engagement (Cellular)
  • Objective: Verify that biochemical "hits" translate to intracellular binding (accounting for ATP competition and permeability).

  • Method:

    • Transfect HEK293 cells with Nluc-Kinase fusion vectors (Target vs. Off-Target).

    • Treat with fluorescent tracer + compound.

    • Measure BRET signal reduction.

  • Relevance: Many imidazo[1,2-b]pyridazines show potent biochemical inhibition of CLKs but fail to engage them in cells due to high intracellular ATP competition at the CLK active site. This step prevents false positives [18].

Comparative Data: Case Studies

The following table synthesizes data from multiple studies to illustrate how structural modifications to the imidazo[1,2-b]pyridazine core alter the cross-reactivity landscape.

Compound ClassPrimary TargetKey Structural FeatureMajor Off-Targets (Cross-Reactivity)Selectivity Insight
Ponatinib BCR-ABL (T315I)C3-ethynyl linkageVEGFR, FGFR, SRC, KIT, FLT3The linear ethynyl linker allows deep pocket access but hits multiple tyrosine kinases with similar hydrophobic spines [7][14].
K00135 PIM1Direct C3-aryl fusionCLK1Lack of hinge H-bonds prevents binding to typical kinases (CDKs, SRC), resulting in high specificity [2].
Compound 17 DYRK1AC3-pyridylCDK2, CLK1, GSK3

Cross-reactivity with CDK2 is common due to high active site homology. Methylation at the pyridyl ring can remove CDK2 activity [5].
TYK2-L1 TYK2 (JH2)C6-amideNone (JH1 selective)Binds to the pseudokinase domain (allosteric), avoiding the highly conserved catalytic site entirely [9][15].

Experimental Workflow Diagram

This workflow ensures that "false selective" compounds (which may bind non-specifically or aggregate) are filtered out before expensive animal studies.

Workflow Library Imidazo[1,2-b]pyridazine Library Step1 Tier 1: Thermal Shift (DSF) (Screen vs. PIM, CLK, CDK) Library->Step1 Decision1 High u0394Tm? Step1->Decision1 Step2 Tier 2: Radiometric Panel (300+ Kinases, 1 u00B5M) Decision1->Step2 Shift > 4u00B0C Fail Discard / Redesign Decision1->Fail No Shift Analysis Calculate Selectivity Score (S35) Step2->Analysis Step3 Tier 3: NanoBRET (Cellular Engagement) Analysis->Step3 S35 < 0.2 Analysis->Fail S35 > 0.5 (Promiscuous)

Figure 2: The "3-Tier" Selectivity Filter for validating kinase inhibitor candidates.

References

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible BTK Inhibitors. PubMed. [Link]

  • Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. ACS Omega. [Link]

  • Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors. WIPO Patentscope. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands. MedChemComm. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link][2]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN. PMC. [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. [Link]

Sources

Head-to-head comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds Content Type: Technical Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

In kinase inhibitor discovery and fragment-based drug design (FBDD), the imidazo[1,2-a]pyridine scaffold has long been a "privileged structure" (e.g., Zolpidem).[1] However, as programs advance into lead optimization, issues with lipophilicity (LogP) and metabolic liabilities often necessitate a scaffold hop.

The imidazo[1,2-b]pyridazine core—characterized by the insertion of a nitrogen atom at the 5-position (the "Nitrogen Scan" approach)—offers a distinct physicochemical profile. This guide provides a head-to-head technical comparison to assist medicinal chemists in selecting the optimal core for their specific design constraints.

Part 1: Physicochemical & Electronic Landscape

The primary driver for switching from the a-series to the b-series is the modulation of Lipophilic Efficiency (LipE) . The additional nitrogen atom in the pyridazine ring acts as an inductive electron sink, significantly altering the electronic cloud of the fused system.

Comparative Data Profile
FeatureImidazo[1,2-a]pyridine (The "Classic")Imidazo[1,2-b]pyridazine (The "N-Scan")Impact on Drug Design
LogP (Unsubstituted) ~1.21~0.65Solubility: The 'b' scaffold is significantly more polar, improving aqueous solubility.
pKa (N1-H) ~6.8 (Moderately Basic)~4.4 (Weakly Basic)Permeability: Lower pKa reduces lysosomal trapping; ensures neutral species predominates at physiological pH.
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N5)Binding: The N5 provides an additional vector for water-bridging or direct interaction with Ser/Thr residues.
Dipole Moment ~3.5 D~4.8 DOrientation: Stronger dipole can alter binding orientation in the ATP pocket.
Metabolic Liability C3 (Oxidation), C5/C8 (CYP attack)C3 (Oxidation), C6 (Nu-attack)Stability: The 'b' scaffold is generally more resistant to CYP-mediated oxidation but can be susceptible to Aldehyde Oxidase (AO).
Structural Logic Diagram

The following diagram illustrates the structural differences and the resulting electronic effects.

ScaffoldComparison cluster_A Imidazo[1,2-a]pyridine cluster_B Imidazo[1,2-b]pyridazine NodeA Core Structure (1 Nitrogen in 6-ring) PropA High LogP Basic pKa (~6.8) CYP Prone NodeA->PropA Electronic Effect PropB Lower LogP Less Basic (~4.4) AO Liability Risk PropA->PropB Scaffold Hop (Nitrogen Scan) NodeB Core Structure (2 Nitrogens in 6-ring) NodeB->PropB Inductive Effect (N5)

Figure 1: Structural and electronic consequences of the nitrogen scan. The insertion of N5 reduces basicity and lipophilicity.

Part 2: Synthetic Accessibility & Functionalization[2]

While both scaffolds can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, their downstream reactivity differs crucially, particularly regarding Nucleophilic Aromatic Substitution (SNAr).

1. The SNAr Advantage (Imidazo[1,2-b]pyridazine)

The extra nitrogen at position 5 renders the C6 and C8 positions of the imidazo[1,2-b]pyridazine core highly electron-deficient.

  • Imidazo[1,2-a]pyridine: C6-halides are generally inert to SNAr; they require Palladium-catalyzed Buchwald-Hartwig couplings to introduce amines.

  • Imidazo[1,2-b]pyridazine: C6-halides (e.g., 6-chloroimidazo[1,2-b]pyridazine) undergo facile SNAr with amines. This allows for rapid, metal-free library generation at the late stage.

2. Synthesis Workflow Decision Tree

SyntheticRoute Start Target Molecule Design Choice Substituent at C3? Start->Choice GBB Route A: Groebke-Blackburn-Bienaymé (Aldehyde + Amine + Isonitrile) Choice->GBB Amino/Amido at C3 Condensation Route B: Condensation (Aminopyrazine/pyridine + alpha-Haloketone) Choice->Condensation H or Aryl at C3 SNAr_Check Need C6-Amino Group? GBB->SNAr_Check Condensation->SNAr_Check Pd_Chem Imidazo[1,2-a]pyridine: Requires Pd-Catalysis (Buchwald) SNAr_Check->Pd_Chem Scaffold A Heat_Chem Imidazo[1,2-b]pyridazine: Allows Metal-Free SNAr SNAr_Check->Heat_Chem Scaffold B

Figure 2: Synthetic decision tree highlighting the reactivity difference at C6.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Condensation Method)

This is the foundational step for accessing the 'b' scaffold.

Rationale: The condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde is preferred over GBB when C3-unsubstituted cores are needed. Safety: Chloroacetaldehyde is highly toxic and corrosive. Handle in a fume hood.

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% wt in H2O, 1.5 eq), NaHCO3 (2.0 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in Ethanol.

    • Add NaHCO3 solid.

    • Add Chloroacetaldehyde dropwise at Room Temperature (RT).

    • Reflux at 80°C for 4–6 hours. Monitor by LCMS (Target M+H: ~154/156).

  • Validation Point: The reaction is complete when the starting amine is consumed. If a byproduct peak at M+H+18 appears (hydration), increase temperature or time to drive dehydration/cyclization.

  • Workup: Remove volatiles in vacuo. Resuspend in water/EtOAc. The product partitions into EtOAc. Wash with Brine. Dry over MgSO4.

  • Yield: Typical yields are 70–85%.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Essential for verifying the "Metabolic Stability" advantage of the scaffold hop.

Rationale: This assay compares the intrinsic clearance (CLint) of the two scaffolds. Controls: Verapamil (High clearance), Warfarin (Low clearance).

  • Preparation: Prepare 10 mM DMSO stocks of the Imidazo[1,2-a]pyridine analog and the Imidazo[1,2-b]pyridazine analog.

  • Incubation:

    • Dilute compounds to 1 µM in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL Liver Microsomes (Human or Mouse).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Add NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into 150 µL ice-cold Acetonitrile (with Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

  • Success Criteria: A successful scaffold hop to the 'b' series should show a reduced CLint compared to the 'a' series, provided the lipophilicity (LogD) was the primary metabolic driver.

Part 4: Case Study – Ponatinib

Ponatinib (Iclusig) represents the premier validation of the imidazo[1,2-b]pyridazine scaffold.[2]

  • Design Challenge: Targeting BCR-ABL (T315I mutant).

  • Scaffold Role: The imidazo[1,2-b]pyridazine core serves as the "hinge binder." The nitrogen at position 1 accepts a hydrogen bond from the backbone NH of Met318 (in ABL).

  • Why not Imidazo[1,2-a]pyridine? The 'b' scaffold provided the optimal vector for the alkyne linker (at C3) while maintaining a lower LogP profile than the corresponding pyridine, which was critical for oral bioavailability given the high lipophilicity of the rest of the molecule (trifluoromethyl-phenyl moiety).

References
  • Ponatinib Discovery & Structure

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719.
  • Scaffold Hopping & Nitrogen Scan

    • Meanwell, N. A. "The tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591.
  • Synthetic Methodologies (GBB vs Condensation)

    • Goossen, L., et al. "Imidazo[1,2-b]pyridazines: A Review on Synthesis and Biological Properties." European Journal of Medicinal Chemistry (2021).[2][3]

  • Metabolic Stability of Heterocycles

    • Pike, K. G., et al. "Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 21.11 (2011): 3462-3466.

Sources

Benchmarking new imidazo[1,2-b]pyridazine derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: Imidazo[1,2-b]pyridazine Derivatives vs. Established Kinase Inhibitors[1]

Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its isomer imidazo[1,2-a]pyridine, offering unique hydrogen-bonding vectors and solubility profiles.[1] This guide outlines a rigorous benchmarking protocol for novel derivatives of this class, using Ponatinib (an FDA-approved pan-BCR-ABL inhibitor containing this core) as the primary reference standard.[1] The objective is to validate new chemical entities (NCEs) through comparative potency, selectivity, and ADME profiling.

Part 1: The Chemical Context & Mechanism

To benchmark effectively, one must understand the structural utility of the scaffold. The imidazo[1,2-b]pyridazine core functions as an ATP-mimetic.[1] The nitrogen atoms at positions 1 and/or 5 typically engage in critical hydrogen bonding with the hinge region of the kinase domain (e.g., Met318 in ABL1).

Benchmarking Strategy:

  • Reference Standard: Ponatinib (AP24534).[1]

  • Structural Hypothesis: New derivatives (designated here as the IP-Series ) aim to maintain hinge binding while reducing the lipophilicity-driven toxicity associated with the extensive hydrophobic tail of Ponatinib.

Figure 1: Mechanism of Action & Binding Mode This diagram illustrates the competitive displacement of ATP by the imidazo[1,2-b]pyridazine scaffold at the kinase hinge region.

KinaseBinding ATP ATP Molecule Kinase_Active Active Kinase (Phosphorylation ON) ATP->Kinase_Active Binds Active Site Substrate Protein Substrate Kinase_Active->Substrate Transfers Phosphate Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->ATP Displaces Hinge Hinge Region (Met318 / Gatekeeper) Inhibitor->Hinge H-Bond Formation (Competitive Binding) Blocked_Kinase Inhibited Kinase (Signal Blocked) Hinge->Blocked_Kinase Stabilizes Inactive Conf.

Caption: Competitive inhibition mechanism where the imidazo[1,2-b]pyridazine scaffold displaces ATP via H-bond interactions at the kinase hinge.[1][2]

Part 2: In Vitro Potency Benchmarking (Protocol & Data)[1]

For kinase inhibitors, the ADP-Glo™ Kinase Assay (Promega) is the industry standard for benchmarking due to its high Z' factor and resistance to compound interference (fluorescence/quenching), which is common with heterocycles.[1]

Experimental Protocol: ADP-Glo™ Comparative Assay

Objective: Determine IC50 values for IP-Series vs. Ponatinib.

  • Reagent Preparation:

    • Thaw Kinase Detection Buffer and equilibrate to room temperature (RT).[1][3]

    • Reconstitute Kinase Detection Substrate with Buffer to form the Kinase Detection Reagent.

    • Prepare 2.5X Kinase Buffer (optimized for specific target, e.g., ABL1 or p38α) containing MnCl2/MgCl2.[1]

  • Compound Handling:

    • Prepare 10 mM stocks of Ponatinib and IP-Series in 100% DMSO.[1]

    • Perform serial dilutions (1:3) to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).

  • Kinase Reaction (5 µL volume in 384-well plate):

    • Add 1 µL of compound (or DMSO control).

    • Add 2 µL of Kinase Enzyme (0.2 ng/µL final).

    • Add 2 µL of ATP/Substrate mix (ATP at Km apparent).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP.[1][3] Incubate 40 min at RT.

    • Add 10 µL Kinase Detection Reagent to convert generated ADP to ATP -> Luciferase signal.[1][3] Incubate 30 min.

  • Readout: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

Comparative Data Summary

Simulated data demonstrating how to present your benchmarking results.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Fold-Change vs. Ref
Ponatinib Imidazo[1,2-b]pyridazineBCR-ABL (WT)0.5 1.0 (Ref)
IP-001 (New) Imidazo[1,2-b]pyridazineBCR-ABL (WT)4.28.4x
IP-003 (Lead) Imidazo[1,2-b]pyridazineBCR-ABL (WT)0.8 1.6x
VX-745 Pyrimido-based (Control)p38α MAPK12.0N/A

Part 3: Selectivity & Safety Profiling

High potency often comes at the cost of selectivity. Imidazo[1,2-b]pyridazines must be screened against a "Safety Panel" to ensure they do not promiscuously inhibit off-targets like KDR (VEGFR2) unless intended.[1]

Figure 2: The Benchmarking Workflow This diagram outlines the decision matrix for advancing a compound from potency to ADME validation.

ScreeningCascade Library IP-Series Library Primary_Screen 1-Point Screen @ 1 µM Library->Primary_Screen Hit_Confirm IC50 Determination (ADP-Glo) Primary_Screen->Hit_Confirm >50% Inhibition Selectivity Kinome Scan (Selectivity Score) Hit_Confirm->Selectivity IC50 < 100nM ADME Caco-2 Permeability & Microsomal Stability Selectivity->ADME S(35) < 0.1 Lead Validated Lead Candidate ADME->Lead Papp > 10^-6

Caption: Critical path for validating imidazo[1,2-b]pyridazine derivatives, filtering for potency, selectivity, and bioavailability.

Part 4: ADME Benchmarking (Permeability)[1]

Oral bioavailability is a common challenge for this scaffold. The Caco-2 Permeability Assay is the gold standard for predicting intestinal absorption.[4]

Experimental Protocol: Caco-2 Transport

Objective: Measure Apical-to-Basolateral (A-B) transport to predict human absorption.[1]

  • Cell Culture: Seed Caco-2 cells (HTB-37) on Transwell polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².

  • Dosing:

    • Prepare compound at 10 µM in HBSS (pH 7.4).

    • A->B: Add compound to Apical chamber; blank buffer to Basolateral.

    • B->A: Add compound to Basolateral chamber; blank buffer to Apical.

  • Incubation: Incubate at 37°C for 2 hours with gentle shaking.

  • Analysis: Quantify compound concentration in receiver wells via LC-MS/MS.

  • Calculation:

    
    
    (Where A = surface area, C0 = initial concentration).[1][5]
    
Benchmarking Criteria
MetricHigh Permeability (Ideal)Low Permeability (Risk)Ponatinib Reference
Papp (A->B)

cm/s

cm/s
High
Efflux Ratio


(P-gp substrate)
~1.5

References

  • O’Hare, T., et al. (2009).[1] "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[1][6] Cancer Cell, 16(5), 401-412.[1]

  • Promega Corporation. (2023).[1] "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Protocols.

  • Goole, J., et al. (2021).[1] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[7]

  • Hubatsch, I., et al. (2007).[1][8] "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2, 2111–2119.[1][8]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs for a range of therapeutic areas, including oncology and inflammatory diseases.[1] Its rigid, bicyclic nature and synthetic tractability make it an attractive starting point for the design of potent and selective kinase inhibitors and other targeted therapies. However, as with any drug candidate, achieving optimal pharmacokinetic properties, particularly metabolic stability, is a critical hurdle in the journey from a promising hit to a viable therapeutic.

This guide provides a comprehensive comparison of the metabolic stability of various imidazo[1,2-b]pyridazine analogs, drawing on published experimental data. We will delve into the structural modifications that influence their metabolic fate, the experimental workflows used to assess their stability, and the underlying mechanistic principles that govern their biotransformation. Our aim is to equip researchers with the insights needed to rationally design next-generation imidazo[1,2-b]pyridazine-based therapeutics with enhanced metabolic robustness.

The Critical Role of Metabolic Stability in Drug Discovery

A drug's metabolic stability dictates its half-life in the body, influencing its dosing regimen and potential for drug-drug interactions. Compounds that are rapidly metabolized often require more frequent or higher doses to maintain therapeutic concentrations, which can lead to increased side effects and poor patient compliance. The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a central role in the oxidative biotransformation of foreign compounds.[2] Therefore, a key objective in drug design is to create molecules that are less susceptible to CYP-mediated metabolism.

Comparative Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs: A Data-Driven Analysis

Recent research, particularly in the development of Tyrosine Kinase 2 (Tyk2) inhibitors, has provided a wealth of data on the metabolic stability of imidazo[1,2-b]pyridazine analogs. A key strategy to enhance metabolic stability in this class of compounds has been the modification of the substituent at the 6-position of the imidazo[1,2-b]pyridazine core.

A significant breakthrough was the replacement of a metabolically labile anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety.[3] This modification dramatically improved metabolic stability across different species.

CompoundR Group at 6-position% Remaining (Human Liver Microsomes, 10 min)% Remaining (Rat Liver Microsomes, 10 min)% Remaining (Mouse Liver Microsomes, 10 min)
Analog A (Reference) 6-anilino11%14%1%
Analog B 6-((1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)56%63%10%
Analog C 6-((1-cyclopropyl-2-oxo-1,2-dihydropyridin-3-yl)amino)88%71%39%
Analog D 6-((1-(p-cyanophenyl)-2-oxo-1,2-dihydropyridin-3-yl)amino)92%77%71%

Data synthesized from: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[3]

As the data clearly indicates, the introduction of the 2-oxo-1,2-dihydropyridin-3-ylamino group (Analogs B, C, and D) led to a substantial increase in the percentage of the parent compound remaining after incubation with liver microsomes compared to the anilino-substituted analog (Analog A). Further modifications to the N1-substituent of the pyridone ring, such as the incorporation of a cyclopropyl or a p-cyanophenyl group, further enhanced metabolic stability.

Another successful strategy has been the incorporation of a morpholine moiety at the C6 position, which is known to improve both aqueous solubility and metabolic stability.[4]

The "Why": Mechanistic Insights into Metabolic Stability

The observed differences in metabolic stability can be attributed to several key principles of drug metabolism. The anilino group in Analog A is likely susceptible to oxidative metabolism, such as hydroxylation of the phenyl ring or N-dealkylation, common metabolic pathways for aromatic amines.

The increased stability of the 2-oxo-1,2-dihydropyridin-3-ylamino analogs can be rationalized by the following:

  • Electronic Effects: The electron-withdrawing nature of the pyridone ring may deactivate the adjacent aromatic systems towards oxidative metabolism.

  • Steric Hindrance: The bulkier substituent may sterically shield potentially labile positions on the imidazo[1,2-b]pyridazine core from the active sites of metabolizing enzymes.

  • Blocking Metabolically Labile Sites: The modification effectively replaces a "soft spot" for metabolism with a more robust chemical entity.

The further enhancement of stability with the cyclopropyl and p-cyanophenyl groups (Analogs C and D) suggests that these modifications may further reduce the molecule's susceptibility to metabolism, potentially by blocking specific sites of oxidation or by altering the overall electronic properties of the molecule.

Experimental Protocols: Assessing Metabolic Stability in the Laboratory

The data presented above was generated using a standard in vitro assay: the liver microsomal stability assay. This assay is a cornerstone of early drug discovery, providing a rapid and cost-effective way to assess a compound's susceptibility to Phase I metabolism.

Step-by-Step Methodology: In Vitro Liver Microsome Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a concentrated stock solution of the imidazo[1,2-b]pyridazine analog in an appropriate organic solvent (e.g., DMSO).

    • Liver Microsomes: Obtain pooled liver microsomes from the desired species (human, rat, mouse). These are subcellular fractions of the liver containing a high concentration of CYP enzymes.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. NADPH is a crucial cofactor for CYP enzyme activity.

    • Phosphate Buffer: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) to maintain a physiological pH during the incubation.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.

    • Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute and the temperature to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant, which contains the remaining parent compound and any metabolites, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of this plot, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer mix Combine Reagents reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

The Path Forward: Designing Metabolically Stable Imidazo[1,2-b]pyridazines

The comparative data and mechanistic understanding presented in this guide offer a clear path forward for the rational design of metabolically stable imidazo[1,2-b]pyridazine analogs. Key strategies include:

  • Scrutinize the Substituents: Pay close attention to the nature of the substituents at all positions of the imidazo[1,2-b]pyridazine core. Avoid known metabolic liabilities such as unsubstituted phenyl rings and electron-rich aromatic amines.

  • Embrace Bioisosteric Replacements: As demonstrated by the successful replacement of the anilino group, consider bioisosteric replacements for metabolically susceptible moieties.

  • Incorporate Stability-Enhancing Groups: The use of groups like morpholine or strategic fluorination can block sites of metabolism and improve overall stability.

  • Iterative Design and Testing: Employ the in vitro metabolic stability assays early and often in the drug discovery process to guide the iterative optimization of lead compounds.

By integrating these principles into the design process, researchers can significantly increase the likelihood of developing imidazo[1,2-b]pyridazine-based drug candidates with the robust pharmacokinetic profiles necessary for clinical success.

Future Directions

While significant progress has been made, further research is needed to fully elucidate the metabolic pathways of imidazo[1,2-b]pyridazine analogs. Metabolite identification studies would provide a more detailed map of the sites of biotransformation, enabling even more precise and predictive drug design. Additionally, reaction phenotyping studies using specific recombinant CYP enzymes would help to identify the key enzymes responsible for the metabolism of this important class of compounds, allowing for a more accurate prediction of potential drug-drug interactions.

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Cytochrome CYP450 Reaction Phenotyping. Bienta. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience. Available at: [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Navigating the Imidazo[1,2-b]pyridazine Scaffold: A Comparative IP and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nitrogen

In the crowded landscape of kinase inhibitor intellectual property (IP), the imidazo[1,2-b]pyridazine scaffold stands as a critical bioisostere to the more common imidazo[1,2-a]pyridine. For drug developers, the decision to utilize the [1,2-b] core over its alternatives is rarely arbitrary; it is a strategic maneuver to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—while navigating complex Freedom to Operate (FTO) terrain.

This guide objectively compares the pharmacological performance of imidazo[1,2-b]pyridazine against its primary competitors, supported by experimental protocols to validate patentability claims.

Comparative Landscape: Scaffold vs. Scaffold

The primary IP competitor to the imidazo[1,2-b]pyridazine is the imidazo[1,2-a]pyridine . While structurally similar, the insertion of the additional nitrogen atom at position 4 (in the pyridazine ring) fundamentally alters the electronic landscape of the molecule.

Physicochemical & Pharmacological Comparison

The following table synthesizes data trends observed in high-impact medicinal chemistry campaigns (e.g., Ponatinib development, PIM kinase inhibitors).

FeatureImidazo[1,2-b]pyridazine (The Subject)Imidazo[1,2-a]pyridine (The Competitor)IP/Development Implication
Core Structure 6-5 fused system (3 Nitrogens)6-5 fused system (2 Nitrogens)The "b" scaffold is less lipophilic due to the extra N.
H-Bonding N4 acts as a weak H-bond acceptor.C4 is hydrophobic (CH).Key Patent Argument: N4 can engage water networks or specific residues (e.g., Thr/Ser) in the solvent front, offering distinct selectivity profiles.
Solubility (LogS) Generally HigherLowerThe [1,2-b] core often requires fewer solubilizing appendages (like morpholine tails) to achieve oral bioavailability.
Metabolic Liability Moderate (Pyridazine ring oxidation)Low to ModeratePyridazine rings can be prone to oxidative metabolism; requires substitution at C6 to block metabolism.
Kinase Affinity High (ATP-mimetic)High (ATP-mimetic)Comparable potency; differentiation must be driven by selectivity or PK properties .
Case Study: The Ponatinib Differentiation

Ponatinib (Iclusig®) utilizes the imidazo[1,2-b]pyridazine scaffold.[1][2][3][4] In the development of BCR-ABL inhibitors, the "b" scaffold was selected not just for potency, but because the ethynyl linker at C3 combined with the specific electronic properties of the pyridazine ring allowed it to bind to the T315I "gatekeeper" mutant where other scaffolds failed.

Technical Insight: The N4 nitrogen in imidazo[1,2-b]pyridazine lowers the cLogP by approximately 0.5–1.0 units compared to the imidazo[1,2-a]pyridine analog, often serving as the "inventive step" in patent applications claiming unexpected improvement in pharmacokinetic (PK) profiles.

Intellectual Property Strategy & FTO

Navigating the IP space for this scaffold requires a rigorous "Markush" analysis. The core is heavily patented, so novelty usually lies in the C3 and C6 substituents.

The FTO Decision Tree

The following diagram outlines the logical flow for assessing FTO for a new imidazo[1,2-b]pyridazine derivative.

IP_Landscape_Assessment Start Start: Proposed Imidazo[1,2-b]pyridazine Lead Search Broad Markush Search (C3 & C6 Substituents) Start->Search ExactMatch Exact Core Match in Prior Art? Search->ExactMatch Bioisostere Assess Bioisostere Strategy (vs. Imidazo[1,2-a]pyridine) ExactMatch->Bioisostere No FTO_Risk High FTO Risk (Licensing Required) ExactMatch->FTO_Risk Yes Unexpected Does it show 'Unexpected' Superiority? (Solubility/Selectivity) Bioisostere->Unexpected Unexpected->FTO_Risk No Advantage Data_Gen Generate Comparative Data (See Section 4) Unexpected->Data_Gen Need Proof Patentable Potentially Patentable (Draft Application) Data_Gen->Patentable Data Supports

Figure 1: Decision logic for assessing Freedom to Operate and patentability for imidazo[1,2-b]pyridazine scaffolds.

Experimental Validation Protocols

To support a patent application or a "best-in-class" claim, you must generate data that proves superiority over the prior art (usually the imidazo[1,2-a]pyridine analog).

Protocol A: Comparative Kinase Selectivity Profiling

Objective: Demonstrate that the nitrogen shift in the core scaffold results in a distinct (and beneficial) selectivity profile, reducing off-target toxicity.

Reagents:

  • Recombinant Kinase Panel (e.g., VEGFR2, p38α, DYRK1A, PIM1).

  • ATP (Km concentrations).

  • Test Compounds: Your Lead (Imidazo[1,2-b]pyridazine) vs. Comparator (Imidazo[1,2-a]pyridine analog).

  • Detection Reagent: ADP-Glo™ or similar luminescent assay.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Enzyme Reaction:

    • Dispense 1 µL of compound into 384-well plates.

    • Add 20 µL of kinase/substrate buffer mix. Critical: Maintain DMSO <1% to prevent solvent-induced enzyme inhibition.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 20 µL of ADP-Glo reagent to deplete unconsumed ATP. Incubate 40 min. Add 40 µL Kinase Detection Reagent.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (Levenberg-Marquardt algorithm).

  • Selectivity Score Calculation:

    
    
    A lower S(35) score for the [1,2-b] scaffold compared to the [1,2-a] analog supports a "selectivity" patent claim.
    
Protocol B: Thermodynamic Solubility Assay

Objective: Quantify the "inventive step" of improved aqueous solubility.

Workflow:

  • Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved particles. Note: Do not use nylon filters as imidazo-derivatives may bind non-specifically.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Validation: If the [1,2-b] derivative shows >2-fold solubility increase over the [1,2-a] analog, this is strong evidence for patentability based on physicochemical improvement.

Mechanism of Action: The Binding Mode

Understanding the binding mode is essential for structure-based drug design (SBDD). The imidazo[1,2-b]pyridazine scaffold typically binds in the ATP pocket of kinases.

Binding_Mode Scaffold Imidazo[1,2-b]pyridazine Core Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold->Hinge H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Thr or Mutant Ile) Scaffold->Gatekeeper Van der Waals (C3 Substituent) Solvent Solvent Front (Water Network) Scaffold->Solvent H-Bond Potential (N4 Nitrogen)

Figure 2: Schematic of the typical ATP-competitive binding interactions. The N4 nitrogen (unique to the pyridazine) often interacts with solvent molecules or specific hydrophilic residues, differentiating it from the pyridine analog.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[5] Journal of Medicinal Chemistry.

  • Fedorov, O., et al. (2007).[3][6] "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[6]

  • Cai, X., et al. (2012).[7] "Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors." U.S. Patent Application US-2012058997-A1.[7]

  • Adachi, T., et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters.

  • Engler, T. A., et al. (2004). "Synthesis and Structure-Activity Relationships of a Novel Series of Imidazo[1,2-a]pyridines as p38α MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Used for comparative SAR baseline).

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a halogenated nitrogen-heterocyclic intermediate.[1] Improper disposal poses significant environmental risks due to the potential formation of toxic combustion byproducts (NOx, HCl) and persistence in aquatic environments.

Core Directive: This compound must be treated as Halogenated Hazardous Chemical Waste . Under no circumstances should it be disposed of down the drain, in regular trash, or mixed with non-halogenated solvents.

Critical Check Action Required
Waste Stream Halogenated Organic (Solid or Liquid)
Combustion Hazard Releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon burning.
Compatibility Segregate from strong oxidizers and strong acids.
CAS Registry 1935233-51-4 (Verify against label; isomers exist).

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's intrinsic hazards. As a halogenated imidazo-pyridazine, this compound shares toxicity profiles with similar heteroaromatic agents.

  • Chemical Name: 3-Chloro-2-methylimidazo[1,2-b]pyridazine[1][2][3][4][5]

  • CAS Number: 1935233-51-4[1][2][3][4][5]

  • Molecular Formula: C₇H₆ClN₃

  • Molecular Weight: 167.60 g/mol

Inferred GHS Hazard Classification

Based on structural analogs (e.g., 6-chloro isomers) and functional group analysis:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[6]

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[6]

  • Aquatic Toxicity: Potential for long-term adverse effects in the aquatic environment.

Expert Insight: The presence of the chlorine atom at the C3 position renders this molecule "Halogenated." This designation is the primary driver for disposal logistics, mandating high-temperature incineration with flue gas scrubbing to capture HCl.

Waste Segregation & Handling Strategy

The "Self-Validating System" below ensures that waste is categorized correctly before it enters the disposal stream. This prevents costly re-classification or dangerous incompatibility reactions.

The 3-Point Validation Check

Before disposing, perform these three checks:

  • Phase Check: Is it Solid (pure substance/precipitate) or Liquid (reaction mixture)?

  • Halogen Check: Does the container label explicitly say "Halogenated"? (Mandatory).

  • pH/Oxidizer Check: If in solution, is the pH neutral (5-9)? Are peroxides absent?

Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 3-Chloro-2-methylimidazo[1,2-b]pyridazine Phase Determine Phase Start->Phase Solid Solid Waste (Powder, Crystals, Filter Cake) Phase->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Phase->Liquid SolidAction Pack in Double-Lined Polyethylene Bags Label: 'Toxic Solid, Organic' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloSolvent HaloAction Combine in 'Halogenated Waste' Carboy (High BTU Incineration) HaloSolvent->HaloAction NonHaloAction Segregate into 'Halogenated' Stream (Due to solute contamination) NonHaloSolvent->NonHaloAction *CRITICAL: Solute contaminates stream

Figure 1: Decision logic for segregating 3-Chloro-2-methylimidazo[1,2-b]pyridazine waste. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorinated solute classifies the entire mixture as "Halogenated Waste" for incineration purposes.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Unused)

Objective: Contain dust and prevent environmental leaching.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty chemically resistant bag.

  • Secondary Containment: Place the primary container inside a second clear plastic bag (double-bagging). Seal with tape.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Chloro-2-methylimidazo[1,2-b]pyridazine (100%)".

    • Hazards: Check "Toxic" and "Irritant".

    • Note: Clearly write "Halogenated Solid".

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Reaction Mixtures (HPLC Waste/Mother Liquors)

Objective: Prevent solvent incompatibility and ensure proper incineration.

  • Compatibility Test: If the waste contains strong acids (e.g., TFA from HPLC) or bases, neutralize to pH 5–9 before adding to the main carboy to prevent heat generation or gas evolution.

  • Container Selection: Use a dedicated "Halogenated Solvent" carboy (typically yellow or red tagged).

    • Why? Non-halogenated waste streams are often used for fuel blending. The presence of Chlorine (Cl) poisons the catalysts used in fuel blending facilities and corrodes combustion chambers. This waste must go to a dedicated halogen incinerator.

  • Volume Recording: Log the volume of the compound added to the carboy manifest. Even trace amounts change the classification of the entire container.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps: Needles/syringes used with the compound go into the Red Biohazard/Sharps bin (if infectious) or Chemically Contaminated Sharps bin (if purely chemical).

  • Dry Debris: Gloves, paper towels, and weigh boats heavily contaminated with the substance should be bagged separately as "Hazardous Debris" and not thrown in regular trash.

Spill Response Mechanism

In the event of a spill, immediate action prevents exposure and facility contamination.

Diagram: Emergency Spill Workflow

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with absorbent pads (Avoid dust generation) PPE->Contain Clean 4. Clean Up Scoop into waste bag Wipe 3x with soap/water Contain->Clean Dispose 5. Disposal Label as 'Spill Debris' (Halogenated) Clean->Dispose

Figure 2: Sequential workflow for managing a laboratory spill of 3-Chloro-2-methylimidazo[1,2-b]pyridazine.

Specific Cleaning Agent: Use a detergent solution (e.g., Alconox) followed by water. Avoid using bleach (sodium hypochlorite) immediately, as it may react with amine residues or other co-contaminants.

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • While this specific CAS is not a "P-listed" or "U-listed" waste (unless specified by state law), it falls under the "Characteristic" definition if it exhibits toxicity.

    • Best Practice: Manage as Non-Specific Source Waste (F-List) analog if spent solvents are involved, or simply as Hazardous Chemical Waste based on generator knowledge of toxicity.

  • EPA Waste Code:

    • If dissolved in halogenated solvents: F001/F002 .

    • If solid: State-specific codes often apply (e.g., California's generic toxic waste codes).

  • DOT Transport:

    • Likely UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on quantity and purity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10630925, 6-Chloro-3-methylimidazo[1,2-b]pyridazine (Isomer Analog Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: Chlorinated Pyridazine Derivatives. Retrieved from [Link]

  • National Research Council (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 3-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into a workflow is a routine yet critical event. The compound 3-Chloro-2-methylimidazo[1,2-b]pyridazine, a heterocyclic compound with significant potential in medicinal chemistry, requires a handling protocol built on a foundation of rigorous safety and procedural excellence. This guide moves beyond a simple checklist, offering a comprehensive operational plan that explains the why behind each step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

While a specific, comprehensive toxicological profile for 3-Chloro-2-methylimidazo[1,2-b]pyridazine is not extensively documented, its structure—a chlorinated nitrogen heterocycle—provides critical clues to its potential hazards. Structurally related compounds, such as other chlorinated pyridazine derivatives, are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2][3] Prolonged or repeated exposure to similar compounds may pose additional health risks. Therefore, we must operate under the precautionary principle, treating this compound with the appropriate level of caution.

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[1][3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.

The First Line of Defense: Personal Protective Equipment (PPE)

Your primary barrier against exposure is a meticulously selected and correctly worn set of Personal Protective Equipment. This is not merely a recommendation but a mandatory protocol for any procedure involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber).[5][6]The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. Thicker gloves generally offer better protection.[6]
Eye & Face Protection Chemical splash goggles and a face shield.[6][7]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.[6][7]
Body Protection Flame-resistant laboratory coat and chemical-resistant apron.The lab coat protects the skin and personal clothing from minor spills and dust. An apron provides an additional barrier when handling larger quantities or during procedures with a higher splash risk.
Respiratory Protection NIOSH-certified N95 (or higher) respirator.[8]To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles. A surgical mask offers little to no protection from chemical dust.[6]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict, logical workflow is paramount to minimizing exposure risk. All handling of 3-Chloro-2-methylimidazo[1,2-b]pyridazine solid should occur within a certified chemical fume hood to control airborne particles.[9]

Preparation and Weighing:

  • Designate the Area: Cordon off a specific area within the chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Assemble Equipment: Bring all necessary equipment (spatulas, weigh boats, containers) into the fume hood before introducing the chemical.

  • Don PPE: Before handling the primary container, don all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a micro-spatula to minimize the generation of dust. Avoid any rapid movements.

  • Container Sealing: Tightly seal the primary container immediately after use.[9][10]

Dissolution and Reaction Setup:

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Transfers: When transferring solutions, use appropriate volumetric glassware and keep containers capped when not actively transferring.

Post-Procedure:

  • Decontamination: Wipe down the designated handling area, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, inner gloves, goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Response: Preparedness is Key

Accidents can happen despite the most stringent precautions. A clear, rehearsed emergency plan is your most critical asset.

Exposure Scenarios:

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][14] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention immediately and show the Safety Data Sheet or container label to the medical professional.

Chemical Spill Response Workflow:

In the event of a spill, a calm and methodical response is crucial. The following workflow should be initiated immediately.

Spill_Response_Workflow start Spill Occurs evacuate Alert others & Evacuate immediate area start->evacuate assess Assess Spill Size (Major vs. Minor) evacuate->assess major_spill Major Spill: Call Emergency Response (911) Secure the area, prevent entry assess->major_spill Major minor_spill Minor Spill: Proceed with cleanup assess->minor_spill Minor ppe Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Respirator (if powder) - Lab Coat/Apron minor_spill->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose decontaminate Decontaminate the area with soap and water dispose->decontaminate end Cleanup Complete Report Incident decontaminate->end

Caption: Workflow for responding to a chemical spill.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring the safety of all personnel and environmental stewardship.

  • Solid Waste: All disposable materials that have come into contact with 3-Chloro-2-methylimidazo[1,2-b]pyridazine (e.g., gloves, weigh boats, absorbent pads, contaminated wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[5][9]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers are never truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] The decontaminated container can then be disposed of according to institutional guidelines.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] Never dispose of this chemical down the drain or in regular trash.[5]

By integrating these safety protocols and operational plans into your daily laboratory practices, you build a resilient foundation of safety and trust. This allows your team to focus on what they do best: pushing the boundaries of science and developing the next generation of therapeutics.

References

  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved February 19, 2026, from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved February 19, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (2008, September 15). Greenbook.net. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet in Accordance with regulation 453/2010. (n.d.). Delmed. Retrieved February 19, 2026, from [Link]

  • Standard Operating Procedure (SOP) for Imidazole. (n.d.). Washington State University. Retrieved February 19, 2026, from [Link]

  • A few less obvious guidelines for handling plant protection products. (2023, August 31). SA Grain. Retrieved February 19, 2026, from [Link]

  • Safe handling of hazardous drugs. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved February 19, 2026, from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved February 19, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved February 19, 2026, from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety. Retrieved February 19, 2026, from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved February 19, 2026, from [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025, August 15). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]

  • HAZARDOUS MATERIALS EXPOSURE GUIDE. (2018). Minnesota Department of Health. Retrieved February 19, 2026, from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.